Inosine-13C
Description
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Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C10H12N4O5 |
|---|---|
Molecular Weight |
269.22 g/mol |
IUPAC Name |
9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)(213C)oxolan-2-yl]-1H-purin-6-one |
InChI |
InChI=1S/C10H12N4O5/c15-1-4-6(16)7(17)10(19-4)14-3-13-5-8(14)11-2-12-9(5)18/h2-4,6-7,10,15-17H,1H2,(H,11,12,18)/t4-,6-,7-,10-/m1/s1/i10+1 |
InChI Key |
UGQMRVRMYYASKQ-OGIWRBOVSA-N |
Isomeric SMILES |
C1=NC2=C(C(=O)N1)N=CN2[13C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O |
Canonical SMILES |
C1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)CO)O)O |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Synthesis and Purity of Inosine-13C
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical synthesis, purification, and purity analysis of Inosine-13C, a crucial isotopically labeled compound for metabolic research and drug development. The guide details experimental protocols, presents quantitative data in a structured format, and includes visualizations of key pathways and workflows.
Chemical Synthesis of this compound
The synthesis of this compound can be approached through several routes, primarily involving the introduction of a 13C label into the purine ring or the ribose sugar moiety. A common and effective method for introducing a 13C atom at the C8 position of the purine ring is through the cyclization of 5-amino-1-β-D-ribofuranosyl-4-imidazolecarboxamide (AICA-riboside) using a 13C-labeled one-carbon source.
Synthesis via Cyclization of AICA-riboside with a 13C-Carbene Source
This method is based on the chemical synthesis of inosine from AICA-riboside, where a carbene source is used for the ring closure to form the purine structure.[1][2] To produce [8-13C]-Inosine, a 13C-labeled carbene source is required.
Reaction Scheme:
Caption: Synthesis of [8-13C]-Inosine from AICA-riboside.
Experimental Protocol:
-
Preparation of the Reaction Mixture: In a flame-dried, round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., argon), dissolve AICA-riboside in anhydrous methanol.
-
Addition of Base: Add sodium methoxide (NaOCH3) to the solution and stir until the AICA-riboside is fully dissolved.
-
Introduction of the 13C Source: Cool the reaction mixture in an ice bath. Slowly add [13C]chloroform (or another suitable 13C-labeled carbene precursor like carbon tetrachloride) to the reaction.
-
Reaction: Allow the reaction to stir at room temperature for 24-48 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Quenching and Neutralization: Once the reaction is complete, carefully quench it by adding water. Neutralize the mixture with a dilute acid (e.g., acetic acid).
-
Work-up: Remove the solvent under reduced pressure. The resulting residue contains the crude [8-13C]-Inosine.
Note: Yields for the non-labeled synthesis using carbon tetrachloride or hexachloroethane as the carbene source have been reported to be in the range of 48-51%.[1] Similar yields can be expected for the 13C-labeled synthesis, though optimization may be required.
Purification of this compound
Purification of the synthesized this compound is critical to remove unreacted starting materials, by-products, and other impurities. High-Performance Liquid Chromatography (HPLC) is the method of choice for this purpose. An ion-pair reversed-phase HPLC method is particularly effective for separating nucleosides like inosine.[3][4][5]
Ion-Pair Reversed-Phase HPLC Protocol
Experimental Protocol:
-
Sample Preparation: Dissolve the crude this compound residue in the initial mobile phase (Buffer A). Filter the sample through a 0.22 µm syringe filter before injection.
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column (e.g., Supelcosil LC-18, 3 µm particle size) is suitable.[3]
-
Mobile Phase A: 10 mM ammonium acetate and 2 mM tetrabutylammonium phosphate (TBAP) as the ion-pairing agent, pH 5.0.[4]
-
Mobile Phase B: 10 mM ammonium phosphate, 2 mM TBAP, and 25% acetonitrile, pH 7.0.[4]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 254 nm.
-
-
Gradient Elution:
-
Start with 100% Mobile Phase A for 10 minutes.
-
Apply a linear gradient to 75% Mobile Phase B over 15 minutes.
-
Hold at 75% Mobile Phase B for 10 minutes.
-
Apply a linear gradient to 100% Mobile Phase B over 5 minutes.
-
Hold at 100% Mobile Phase B for 15 minutes.
-
Return to 100% Mobile Phase A and re-equilibrate the column for 15 minutes before the next injection.[4]
-
-
Fraction Collection: Collect the fractions corresponding to the this compound peak.
-
Post-Purification: Combine the pure fractions and remove the solvent by lyophilization to obtain the purified this compound.
Purity Analysis of this compound
The chemical and isotopic purity of the final product must be rigorously assessed. This is typically achieved through a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Chemical and Isotopic Purity by NMR Spectroscopy
13C NMR is essential for confirming the position of the 13C label and for determining the isotopic enrichment.
Experimental Protocol:
-
Sample Preparation: Dissolve 5-10 mg of the purified this compound in 0.5-0.6 mL of a suitable deuterated solvent (e.g., DMSO-d6 or D2O) in a 5 mm NMR tube.[6][7] The solution should be clear and free of particulate matter.
-
NMR Parameters (for a 400 MHz spectrometer):
-
Experiment: 1D 13C NMR with proton decoupling.
-
Pulse Program: zgdc30 (Bruker) or an equivalent pulse sequence that includes 1H decoupling during acquisition and NOE enhancement during the relaxation delay.[8]
-
Acquisition Time (AQ): 1.0 seconds.[8]
-
Relaxation Delay (D1): 2.0 seconds.[8]
-
Number of Scans (NS): 128 or more, depending on the sample concentration, to achieve an adequate signal-to-noise ratio.[8]
-
Pulse Width (P1): Calibrated for a 30° flip angle.
-
-
Data Analysis:
-
Chemical Purity: The 1H and 13C NMR spectra should show signals corresponding to the inosine structure, with minimal or no signals from impurities.
-
Isotopic Enrichment: The isotopic enrichment at a specific carbon position can be determined by comparing the integral of the 13C-enriched signal to the signals of natural abundance carbons in the molecule or to an internal standard. In the 1H NMR spectrum, the presence of 13C satellites flanking the main proton signal of the proton attached to the 13C-labeled carbon provides a clear indication of enrichment.
-
Isotopic Purity by Mass Spectrometry
High-resolution mass spectrometry (HRMS) is used to confirm the molecular weight of the labeled compound and to quantify the isotopic enrichment.
Experimental Protocol:
-
Sample Preparation: Prepare a dilute solution of the this compound in a suitable solvent for mass spectrometry (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Instrumentation: A Liquid Chromatography-Mass Spectrometry (LC-MS) system with an electrospray ionization (ESI) source and a high-resolution mass analyzer (e.g., Time-of-Flight (TOF) or Orbitrap) is ideal.
-
MS Parameters:
-
Ionization Mode: Positive ESI.
-
Mass Range: Scan a range that includes the expected m/z of the unlabeled and labeled inosine.
-
Resolution: Set to a high value (e.g., >10,000) to resolve the isotopic peaks.
-
-
Data Analysis:
-
Determine the mass isotopomer distribution (MID) by measuring the relative intensities of the peaks corresponding to the unlabeled inosine (M+0) and the 13C-labeled inosine (M+1, M+2, etc.).
-
Correct the raw intensities for the natural abundance of 13C and other isotopes to calculate the true isotopic enrichment.
-
Quantitative Data Summary
| Parameter | Method | Expected Value/Range | Reference/Comment |
| Synthesis Yield | Cyclization of AICA-riboside | 40-55% | Based on similar non-labeled syntheses.[1] |
| Chemical Purity | HPLC, NMR | >98% | Typical specification for commercially available standards. |
| Isotopic Enrichment | NMR, MS | >99 atom % 13C | Standard for high-quality isotopically labeled compounds. |
Experimental Workflow and Signaling Pathways
This compound is a valuable tracer for metabolic flux analysis, particularly for studying the pentose phosphate pathway (PPP) and glycolysis. When cells are supplied with [1',2',3',4',5'-13C5]-Inosine, the 13C-labeled ribose moiety enters cellular metabolism and can be traced through various pathways.
Metabolic Fate of [1',2',3',4',5'-13C5]-Inosine
The enzyme purine nucleoside phosphorylase (PNP) cleaves the glycosidic bond in inosine to release hypoxanthine and ribose-1-phosphate.[9][10] The 13C5-labeled ribose-1-phosphate can then enter the PPP, be converted to glycolytic intermediates, and eventually enter the Krebs cycle.
References
- 1. A new synthesis of inosine from 5-amino-1-beta-D-ribofuranosyl-4-imidazole-carboxamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. A very fast ion-pair reversed-phase HPLC method for the separation of the most significant nucleotides and their degradation products in human red blood cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cores.emory.edu [cores.emory.edu]
- 5. researchgate.net [researchgate.net]
- 6. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]
- 7. NMR Sample Requirements and Preparation | Department of Chemistry and Biochemistry | University of Maryland [chem.umd.edu]
- 8. Optimized Default 13C Parameters | NMR Facility - Chemistry Department [chemnmrlab.uchicago.edu]
- 9. biorxiv.org [biorxiv.org]
- 10. Inosine is an alternative carbon source for CD8+-T-cell function under glucose restriction - PMC [pmc.ncbi.nlm.nih.gov]
The Role of ¹³C-Labeled Inosine in Modern Metabolic Research: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Stable isotope labeling has become an indispensable tool in the elucidation of complex metabolic networks. Among the various labeled compounds utilized, ¹³C-labeled inosine, particularly [1',2',3',4',5'-¹³C₅]-Inosine (Inosine-¹³C₅), has emerged as a critical tracer for investigating cellular energetics and biosynthesis. This technical guide provides an in-depth overview of the application of Inosine-¹³C₅ in metabolic research, with a focus on its use in Stable Isotope-Resolved Metabolomics (SIRM). We will delve into the core principles of inosine metabolism, detail experimental protocols for tracer studies, present quantitative data from key research findings, and visualize the implicated metabolic pathways. This guide is intended to equip researchers with the necessary knowledge to design, execute, and interpret experiments using ¹³C-labeled inosine.
Introduction: The Significance of Inosine in Cellular Metabolism
Inosine, a purine nucleoside, is traditionally known as an intermediate in the purine degradation pathway. However, recent research has unveiled its crucial role as an alternative carbon source, especially in environments with limited glucose availability, such as the tumor microenvironment.[1][2] Cells can salvage the ribose moiety from inosine and channel it into central carbon metabolism to fuel essential processes like the pentose phosphate pathway (PPP), glycolysis, and the tricarboxylic acid (TCA) cycle.[1] This metabolic flexibility has profound implications for cell survival, proliferation, and function, particularly in the contexts of cancer and immunology.[1]
Inosine-¹³C₅, where all five carbon atoms of the ribose sugar are replaced with the stable isotope ¹³C, allows for the precise tracking of the metabolic fate of this ribose unit. By employing advanced analytical techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, researchers can quantify the incorporation of these ¹³C atoms into a wide array of downstream metabolites.[3][4] This provides a detailed map of how cells utilize inosine-derived carbon, offering insights into metabolic reprogramming in disease states and identifying potential therapeutic targets.
Core Application: Metabolic Flux Analysis with Inosine-¹³C₅
The primary application of Inosine-¹³C₅ in research is as a tracer in ¹³C-Metabolic Flux Analysis (¹³C-MFA).[5] This powerful technique allows for the quantification of the rates (fluxes) of metabolic reactions within a cell.[5] By introducing Inosine-¹³C₅ as a carbon source and measuring the resulting ¹³C enrichment in downstream metabolites, researchers can deduce the relative and absolute fluxes through various metabolic pathways.
Key Research Areas:
-
Cancer Metabolism: Investigating how cancer cells adapt to nutrient-poor environments by utilizing alternative carbon sources like inosine.[2][6] This research can uncover metabolic vulnerabilities of tumors that can be exploited for therapy.
-
Immunology: Understanding the metabolic requirements of immune cells, such as T cells, for their activation, proliferation, and effector functions.[1] Studies have shown that T cells can use inosine to support their function when glucose is scarce.[1]
-
Neurobiology: Exploring the neuroprotective effects of inosine and its role in neuronal energy metabolism.[7]
Experimental Protocols
The following sections outline a generalized protocol for a stable isotope tracing experiment using Inosine-¹³C₅ in cultured cells. This protocol is a synthesis of methodologies reported in the literature and should be adapted based on the specific cell type and experimental question.[1][8][9]
Cell Culture and Isotope Labeling
-
Cell Seeding: Plate cells at a density that will ensure they are in the exponential growth phase at the time of labeling and harvest.
-
Preparation of Labeling Medium: Prepare the experimental medium. For example, to test inosine as an alternative carbon source, a glucose-free medium supplemented with [1',2',3',4',5'-¹³C₅]-Inosine (e.g., 2 mM) is used.[6] A parallel culture with [U-¹³C₆]-Glucose can be run as a positive control for central carbon metabolism tracing.[8]
-
Isotope Labeling:
-
Wash the cells with phosphate-buffered saline (PBS) to remove the pre-existing medium.
-
Replace the medium with the prepared ¹³C-labeling medium.
-
Incubate the cells for a predetermined period (e.g., 24 hours) to allow for the incorporation of the ¹³C label into intracellular metabolites and reach a metabolic and isotopic steady state.[1][8][10]
-
Metabolite Extraction
-
Quenching Metabolism: Rapidly quench metabolic activity to preserve the in vivo state of metabolites. This is typically done by aspirating the medium and immediately adding a cold extraction solvent, such as 80% methanol (-80°C).[9]
-
Cell Lysis and Extraction:
-
Scrape the cells in the cold extraction solvent.
-
Transfer the cell suspension to a microcentrifuge tube.
-
Lyse the cells by sonication or freeze-thaw cycles.
-
Centrifuge the lysate at high speed (e.g., 14,000 x g) at 4°C to pellet cell debris.[9]
-
-
Sample Preparation:
Analytical Methods
LC-MS is a highly sensitive technique for detecting and quantifying ¹³C-labeled metabolites.[4]
-
Chromatography: Separate the metabolites using a suitable LC method, such as hydrophilic interaction liquid chromatography (HILIC) for polar metabolites.[9]
-
Mass Spectrometry: Analyze the eluting compounds using a high-resolution mass spectrometer (e.g., Orbitrap or TOF).[12] The instrument will detect the different mass isotopologues of each metabolite (e.g., M+0 for the unlabeled metabolite, M+1 for the metabolite with one ¹³C atom, M+2 with two, and so on).[13]
-
Data Analysis: The resulting data is a mass isotopologue distribution (MID) for each detected metabolite. This distribution reflects the extent of ¹³C incorporation from the Inosine-¹³C₅ tracer.[13]
NMR spectroscopy provides detailed information about the specific positions of ¹³C atoms within a molecule (positional isotopomers).[11][14]
-
Sample Preparation: Reconstitute the dried metabolite extract in a deuterated solvent (e.g., D₂O) containing a known concentration of an internal standard.[11]
-
NMR Acquisition: Acquire one-dimensional (1D) and two-dimensional (2D) NMR spectra (e.g., ¹H, ¹³C, HSQC, TOCSY).[15]
-
Data Analysis: Analyze the spectra to identify and quantify the different isotopomers of metabolites. The splitting patterns in ¹H NMR spectra can reveal the presence of adjacent ¹³C atoms.[14]
Quantitative Data Presentation
The following tables summarize representative quantitative data on the fractional enrichment of ¹³C in key metabolites from studies using [1',2',3',4',5'-¹³C₅]-Inosine as a tracer in human effector T (Teff) cells, demonstrating its role as a carbon source for central metabolic pathways.[8] The data is presented as the percentage of the metabolite pool containing a specific number of ¹³C atoms.
Table 1: Fractional ¹³C Enrichment in Pentose Phosphate Pathway (PPP) Metabolites in Human Teff Cells [8]
| Metabolite | Tracer | M+0 (%) | M+1 (%) | M+2 (%) | M+3 (%) | M+4 (%) | M+5 (%) | M+6 (%) |
| Ribose-5-Phosphate (R5P) | [¹³C₆]-Glucose | ~20 | ~5 | ~5 | ~5 | ~10 | ~55 | - |
| [¹³C₅]-Inosine | ~10 | ~2 | ~3 | ~5 | ~5 | ~75 | - | |
| Fructose-6-Phosphate (F6P) | [¹³C₆]-Glucose | ~30 | ~5 | ~5 | ~5 | ~5 | ~50 | - |
| [¹³C₅]-Inosine | ~40 | ~5 | ~5 | ~5 | ~5 | ~40 | - | |
| Glucose-6-Phosphate (G6P) | [¹³C₆]-Glucose | ~25 | ~5 | ~5 | ~5 | ~5 | ~55 | - |
| [¹³C₅]-Inosine | ~45 | ~5 | ~5 | ~5 | ~5 | ~35 | - |
Data are estimations derived from published charts and represent the dominant isotopologues.
Table 2: Fractional ¹³C Enrichment in Glycolysis and Krebs Cycle Metabolites in Human Teff Cells [8]
| Metabolite | Tracer | M+0 (%) | M+1 (%) | M+2 (%) | M+3 (%) | M+4 (%) | M+5 (%) |
| Lactate | [¹³C₆]-Glucose | ~20 | ~5 | ~5 | ~70 | - | - |
| [¹³C₅]-Inosine | ~30 | ~5 | ~5 | ~60 | - | - | |
| Citrate | [¹³C₆]-Glucose | ~40 | ~10 | ~35 | ~5 | ~5 | ~5 |
| [¹³C₅]-Inosine | ~50 | ~10 | ~30 | ~5 | ~5 | ~5 | |
| Malate | [¹³C₆]-Glucose | ~45 | ~10 | ~30 | ~5 | ~10 | - |
| [¹³C₅]-Inosine | ~55 | ~10 | ~25 | ~5 | ~5 | - |
Data are estimations derived from published charts and represent the dominant isotopologues.
Visualization of Metabolic Pathways and Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the key metabolic pathways and experimental workflows involving Inosine-¹³C₅.
Inosine Catabolism and Entry into Central Carbon Metabolism
Caption: Catabolism of Inosine-¹³C₅ and entry of the ¹³C-labeled ribose into central carbon metabolism.
Experimental Workflow for Inosine-¹³C₅ Tracer Studies
Caption: A generalized experimental workflow for metabolic flux analysis using Inosine-¹³C₅.
Logical Relationship of Inosine as an Alternative Carbon Source
Caption: Logical flow demonstrating how inosine supports cellular function under glucose limitation.
Conclusion
Inosine-¹³C₅ is a powerful and increasingly utilized tool in metabolic research. Its application in stable isotope-resolved metabolomics provides unparalleled insights into how cells adapt to their metabolic environment. By tracing the fate of the inosine-derived ribose, researchers can delineate complex metabolic networks, identify novel metabolic pathways, and uncover potential therapeutic targets in a variety of diseases. This technical guide provides a foundational understanding of the principles, protocols, and data interpretation associated with the use of Inosine-¹³C₅, empowering researchers to leverage this technology in their own investigations. As our understanding of the metabolic underpinnings of health and disease continues to grow, the role of tracers like Inosine-¹³C₅ will undoubtedly become even more critical in driving the next wave of biomedical discoveries.
References
- 1. biorxiv.org [biorxiv.org]
- 2. researchgate.net [researchgate.net]
- 3. Stable isotope-resolved metabolomics and applications for drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Exploring cancer metabolism using stable isotope-resolved metabolomics (SIRM) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Inosine is an alternative carbon source for CD8+-T-cell function under glucose restriction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Proposing a validation scheme for 13C metabolite tracer studies in high-resolution mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. d-nb.info [d-nb.info]
- 11. pubs.acs.org [pubs.acs.org]
- 12. mycompounddiscoverer.com [mycompounddiscoverer.com]
- 13. A roadmap for interpreting 13C metabolite labeling patterns from cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. High-Throughput Indirect Quantitation of 13C Enriched Metabolites Using 1H NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 15. NMR-based stable isotope resolved metabolomics in systems biochemistry - PMC [pmc.ncbi.nlm.nih.gov]
The Biological Role of 13C-Labeled Inosine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Stable isotope labeling is a cornerstone of modern metabolic research, providing unparalleled insights into the dynamic nature of cellular biochemistry. Among the array of available tracers, 13C-labeled inosine has emerged as a particularly powerful tool for elucidating the complexities of purine metabolism, cellular bioenergetics, and their roles in health and disease. This technical guide offers a comprehensive overview of the biological significance of 13C-labeled inosine, its applications in metabolic tracing, detailed experimental methodologies, and the visualization of associated pathways. By providing a centralized resource, this document aims to empower researchers, scientists, and drug development professionals to effectively leverage 13C-labeled inosine in their investigative pursuits.
Introduction: The Central Role of Inosine in Purine Metabolism
Inosine is a naturally occurring purine nucleoside that occupies a critical juncture in cellular metabolism. It is primarily generated through the deamination of adenosine and serves as a key intermediate in the purine salvage pathway. This pathway allows cells to recycle purine bases, conserving energy and essential building blocks for nucleic acid synthesis. The metabolic fate of inosine is twofold: it can be catabolized into hypoxanthine and subsequently uric acid for excretion, or it can be salvaged to regenerate inosine monophosphate (IMP), a precursor for adenosine monophosphate (AMP) and guanosine monophosphate (GMP). The use of 13C-labeled inosine enables the precise tracking of these metabolic routes, offering a quantitative understanding of purine flux in various physiological and pathological states.
Applications in Research and Drug Development
The ability to trace the carbon skeleton of inosine using techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy has led to its application in several key areas:
-
Metabolic Flux Analysis (MFA): 13C-labeled inosine is instrumental in quantifying the contribution of the purine salvage pathway to the total nucleotide pool. This is particularly crucial in rapidly proliferating cells, such as cancer cells and activated immune cells, which have high demands for nucleotide biosynthesis.
-
Understanding Disease Pathophysiology: Alterations in purine metabolism are implicated in a range of diseases, including cancer, autoimmune disorders, and neurodegenerative diseases. 13C-inosine tracing can illuminate how metabolic pathways are rewired in these conditions, potentially identifying novel therapeutic targets.
-
Therapeutic Development: For drugs targeting purine metabolism, 13C-labeled inosine can be used to assess their mechanism of action and efficacy. By monitoring the flux of inosine through different pathways in the presence of a drug, researchers can gain a detailed understanding of its biochemical effects.
-
Alternative Energy Source: Recent studies have highlighted the role of inosine as an alternative carbon source, particularly under conditions of glucose restriction. 13C-inosine can be traced into central carbon metabolism, including glycolysis, the pentose phosphate pathway (PPP), and the tricarboxylic acid (TCA) cycle, revealing its contribution to cellular energy and biosynthesis.
Quantitative Data from 13C-Inosine Tracing Studies
The following tables summarize quantitative data derived from studies utilizing [1',2',3',4',5'-13C5]-inosine to trace its metabolic fate in human effector T cells. This data provides a clear picture of how inosine-derived ribose contributes to central carbon metabolism.
Table 1: Fractional Enrichment of Pentose Phosphate Pathway (PPP) Metabolites from [1',2',3',4',5'-13C5]-Inosine
| Metabolite | Isotopologue | Fractional Enrichment (%) |
| Ribose-5-phosphate | M+5 | ~60 |
| Fructose-6-phosphate | M+5 | ~45 |
| Sedoheptulose-7-phosphate | M+5 | ~35 |
| Erythrose-4-phosphate | M+4 | ~25 |
This table illustrates the significant contribution of the inosine-derived ribose to the PPP, a pathway crucial for nucleotide synthesis and NADPH production.
Table 2: Fractional Enrichment of Glycolysis and TCA Cycle Metabolites from [1',2',3',4',5'-13C5]-Inosine
| Metabolite | Isotopologue | Fractional Enrichment (%) |
| Phosphoenolpyruvate (PEP) | M+3 | ~50 |
| Pyruvate | M+3 | ~45 |
| Lactate | M+3 | ~55 |
| Citrate | M+2 | ~20 |
| α-Ketoglutarate | M+2 | ~15 |
| Malate | M+2 | ~20 |
This table demonstrates that the carbon backbone of inosine-derived ribose can be fully catabolized through glycolysis and enter the TCA cycle, contributing to cellular energy production.
Experimental Protocols
In Vitro 13C-Inosine Labeling of Cultured Cells
This protocol describes a general procedure for tracing the metabolism of 13C-labeled inosine in adherent cell cultures.
Materials:
-
Cell line of interest
-
Standard cell culture medium and supplements
-
[1',2',3',4',5'-13C5]-Inosine (or other desired labeled variant)
-
Phosphate-buffered saline (PBS), pre-warmed to 37°C
-
Ice-cold 80% methanol
-
Cell scrapers
-
Microcentrifuge tubes
-
Liquid chromatography-mass spectrometry (LC-MS) system
Procedure:
-
Cell Culture: Plate cells in multi-well plates and grow to the desired confluency (typically 70-80%).
-
Labeling Medium: Prepare fresh culture medium containing the desired concentration of 13C-labeled inosine (e.g., 100 µM).
-
Labeling: Aspirate the standard medium, wash the cells once with pre-warmed PBS, and add the 13C-inosine containing medium.
-
Incubation: Incubate the cells for the desired time course (e.g., 1, 4, 8, 24 hours) at 37°C and 5% CO2.
-
Metabolite Extraction:
-
Place the culture plate on ice and aspirate the labeling medium.
-
Wash the cells twice with ice-cold PBS.
-
Add a sufficient volume of ice-cold 80% methanol to each well to cover the cells.
-
Scrape the cells and transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
Vortex the tubes and incubate on ice for 20 minutes to precipitate proteins.
-
Centrifuge at maximum speed for 10-15 minutes at 4°C.
-
-
Sample Preparation for LC-MS:
-
Carefully transfer the supernatant, which contains the polar metabolites, to a new tube.
-
Dry the metabolite extract under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried metabolites in a suitable solvent for LC-MS analysis (e.g., 50% acetonitrile).
-
-
LC-MS Analysis: Analyze the samples using an appropriate LC-MS method to separate and detect the 13C-labeled metabolites of interest. Data analysis will involve identifying the mass isotopologue distributions of downstream metabolites to determine fractional enrichment.
In Vivo 13C-Inosine Tracing in Animal Models
This protocol provides a general framework for in vivo metabolic tracing using 13C-labeled inosine in mice.
Materials:
-
Animal model (e.g., tumor-bearing mouse)
-
Sterile [1',2',3',4',5'-13C5]-Inosine solution for injection
-
Anesthesia and surgical tools
-
Blood collection supplies (e.g., heparinized capillaries)
-
Liquid nitrogen
-
Tissue homogenization equipment
-
Metabolite extraction solvents (as above)
-
LC-MS system
Procedure:
-
Animal Preparation: Acclimate animals to the experimental conditions. For tumor studies, tumors should be grown to a suitable size.
-
Tracer Administration: Administer a bolus of sterile 13C-labeled inosine solution via intravenous (IV) or intraperitoneal (IP) injection. The dose and route will depend on the specific experimental goals.
-
Tracer Circulation: Allow the tracer to circulate for a predetermined period (e.g., 30, 60, 120 minutes) to allow for tissue uptake and metabolism.
-
Sample Collection:
-
Collect blood samples at specified time points to monitor plasma enrichment of the tracer.
-
At the end of the experiment, euthanize the animal and rapidly excise tissues of interest (e.g., tumor, liver, muscle).
-
-
Tissue Quenching: Immediately freeze the collected tissues in liquid nitrogen to halt all metabolic activity.
-
Metabolite Extraction from Tissue:
-
Homogenize the frozen tissue in ice-cold 80% methanol.
-
Follow the same protein precipitation and supernatant collection steps as described in the in vitro protocol.
-
-
Sample Preparation and LC-MS Analysis: Prepare and analyze the tissue and plasma extracts as described for the in vitro protocol.
Visualization of Key Pathways and Workflows
Metabolic Fate of 13C-Labeled Inosine
Caption: Metabolic pathways traced by 13C-labeled inosine.
Experimental Workflow for In Vitro 13C-Inosine Tracing
Caption: Workflow for in vitro 13C-inosine metabolic tracing.
Conclusion
13C-labeled inosine is an invaluable tool for researchers seeking to unravel the intricate network of purine metabolism and its connections to central carbon metabolism. Its application extends from fundamental cell biology to the preclinical development of novel therapeutics. The methodologies and data presented in this guide provide a solid foundation for designing and executing robust metabolic tracing experiments. As analytical technologies continue to advance, the precision and scope of insights gained from 13C-inosine tracing are poised to expand, further cementing its role as a critical component of the modern metabolomics toolbox.
Understanding Purine Metabolism with Inosine-13C: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the core principles of utilizing Inosine-13C as a stable isotope tracer to investigate purine metabolism. Purine metabolism is a fundamental cellular process essential for the synthesis of DNA, RNA, and energy-rich molecules like ATP. Dysregulation of this pathway is implicated in numerous diseases, including cancer, gout, and immunodeficiencies, making it a critical area of research for drug development.
Inosine, a central intermediate in purine metabolism, plays a pivotal role in both the de novo synthesis and salvage pathways. By introducing Inosine labeled with the stable isotope Carbon-13 (this compound) into a biological system, researchers can trace the metabolic fate of inosine and its downstream metabolites. This powerful technique, known as metabolic flux analysis, allows for the precise quantification of pathway activities and provides invaluable insights into the intricate workings of purine metabolism under various physiological and pathological conditions.
Data Presentation: Quantitative Insights into Purine Flux
The following tables summarize hypothetical quantitative data obtained from a typical this compound tracer experiment in cultured cancer cells. This data illustrates the kind of information that can be generated to compare metabolic flux under different conditions, such as treatment with a novel therapeutic agent.
Table 1: 13C Enrichment in Purine Pathway Metabolites Following this compound Administration
| Metabolite | Isotope | Untreated Control (% 13C Enrichment) | Drug-Treated (% 13C Enrichment) |
| Inosine | M+10 | 95.2 ± 1.5 | 94.8 ± 1.8 |
| Hypoxanthine | M+5 | 88.7 ± 2.1 | 75.3 ± 2.5 |
| Xanthine | M+5 | 75.4 ± 3.0 | 50.1 ± 3.2 |
| Uric Acid | M+5 | 68.1 ± 2.8 | 42.6 ± 3.5 |
| IMP | M+10 | 45.3 ± 4.1 | 65.7 ± 3.9 |
| AMP | M+10 | 25.6 ± 3.5 | 40.2 ± 3.1 |
| GMP | M+10 | 22.1 ± 3.3 | 35.8 ± 2.9 |
| ATP | M+10 | 15.8 ± 2.9 | 28.4 ± 2.7 |
| GTP | M+10 | 13.5 ± 2.5 | 25.1 ± 2.6 |
*Indicates a statistically significant difference (p < 0.05) between untreated and drug-treated groups. Data are presented as mean ± standard deviation. "M+n" denotes the isotopologue with 'n' 13C atoms.
Table 2: Calculated Metabolic Fluxes in the Purine Salvage Pathway
| Metabolic Flux | Untreated Control (Relative Flux) | Drug-Treated (Relative Flux) | Fold Change |
| Inosine -> Hypoxanthine | 100 ± 5.2 | 80.1 ± 4.8 | 0.80 |
| Hypoxanthine -> IMP | 40.5 ± 3.1 | 60.2 ± 3.5 | 1.49 |
| IMP -> AMP | 20.3 ± 2.5 | 35.1 ± 2.8 | 1.73 |
| IMP -> GMP | 18.7 ± 2.3 | 30.5 ± 2.6 | 1.63 |
*Indicates a statistically significant difference (p < 0.05) between untreated and drug-treated groups. Data are presented as mean relative flux ± standard deviation, normalized to the rate of inosine to hypoxanthine conversion in the control group.
Experimental Protocols
The following provides a detailed methodology for a typical this compound tracing experiment in cultured mammalian cells.
1. Cell Culture and Isotope Labeling:
-
Cell Seeding: Plate mammalian cells (e.g., cancer cell line) in 6-well plates at a density that ensures they reach approximately 70-80% confluency at the time of harvest. Culture in standard growth medium (e.g., DMEM with 10% FBS) overnight in a humidified incubator at 37°C and 5% CO2.
-
Isotope Labeling Medium Preparation: Prepare fresh growth medium substituting standard inosine with a known concentration of [U-13C10]-Inosine. The final concentration of the labeled inosine should be determined based on preliminary experiments to ensure adequate labeling without causing cytotoxicity.
-
Labeling Procedure: The following day, aspirate the standard growth medium and wash the cells once with pre-warmed phosphate-buffered saline (PBS). Replace the medium with the prepared this compound labeling medium.
-
Time Course: Incubate the cells for a predetermined period (e.g., 24 hours) to allow for the incorporation of the labeled inosine into downstream metabolites. The optimal labeling time will vary depending on the cell type and the specific metabolic pathway being investigated.
2. Metabolite Extraction:
-
Quenching Metabolism: At the end of the labeling period, rapidly aspirate the labeling medium and wash the cells twice with ice-cold PBS to halt metabolic activity.
-
Extraction: Add 1 mL of ice-cold 80% methanol (v/v in water) to each well. Scrape the cells from the plate and transfer the cell suspension to a microcentrifuge tube.
-
Lysis and Precipitation: Vortex the tubes vigorously and incubate at -80°C for at least 30 minutes to ensure complete cell lysis and protein precipitation.
-
Centrifugation: Centrifuge the samples at maximum speed (e.g., 16,000 x g) for 10 minutes at 4°C to pellet the cell debris and precipitated proteins.
-
Supernatant Collection: Carefully transfer the supernatant, which contains the polar metabolites, to a new microcentrifuge tube.
-
Drying: Dry the metabolite extracts completely using a vacuum concentrator (e.g., SpeedVac). Store the dried extracts at -80°C until analysis.
3. LC-MS/MS Analysis:
-
Sample Reconstitution: Reconstitute the dried metabolite extracts in a suitable volume (e.g., 50 µL) of a solvent compatible with the liquid chromatography system (e.g., 50% acetonitrile in water).
-
Chromatographic Separation: Separate the metabolites using a liquid chromatography (LC) system equipped with a column suitable for polar metabolite analysis (e.g., a HILIC column). The gradient and flow rate should be optimized to achieve good separation of the purine pathway metabolites.
-
Mass Spectrometry Detection: Analyze the eluent from the LC system using a high-resolution tandem mass spectrometer (MS/MS). The mass spectrometer should be operated in a mode that allows for the detection and quantification of the different isotopologues of each metabolite (e.g., Selected Reaction Monitoring or Parallel Reaction Monitoring).
-
Data Analysis: Process the raw LC-MS/MS data using specialized software to identify and quantify the peak areas of the different isotopologues for each metabolite of interest. Correct for the natural abundance of 13C to determine the fractional enrichment of the label in each metabolite pool.
Visualizing Purine Metabolism and Experimental Workflows
The following diagrams, generated using the Graphviz DOT language, illustrate key pathways and workflows in this compound metabolic tracing studies.
Purine Salvage Pathway
This diagram outlines the central role of inosine in the purine salvage pathway, where pre-existing purine bases and nucleosides are recycled to synthesize nucleotides.
Caption: this compound is salvaged to form key purine nucleotides.
Experimental Workflow for this compound Tracer Analysis
This diagram illustrates the key steps involved in performing a metabolic flux analysis experiment using this compound.
Caption: Workflow for this compound metabolic flux analysis.
Logical Relationship of Purine Metabolism Branches
This diagram shows the logical relationship between the de novo synthesis and salvage pathways in maintaining the cellular purine nucleotide pool.
Caption: De novo and salvage pathways converge to supply purines.
An In-depth Technical Guide to the Stability and Storage of Inosine-13C
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and recommended storage conditions for Inosine-13C. The stability of isotopically labeled compounds is critical for their use in research and drug development, ensuring the accuracy and reproducibility of experimental results. The information presented herein is synthesized from available data on inosine and its isotopically labeled analogues. It is important to note that while specific quantitative stability data for this compound is limited in publicly available literature, the stability profile is expected to be comparable to that of unlabeled inosine due to the nature of isotopic labeling.
Chemical Stability and Degradation Pathways
Inosine, a purine nucleoside, is susceptible to degradation under various environmental conditions. The primary degradation pathways include hydrolysis, thermal decomposition, and potentially oxidation and photolysis.
Hydrolytic Degradation
The most significant degradation pathway for inosine in aqueous solutions is the hydrolysis of the N-glycosidic bond, which cleaves the molecule into hypoxanthine and ribose.[1][2][3] This reaction is catalyzed by both acid and water.[2] The rate of hydrolysis is dependent on the pH of the solution.[1][2]
Thermal Degradation
In the solid state, inosine undergoes a two-stage thermal decomposition process. The initial stage occurs at lower temperatures (120-220°C) and is an endothermic process without the release of gaseous products.[4] The second stage, at higher temperatures, is an exothermic decomposition that forms water.[4] Studies have shown that heating inosine can lead to its transformation into its purine base, hypoxanthine.[5]
Oxidative and Photolytic Degradation
Forced degradation studies on inosine pranobex, a complex containing inosine, have been conducted under acidic, alkaline, oxidative, photolytic, and thermal conditions to assess its stability.[7]
Recommended Storage Conditions
Based on information from various suppliers and the known stability profile of inosine and its labeled analogues, the following storage conditions are recommended to ensure the long-term integrity of this compound.
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration | Additional Notes |
| Solid | -20°C | ≥ 4 years[8] | Store in a dry place, protected from light. |
| Aqueous Solution | 2-8°C | Not recommended for more than one day[8] | Prepare fresh solutions for use. |
| Stock Solution (-80°C) | -80°C | Up to 6 months | For Inosine-13C5, as a proxy.[9] |
| Stock Solution (-20°C) | -20°C | Up to 1 month | For Inosine-13C5, as a proxy.[9] |
Quantitative Stability Data
The following tables summarize the available quantitative data on the degradation of inosine. As previously mentioned, this data is for the unlabeled compound but provides a strong indication of the stability of this compound.
Table 2: Kinetics of Inosine Hydrolysis in Aqueous Solution at 353 K (80°C) [1][2]
| pH | Rate Constant (k) |
| 0.45 - 12.13 | pH-dependent |
| Specific rate constants at various pH values would require access to the full study data. |
Table 3: Thermal Degradation Profile of Inosine [4]
| Stage | Temperature Range | Process Type | Products |
| I | 120-220°C | Endothermic Decomposition | No gaseous products liberated |
| II | High Temperature | Exothermic Decomposition | Water |
| A separate study showed transformation to hypoxanthine at 250°C.[5] |
Experimental Protocols
The following are generalized protocols for conducting stability studies on a drug substance like this compound, based on ICH guidelines and published methodologies for similar compounds.
Stability-Indicating HPLC Method
A stability-indicating analytical method is crucial to separate the intact drug from its degradation products. A reverse-phase high-performance liquid chromatography (RP-HPLC) method is commonly employed.
-
Column: C18 column (e.g., 4.6 x 250 mm, 5 µm particle size)[7]
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile, methanol).[7]
-
Flow Rate: Typically 0.7-1.0 mL/min.[7]
-
Detection: UV detection at a wavelength where inosine has maximum absorbance (λmax: 248 nm).[8]
-
Validation: The method should be validated according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness.
Forced Degradation Studies
Forced degradation studies are performed to identify potential degradation products and establish the degradation pathways. The drug substance is subjected to stress conditions more severe than accelerated stability testing.[10]
-
Acid Hydrolysis: Treat the sample with an acidic solution (e.g., 0.1 M HCl) at room temperature or elevated temperature (e.g., 60°C).[10]
-
Base Hydrolysis: Treat the sample with a basic solution (e.g., 0.1 M NaOH) at room temperature or elevated temperature.[10]
-
Oxidation: Treat the sample with an oxidizing agent (e.g., 3% hydrogen peroxide) at room temperature.
-
Thermal Degradation: Expose the solid sample to dry heat (e.g., 105°C) for a specified period.
-
Photostability: Expose the sample to a combination of UV and visible light as per ICH Q1B guidelines.
Visualizations
Inosine Degradation Pathway
Caption: Primary degradation pathways of this compound.
Experimental Workflow for Stability Testing
Caption: Workflow for forced degradation and stability studies.
Inosine Metabolic Pathway
Caption: Key steps in the metabolic pathway of Inosine.
Conclusion
The stability of this compound is crucial for its application in scientific research and drug development. While comprehensive stability data specifically for the 13C labeled compound is not extensively published, the known degradation pathways and stability profile of unlabeled inosine provide a reliable framework for its handling and storage. The primary degradation route is hydrolysis of the N-glycosidic bond, leading to the formation of hypoxanthine and ribose. Proper storage in a solid, dry form at -20°C, protected from light, is recommended to ensure long-term stability. For solutions, fresh preparation is advised. Adherence to these guidelines will help maintain the integrity and purity of this compound, ensuring the validity of experimental outcomes.
References
- 1. Stability of disodium salt of inosine phosphate in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Purine nucleoside phosphorylase. Inosine hydrolysis, tight binding of the hypoxanthine intermediate, and third-the-sites reactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [Thermostability of inosine and its 8-substituted derivatives] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. masspec.scripps.edu [masspec.scripps.edu]
- 6. scialert.net [scialert.net]
- 7. researchgate.net [researchgate.net]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. Stability of RNA duplexes containing inosine·cytosine pairs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
The Labeled Blueprint of Life: A Technical Guide to the Discovery and History of Isotope-Labeled Nucleosides
For Researchers, Scientists, and Drug Development Professionals
This in-depth guide explores the pivotal role of isotope-labeled nucleosides in advancing molecular biology, structural analysis, and pharmaceutical development. From the early days of radioactive tracers to the sophisticated applications of stable isotopes in NMR and mass spectrometry, this document provides a comprehensive overview of the key discoveries, experimental methodologies, and the evolution of this indispensable scientific tool.
Introduction: Tracing the Molecules of Heredity
Isotopic labeling is a powerful technique used to track the journey of an atom or molecule through a chemical reaction or a complex biological system.[1] By replacing one or more atoms in a nucleoside—the fundamental building block of DNA and RNA—with a heavier, non-radioactive (stable) or radioactive isotope, scientists can "tag" and monitor these molecules.[2] This molecular 'tagging' provides unparalleled insights into a wide range of biological processes, including DNA replication, transcription, metabolic pathways, and the intricate interactions of nucleic acids with other biomolecules.[2][3]
The core principle lies in the chemical equivalence of isotopes; they share identical electronic configurations and reactivity, ensuring that the labeled molecule behaves just like its natural counterpart in a biological system.[4] However, their physical properties, such as mass or nuclear spin, differ, allowing them to be detected by sophisticated analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[1][5] This guide chronicles the historical development of these techniques and their applications, offering a technical resource for professionals in life sciences and drug discovery.
Historical Milestones: From Radioactivity to Stability
The journey of isotopic labeling began with the use of radioactive isotopes. Early research in the mid-20th century relied heavily on radionuclides like ³²P, ³⁵S, and ¹⁴C to unravel fundamental biological processes. The famous Hershey-Chase experiment, for instance, used ³²P to label DNA and ³⁵S to label proteins to confirm that DNA is the genetic material. While revolutionary, the inherent instability and safety concerns of radioisotopes limited their application.
A significant shift occurred with the advent of techniques that could detect stable, non-radioactive isotopes such as Deuterium (²H), Carbon-13 (¹³C), and Nitrogen-15 (¹⁵N).[5] The development and refinement of NMR and MS in the latter half of the 20th century were crucial. Beginning in the 1980s, researchers began introducing ¹³C and ¹⁵N labels into nucleic acids to overcome the limitations of proton-based NMR for studying larger RNA molecules, which suffered from spectral overlap and broad linewidths.[6][7] This transition to stable isotopes made the technology safer and expanded its utility, particularly in structural biology and metabolomics.[2][8]
Core Methodologies for Isotope Labeling
The incorporation of isotopes into nucleosides and nucleic acids is achieved through three primary strategies: metabolic labeling, enzymatic synthesis, and chemical synthesis. Each method offers distinct advantages and is suited for different research applications.
Metabolic Labeling (In Vivo)
Metabolic labeling involves introducing isotope-enriched precursors into the growth media of living cells or organisms.[9] The cellular machinery then naturally incorporates these heavy isotopes into the biomolecules it synthesizes, including nucleotides and nucleic acids. This approach is ideal for studying biological processes in their native context. A common application is Stable Isotope Labeling by Amino acids in Cell culture (SILAC), which is widely used in proteomics but the principles are extended to nucleic acid studies by providing labeled precursors like ¹⁵N-labeled ammonium chloride or ¹³C-labeled glucose.[4][10]
-
Prepare Minimal Media: Create a defined minimal growth medium where a key nutrient source is replaced with its isotope-labeled counterpart (e.g., ¹⁵NH₄Cl as the sole nitrogen source and/or [U-¹³C]-glucose as the sole carbon source).
-
Cell Culture Adaptation: Gradually adapt the E. coli strain to the minimal media over several generations to ensure normal growth.
-
Inoculation and Growth: Inoculate the labeled minimal media with the adapted E. coli and grow the culture to the desired optical density (typically mid-log phase for active RNA synthesis).
-
Harvesting: Pellet the cells by centrifugation at 4°C.
-
RNA Extraction: Lyse the cells using a standard method (e.g., sonication or enzymatic digestion) and perform a hot phenol-chloroform extraction to isolate total RNA.
-
Purification and Verification: Precipitate the RNA with ethanol, wash, and resuspend in nuclease-free water. Verify the incorporation of the label and the integrity of the RNA using mass spectrometry and gel electrophoresis, respectively.
Enzymatic Synthesis (In Vitro)
For applications requiring pure, high-yield labeled nucleic acids of a specific sequence, in vitro enzymatic synthesis is the method of choice.[11] This technique uses purified enzymes, such as DNA or RNA polymerases, to construct nucleic acid strands from a template using isotopically labeled nucleoside triphosphates (NTPs or dNTPs) as substrates.[10] In vitro transcription with T7 RNA polymerase is a particularly common method for producing milligram quantities of labeled RNA for NMR studies.[7][12]
-
Template Preparation: Generate a linear double-stranded DNA template containing a T7 RNA polymerase promoter upstream of the desired RNA sequence. This is typically done by PCR amplification or plasmid linearization.
-
Transcription Reaction Setup: In a sterile, nuclease-free tube, combine the DNA template, T7 RNA polymerase, a reaction buffer (containing magnesium chloride and spermidine), and the required ribonucleoside triphosphates (rNTPs). For uniform labeling, all four rNTPs (ATP, GTP, CTP, UTP) will be isotopically enriched (e.g., ¹³C, ¹⁵N). For nucleotide-specific labeling, only one or two types of rNTPs will be labeled.
-
Incubation: Incubate the reaction at 37°C for 2-4 hours.
-
Template Removal: Add DNase I to the reaction mixture and incubate for an additional 15-30 minutes to digest the DNA template.
-
RNA Purification: Purify the synthesized RNA using denaturing polyacrylamide gel electrophoresis (PAGE), size-exclusion chromatography, or a suitable column-based method.
-
Quantification and Validation: Determine the concentration of the purified RNA via UV spectrophotometry and confirm its integrity and labeling extent by mass spectrometry.
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Solid-Phase Chemical Synthesis
Solid-phase synthesis using phosphoramidite chemistry is the premier method for creating short, custom oligonucleotides (both DNA and RNA) with precise, site-specific isotopic labels.[7][10] This technique involves the sequential addition of protected, labeled nucleoside phosphoramidites to a growing chain anchored to a solid support. This allows for the incorporation of a single labeled atom at a specific position within a large molecule, which is invaluable for detailed NMR dynamics studies.[7]
-
Support Preparation: Start with a controlled pore glass (CPG) solid support to which the first nucleoside of the sequence is covalently attached.
-
Synthesis Cycle (Repeated for each nucleotide):
-
Deblocking: Remove the 5'-dimethoxytrityl (DMTr) protecting group from the support-bound nucleoside using a mild acid.
-
Coupling: Activate the desired nucleoside phosphoramidite (which can be isotopically labeled) and couple it to the 5'-hydroxyl group of the growing chain.
-
Capping: Acetylate any unreacted 5'-hydroxyl groups to prevent the formation of failure sequences.
-
Oxidation: Oxidize the newly formed phosphite triester linkage to a more stable phosphate triester using an iodine solution.
-
-
Final Deblocking and Cleavage: Once the full sequence is assembled, cleave the oligonucleotide from the solid support using a strong base (e.g., ammonium hydroxide). This step also removes the remaining protecting groups from the nucleobases and phosphates.
-
Purification: Purify the final product, typically using high-performance liquid chromatography (HPLC), to isolate the full-length, labeled oligonucleotide.
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Applications in Research and Drug Development
Isotope-labeled nucleosides are indispensable tools across numerous scientific disciplines. Their application has led to groundbreaking discoveries in structural biology, metabolomics, and pharmaceutical sciences.
Structural Biology: Elucidating 3D Structures by NMR
NMR spectroscopy is a primary technique for determining the three-dimensional structure and dynamics of biomolecules in solution.[7] For nucleic acids larger than ~40 nucleotides, however, ¹H NMR spectra become too crowded and complex to interpret.[11] Isotope labeling with ¹³C and ¹⁵N helps overcome this challenge by enabling multidimensional NMR experiments that resolve individual atomic signals.[11] Site-specific labeling, including deuteration, further simplifies spectra and allows researchers to probe the dynamics of specific functional sites within large RNA molecules like riboswitches and viral RNAs.[7]
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Quantitative Analysis: Mass Spectrometry and Metabolomics
Mass spectrometry can distinguish between light and heavy isotopes based on their mass-to-charge ratio. This capability forms the basis of isotope dilution mass spectrometry, a gold-standard method for the absolute quantification of molecules.[13] In this technique, a known quantity of a heavy, isotope-labeled version of the target molecule (e.g., a modified nucleoside) is added to a biological sample as an internal standard.[9] By measuring the ratio of the natural to the labeled nucleoside, researchers can accurately determine the absolute amount of that nucleoside in the original sample.[13] This has been crucial for studying RNA modifications (epitranscriptomics) and for metabolic flux analysis, which tracks the flow of metabolites through biochemical pathways.[3][14]
Drug Development and Pharmacology
Isotope-labeled compounds are vital throughout the drug development pipeline.[3][15] In preclinical stages, they are used in Absorption, Distribution, Metabolism, and Excretion (ADME) studies to understand a drug's fate in an organism.[16][17] By labeling a drug candidate, its metabolic breakdown products can be easily tracked and identified.[17] In clinical research, stable isotopes provide powerful, non-invasive tools for developing kinetic biomarkers.[8][15] These biomarkers can measure the flux through a specific metabolic pathway targeted by a drug, offering a direct assessment of the drug's efficacy and helping to determine optimal dosing.[15]
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Quantitative Data Summary
The efficiency and output of labeling methods are critical for experimental design. The tables below summarize key quantitative data related to the synthesis and analysis of isotope-labeled nucleosides.
Table 1: Comparison of Chemical Synthesis Yields for Labeled Phosphoramidites
| Labeled Phosphoramidite | Synthesis Method | Number of Steps | Overall Yield | Reference |
| [1-¹⁵N]-Adenosine derivative | de novo chemical | 5 | 37% | [7] |
| [1-¹⁵N]-Guanosine derivative | de novo chemical | 6 | 24% | [7] |
| [3-¹⁵N]-Uridine derivative | de novo chemical | 3 | 49% | [7] |
| [3-¹⁵N]-Cytidine derivative | From labeled uridine | 2 (additional) | 81% | [7] |
| [8-¹³C]-Guanosine derivative | de novo chemical | 9 | 14% | [7] |
| [6-¹³C-5-²H]-Uridine derivative | From labeled nucleoside | 5 | 13% | [7] |
Table 2: Common Stable Isotopes and Their Primary Applications
| Isotope | Common Use | Detection Method | Key Advantage |
| ²H (Deuterium) | Simplify NMR spectra (deuteration) | NMR | Reduces proton relaxation pathways, narrowing linewidths for large molecules.[7] |
| ¹³C (Carbon-13) | Backbone tracing, structural analysis | NMR, MS | Enables heteronuclear correlation NMR experiments; provides mass shift for MS.[6][7] |
| ¹⁵N (Nitrogen-15) | Probing base pairing and interactions | NMR, MS | Provides probes at hydrogen-bonding interfaces; provides mass shift for MS.[6][7] |
| ¹⁹F (Fluorine-19) | High-sensitivity structural probes | ¹⁹F NMR | High gyromagnetic ratio and 100% natural abundance of the spin-½ nucleus provide high sensitivity with no biological background signal.[2] |
Conclusion and Future Outlook
The history of isotope-labeled nucleosides is a story of enabling technology. From elucidating the fundamental roles of DNA and RNA to providing the atomic-level resolution needed to design new therapeutics, these molecular tracers have become a cornerstone of modern life sciences. The continued development of more efficient and sophisticated labeling strategies, combined with advances in analytical instrumentation, promises to open new frontiers. Future applications will likely focus on real-time, in-cell imaging of nucleic acid dynamics, advanced diagnostics for personalized medicine, and the design of next-generation RNA therapeutics, ensuring that the simple act of replacing one atom with its heavier cousin will continue to yield profound scientific insights.
References
- 1. Isotopic labeling - Wikipedia [en.wikipedia.org]
- 2. What Are Stable-Isotope Labeled Nucleic Acids? | Silantes [silantes.com]
- 3. Applications of Stable Isotope-Labeled Molecules | Silantes [silantes.com]
- 4. Isotope Labeling Techniques: A Comprehensive Guide and Emerging Applications - MetwareBio [metwarebio.com]
- 5. Isotope Labeling - Cerno Bioscience [cernobioscience.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdpi.com [mdpi.com]
- 8. metsol.com [metsol.com]
- 9. Production and Application of Stable Isotope-Labeled Internal Standards for RNA Modification Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesizing Stable Isotope-Labeled Nucleic Acids | Silantes [silantes.com]
- 11. Nucleic Acids â Cambridge Isotope Laboratories, Inc. [isotope.com]
- 12. Isotope labeling strategies for NMR studies of RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Isotope-Based Analysis of Modified tRNA Nucleosides Correlates Modification Density with Translational Efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. ckisotopes.com [ckisotopes.com]
- 16. Application of stable isotopes in drug development|INFORMATION [newradargas.com]
- 17. chemicalsknowledgehub.com [chemicalsknowledgehub.com]
An In-depth Technical Guide to the Core Properties of Inosine-¹³C
For Researchers, Scientists, and Drug Development Professionals
Introduction
Inosine, a naturally occurring purine nucleoside, plays a crucial role in various biological processes, including as an intermediate in purine metabolism and as a signaling molecule.[1][2][3] Its isotopically labeled form, Inosine-¹³C, is an invaluable tool in metabolic research, particularly in metabolic flux analysis (MFA) to elucidate complex biochemical pathways.[4][5] This technical guide provides a comprehensive overview of the core properties of Inosine-¹³C, with a focus on its chemical and physical characteristics, spectroscopic data, and its application in experimental settings.
Chemical and Physical Properties
The basic properties of various Inosine-¹³C isotopologues are summarized below. It is important to note that while the molecular weight changes with isotopic labeling, other physical properties such as melting point and solubility are expected to be very similar to unlabeled inosine.
| Property | Value | Isotopologue | Reference |
| Molecular Formula | C₅[¹³C]₅H₁₂N₄O₅ | Inosine-[1',2',3',4',5'-¹³C₅] | [] |
| [¹³C]C₉H₁₂N₄O₅ | [1'-¹³C]Inosine | [7] | |
| [¹³C]₁₀H₁₂[¹⁵N]₄O₅ | Inosine-¹³C₁₀,¹⁵N₄ | [1] | |
| Molecular Weight | 273.19 g/mol | Inosine-[1',2',3',4',5'-¹³C₅] | [][8][] |
| 269.23 g/mol (calculated) | [1'-¹³C]Inosine | [7] | |
| 282.13 g/mol | Inosine-¹³C₁₀,¹⁵N₄ | [1] | |
| Appearance | White to off-white solid | Inosine-[1',2',3',4',5'-¹³C₅] | [] |
| White crystalline solid (unlabeled) | Inosine (unlabeled) | [10] | |
| Melting Point | 218 °C (decomposes) (unlabeled) | Inosine (unlabeled) | [10] |
| 226 °C (unlabeled) | Inosine (unlabeled) | [11] | |
| Solubility | Soluble in water and methanol | Inosine-[1',2',3',4',5'-¹³C₅] | [] |
| ~10 mg/mL in water (unlabeled) | Inosine (unlabeled) | [12] | |
| Water: soluble (unlabeled) | Inosine (unlabeled) | ||
| Purity | ≥98% | Inosine-[1',2',3',4',5'-¹³C₅] | [] |
| Isotopic Enrichment | ≥99% ¹³C | Inosine-[1',2',3',4',5'-¹³C₅] | [2][] |
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹³C NMR spectroscopy is a primary technique for characterizing Inosine-¹³C and tracing its metabolic fate. The chemical shifts are sensitive to the local electronic environment, providing structural information and enabling the tracking of the ¹³C label.
¹³C NMR Chemical Shifts for [1'-¹³C]Inosine
| Carbon Atom | Chemical Shift (ppm) | Reference |
| C-1' | 88.68 | [13] |
¹H NMR Chemical Shifts for [1'-¹³C]Inosine
| Proton | Chemical Shift (ppm) | Coupling Constant (Hz) | Reference |
| H-8 | 8.33 | [13] | |
| H-2 | 8.21 | [13] | |
| H-1' | 6.07 | J(H1',H2') = 5, J(H1',C1') = 170 | [13] |
Mass Spectrometry (MS)
Mass spectrometry is a powerful tool for quantifying the incorporation of ¹³C from labeled inosine into various metabolites. The increase in mass due to the ¹³C isotopes allows for the differentiation and quantification of labeled versus unlabeled species.
Computed Mass Data for Inosine Isotopologues
| Property | Value | Isotopologue | Reference |
| Exact Mass | 282.10245743 Da | Inosine-¹³C₁₀,¹⁵N₄ | [1] |
| Molecular Weight | 273.19 g/mol | Inosine-¹³C₅ | [2] |
Metabolic Pathway of Inosine
Inosine-¹³C follows the same metabolic pathways as its unlabeled counterpart. It is a key intermediate in purine metabolism. Understanding this pathway is essential for designing and interpreting tracer experiments. Inosine can be metabolized into hypoxanthine and subsequently to xanthine and uric acid, or it can be salvaged to form inosine monophosphate (IMP).
Metabolic fate of Inosine-¹³C.
Experimental Protocols
The primary application of Inosine-¹³C is in stable isotope tracer experiments to study metabolic flux. Below are generalized protocols for using Inosine-¹³C in cell culture experiments followed by analysis with NMR or MS.
General Experimental Workflow for ¹³C Tracer Analysis
Workflow for Inosine-¹³C studies.
Detailed Methodologies
1. Cell Culture and Labeling:
-
Culture cells of interest to the desired confluence in standard growth medium.
-
Prepare the experimental medium by replacing the standard inosine (or other carbon sources, depending on the experimental design) with the desired concentration of Inosine-¹³C.
-
Remove the standard medium, wash the cells with phosphate-buffered saline (PBS), and add the ¹³C-labeled medium.
-
Incubate the cells for a predetermined time course to allow for the uptake and metabolism of Inosine-¹³C.
2. Metabolite Extraction:
-
Rapidly quench metabolism to prevent further enzymatic activity. This is often achieved by aspirating the medium and adding a cold solvent, such as 80% methanol, and placing the culture dish on dry ice.
-
Scrape the cells in the cold solvent and transfer the cell lysate to a microcentrifuge tube.
-
Perform further extraction steps as required by the analytical method (e.g., sonication, centrifugation to pellet protein and cell debris).
-
Collect the supernatant containing the metabolites and dry it down, for example, using a vacuum concentrator.
3. NMR Sample Preparation and Analysis:
-
Reconstitute the dried metabolite extract in a suitable deuterated solvent (e.g., D₂O) containing a known concentration of an internal standard (e.g., DSS).
-
Transfer the sample to an NMR tube.
-
Acquire ¹³C and/or ¹H NMR spectra.[14] The choice of NMR experiment (e.g., 1D ¹³C, 2D HSQC) will depend on the specific research question.[15]
-
Process the NMR data to identify and quantify the ¹³C-labeled metabolites based on their characteristic chemical shifts and coupling patterns.
4. Mass Spectrometry Sample Preparation and Analysis:
-
Reconstitute the dried metabolite extract in a solvent compatible with the chosen chromatography method (e.g., a mixture of water and acetonitrile for liquid chromatography).
-
Inject the sample into an LC-MS or GC-MS system. High-resolution mass spectrometry is often required to resolve the different isotopologues.[16]
-
Analyze the mass spectra to determine the mass isotopomer distribution for metabolites of interest. This involves identifying the peaks corresponding to the unlabeled metabolite and the various ¹³C-labeled versions.
5. Data Analysis and Metabolic Flux Analysis (MFA):
-
The fractional enrichment of ¹³C in each metabolite is calculated from the NMR or MS data.
-
This isotopic labeling data, along with a stoichiometric model of the relevant metabolic network and other measured rates (e.g., cell growth, nutrient uptake), is used as input for MFA software.[3][5]
-
The software then estimates the intracellular metabolic fluxes that best reproduce the observed labeling patterns.
Conclusion
Inosine-¹³C is a powerful and versatile tool for researchers in the life sciences. Its use in stable isotope tracing experiments, coupled with advanced analytical techniques like NMR and mass spectrometry, provides detailed insights into the complexities of cellular metabolism. This guide offers a foundational understanding of the key properties of Inosine-¹³C and a framework for its application in metabolic research, which is crucial for advancing our understanding of disease and for the development of novel therapeutics.
References
- 1. Inosine-13C10,15N4 | C10H12N4O5 | CID 171037879 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. schd-shimadzu.com [schd-shimadzu.com]
- 3. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Frontiers | 13C metabolic flux analysis: Classification and characterization from the perspective of mathematical modeling and application in physiological research of neural cell [frontiersin.org]
- 7. omicronbio.com [omicronbio.com]
- 8. shop.bio-connect.nl [shop.bio-connect.nl]
- 10. Inosine | C10H12N4O5 | CID 135398641 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Inosine, CAS No. 58-63-9 | Nucleosides for DNA synthesis | DNA Synthesis | Organic & Bioorganic Chemicals | Chemicals | Carl ROTH - Austria [carlroth.com]
- 12. cdn.caymanchem.com [cdn.caymanchem.com]
- 13. researchgate.net [researchgate.net]
- 14. Practical Guidelines for 13C-Based NMR Metabolomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Analyzing Mass Spectrometry Imaging Data of 13C-Labeled Phospholipids in Camelina sativa and Thlaspi arvense (Pennycress) Embryos - PMC [pmc.ncbi.nlm.nih.gov]
Inosine-13C vs. Unlabeled Inosine: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Inosine, a naturally occurring purine nucleoside, plays a pivotal role in various physiological processes, including purine metabolism and cellular signaling. Its stable isotope-labeled counterpart, Inosine-13C, has emerged as an indispensable tool in metabolic research, enabling precise tracing of metabolic pathways and flux analysis. This technical guide provides an in-depth comparison of the core characteristics of this compound and unlabeled inosine, offering valuable insights for researchers in drug development and life sciences.
Core Characteristics: A Comparative Analysis
The primary distinction between this compound and unlabeled inosine lies in the isotopic composition of their carbon atoms. In this compound, one or more carbon-12 atoms are replaced by the heavier, non-radioactive carbon-13 isotope. This isotopic substitution results in a measurable difference in molecular weight, which is the foundation of its utility in tracer studies, while minimally impacting its physicochemical and biological properties.
Physicochemical Properties
The introduction of 13C isotopes leads to a predictable increase in the molecular weight of inosine. Other physicochemical properties, such as melting point and solubility, are generally considered to be negligibly affected by this isotopic substitution for most research applications.
| Property | Unlabeled Inosine | This compound (e.g., [1',2',3',4',5'-13C5]Inosine) | This compound (e.g., [1'-13C]Inosine) | This compound (e.g., Inosine-13C10,15N4) |
| Molecular Formula | C10H12N4O5[1][2][3] | C5[13C]5H12N4O5[] | 13CC9H12N4O5[5] | Not Directly Provided |
| Molecular Weight | 268.23 g/mol [2][3][6][7][8] | 273.19 g/mol [][9] | 269.22 g/mol [5] | 282.13 g/mol [10] |
| Melting Point | 212 - 226 °C (decomposes)[6][7][8][11] | Data not explicitly available, but expected to be very similar to unlabeled inosine. | Data not explicitly available, but expected to be very similar to unlabeled inosine. | Data not explicitly available, but expected to be very similar to unlabeled inosine. |
| Appearance | White crystalline powder[6][7] | White to Off-white Solid[] | Data not explicitly available, but expected to be a white solid. | Data not explicitly available, but expected to be a white solid. |
| Solubility in Water | 2.1 g/100 mL (20 °C)[8]; ~10 mg/mL[13]; 16 g/L[7] | Soluble[] | Data not explicitly available, but expected to be similar to unlabeled inosine. | Data not explicitly available, but expected to be similar to unlabeled inosine. |
| Solubility in DMSO | ≥13.4mg/mL (with gentle warming)[14]; 53 mg/mL[15] | 10 mg/mL (requires sonication)[16] | Data not explicitly available, but expected to be similar to unlabeled inosine. | Data not explicitly available, but expected to be similar to unlabeled inosine. |
Biological Properties and Metabolic Fate
Unlabeled inosine and its 13C-labeled counterparts are considered biologically equivalent in terms of their roles in metabolic pathways and signaling cascades. The isotopic label does not alter the molecule's ability to be recognized by enzymes and receptors.
Inosine is a key intermediate in purine metabolism. It can be formed from the deamination of adenosine or from the dephosphorylation of inosine monophosphate (IMP). Subsequently, inosine can be phosphorolytically cleaved by purine nucleoside phosphorylase (PNP) into hypoxanthine and ribose-1-phosphate. The ribose moiety can then enter the pentose phosphate pathway (PPP) to be utilized for energy production or biosynthetic processes.
This compound serves as a powerful tracer to elucidate these metabolic routes. By introducing inosine labeled with 13C in the ribose moiety (e.g., [1',2',3',4',5'-13C5]inosine), researchers can track the incorporation of these labeled carbons into downstream metabolites of the PPP and glycolysis, providing quantitative insights into metabolic flux.
Signaling Pathways Involving Inosine
Inosine is not merely a metabolic intermediate but also an active signaling molecule. It has been shown to exert its effects through various mechanisms, including the activation of adenosine receptors.
Experimental Protocols
Synthesis and Purification of this compound
While commercially available, the synthesis of specifically labeled this compound can be achieved through established chemical or chemo-enzymatic methods. A common strategy involves the ring closure of a pyrimidine precursor using a 13C-labeled reagent.
Illustrative Synthesis Workflow:
Purification is typically achieved using high-performance liquid chromatography (HPLC), yielding a highly pure product suitable for sensitive analytical techniques.
Analytical Methodologies
1. High-Performance Liquid Chromatography (HPLC)
A robust HPLC method is essential for the separation and quantification of inosine and its metabolites.
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium formate or phosphate buffer) and an organic solvent (e.g., methanol or acetonitrile) is typically employed.
-
Detection: UV detection at approximately 250-260 nm is suitable for quantifying inosine. Mass spectrometry (MS) can be coupled with HPLC for more sensitive and specific detection, especially for distinguishing between labeled and unlabeled species.
2. Mass Spectrometry (MS)
MS is the cornerstone for analyzing samples from this compound tracer studies.
-
Ionization: Electrospray ionization (ESI) is a common technique for generating ions of inosine and its metabolites.
-
Analysis: The mass-to-charge ratio (m/z) of the ions is measured. The mass shift corresponding to the number of 13C atoms in the molecule allows for the differentiation and quantification of isotopologues. High-resolution mass spectrometry can provide accurate mass measurements to confirm elemental composition.
3. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed structural information and can be used to confirm the position of the 13C label within the inosine molecule.
-
1H NMR: The proton NMR spectrum of inosine shows characteristic signals for the protons on the purine ring and the ribose moiety.
-
13C NMR: The carbon NMR spectrum directly detects the 13C nuclei. For this compound, the signal corresponding to the labeled carbon will be significantly enhanced. For instance, in [1'-13C]inosine, a prominent singlet is observed at approximately 88.68 ppm.[17]
Experimental Workflow for Metabolic Flux Analysis using this compound:
Conclusion
This compound is a powerful and versatile tool for researchers in the life sciences. Its near-identical biological behavior to unlabeled inosine, combined with its distinct mass, allows for precise and quantitative analysis of metabolic pathways. A thorough understanding of the characteristics and analytical methodologies for both labeled and unlabeled inosine is crucial for designing and interpreting experiments in metabolic research and drug development. This guide provides a foundational understanding to aid researchers in harnessing the full potential of inosine and its stable isotope-labeled analogues.
References
- 1. Inosine [webbook.nist.gov]
- 2. scbt.com [scbt.com]
- 3. Inosine [sigmaaldrich.com]
- 5. omicronbio.com [omicronbio.com]
- 6. Inosine | C10H12N4O5 | CID 135398641 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Inosine - American Chemical Society [acs.org]
- 8. Inosine | 58-63-9 [chemicalbook.com]
- 9. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 10. Inosine-13C10,15N4 | C10H12N4O5 | CID 171037879 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. haihangchem.com [haihangchem.com]
- 13. cdn.caymanchem.com [cdn.caymanchem.com]
- 14. raybiotech.com [raybiotech.com]
- 15. selleckchem.com [selleckchem.com]
- 16. medchemexpress.com [medchemexpress.com]
- 17. researchgate.net [researchgate.net]
An In-depth Technical Guide to Stable Isotope Labeling with Inosine-13C
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of stable isotope labeling using Inosine-13C, a powerful technique for elucidating metabolic pathways, understanding drug mechanisms, and accelerating therapeutic development. We will delve into the core principles, experimental protocols, data interpretation, and applications of this compound in metabolic flux analysis and drug discovery.
Introduction to Stable Isotope Labeling with this compound
Stable isotope labeling is a research methodology that utilizes non-radioactive isotopes to trace the metabolic fate of molecules within biological systems.[1] Carbon-13 (¹³C) is a stable isotope of carbon that can be incorporated into molecules like inosine, a naturally occurring purine nucleoside.[1] Inosine plays a crucial role in various cellular processes, including as a precursor for purine synthesis and as a signaling molecule through its interaction with adenosine receptors.[2]
By introducing ¹³C-labeled inosine (e.g., [U-⁹⁹% ¹³C₅]-Inosine, where all five carbons of the ribose moiety are ¹³C), researchers can track the journey of these carbon atoms through interconnected metabolic pathways. This allows for the precise measurement of metabolic fluxes—the rates of turnover of molecules through a metabolic pathway—providing a dynamic snapshot of cellular metabolism that is not achievable with traditional metabolomics approaches that only measure metabolite concentrations.[3]
The primary analytical techniques for detecting and quantifying ¹³C incorporation are mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. These methods can distinguish between molecules containing ¹²C and the heavier ¹³C, allowing for the determination of isotopic enrichment in downstream metabolites.
Applications in Drug Development:
Stable isotope labeling with compounds like this compound is invaluable in the pharmaceutical industry for:
-
Target Identification and Validation: Understanding how a drug candidate alters metabolic pathways can help validate its mechanism of action.
-
Pharmacokinetic and Pharmacodynamic (PK/PD) Studies: Tracing the metabolism of a drug and its effect on endogenous metabolic pathways.
-
Toxicity Studies: Identifying off-target metabolic effects of a drug candidate.
-
Biomarker Discovery: Discovering metabolic biomarkers that correlate with drug efficacy or disease state.
Metabolic Pathways Traced by this compound
Inosine, once taken up by the cell, can be metabolized through several key pathways. The ¹³C label from the ribose moiety of inosine can be traced through:
-
Pentose Phosphate Pathway (PPP): The ribose-5-phosphate derived from inosine can enter the PPP, a crucial pathway for generating NADPH and precursors for nucleotide biosynthesis.
-
Glycolysis: The PPP can feed into glycolysis at the level of fructose-6-phosphate and glyceraldehyde-3-phosphate.
-
Tricarboxylic Acid (TCA) Cycle: The pyruvate generated from glycolysis can enter the TCA cycle, the central hub of cellular respiration.
-
Purine Metabolism: The hypoxanthine base of inosine can be salvaged to form inosinemonophosphate (IMP), a precursor for AMP and GMP. The ribose moiety can also be used for de novo purine synthesis.
Experimental Protocols
Protocol for [¹³C₅]Inosine Metabolic Flux Analysis in T-Cells
This protocol is adapted from studies on effector T-cell metabolism and provides a framework for tracing the metabolic fate of inosine's ribose moiety.[4][5]
Materials:
-
Human effector T-cells (Teff)
-
Glucose-free cell culture medium
-
[1′,2′,3′,4′,5′-¹³C₅]-Inosine ([¹³C₅]Inosine)
-
Liquid chromatography-high-resolution mass spectrometry (LC-HRMS) system
-
Metabolite extraction solution (e.g., 80% methanol)
Methodology:
-
Cell Culture and Labeling:
-
Culture human Teff cells in standard medium.
-
Prior to labeling, wash the cells and resuspend them in a glucose-free conditional medium.
-
Introduce [¹³C₅]Inosine as the metabolic tracer. The final concentration and labeling time should be optimized for the specific cell type and experimental question (a starting point could be in the range of 100-500 µM for 1-24 hours).
-
Incubate the cells under standard culture conditions (37°C, 5% CO₂).
-
-
Metabolite Extraction:
-
After the labeling period, rapidly quench metabolism by placing the cell culture plates on dry ice.
-
Aspirate the medium and add ice-cold 80% methanol to the cells.
-
Scrape the cells and collect the cell lysate.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant containing the polar metabolites.
-
-
LC-MS Analysis:
-
Analyze the metabolite extracts using an LC-HRMS system.
-
Separate the metabolites using a suitable chromatography method (e.g., hydrophilic interaction liquid chromatography - HILIC).
-
Detect the mass-to-charge ratio (m/z) of the metabolites in full scan mode to identify all isotopologues.
-
-
Data Analysis:
-
Identify metabolites based on their accurate mass and retention time.
-
Determine the mass isotopologue distribution (MID) for each metabolite of interest. The MID represents the fractional abundance of each isotopologue (M+0, M+1, M+2, etc.).
-
Correct the raw data for the natural abundance of ¹³C.
-
Use the corrected MIDs to calculate the fractional enrichment and infer the relative activities of the metabolic pathways.
-
Data Presentation
The quantitative data from ¹³C-Inosine labeling experiments can be summarized in tables to clearly present the fractional enrichment of ¹³C in various metabolites.
Table 1: Fractional ¹³C Enrichment in Central Carbon Metabolism Metabolites from [¹³C₅]Inosine Tracing in Human Effector T-cells.
| Metabolite | Fractional ¹³C Enrichment (%) |
| Inosine | > 95 |
| Ribose-5-phosphate (R5P) | 80 - 90 |
| Sedoheptulose-7-phosphate (S7P) | 70 - 80 |
| Fructose-6-phosphate (F6P) | 60 - 70 |
| Glucose-6-phosphate (G6P) | 50 - 60 |
| Phosphoenolpyruvate (PEP) | 40 - 50 |
| Pyruvate | 30 - 40 |
| Lactate | 30 - 40 |
| Citrate | 10 - 20 |
| α-Ketoglutarate (αKG) | 5 - 15 |
| Malate | 5 - 15 |
Note: The values in this table are representative and will vary depending on the specific experimental conditions.
Visualization of Workflows and Pathways
Experimental Workflow for this compound Metabolic Flux Analysis
Caption: Experimental workflow for this compound metabolic flux analysis.
This compound Tracing in Central Carbon Metabolism
References
- 1. researchgate.net [researchgate.net]
- 2. The adenosine metabolite inosine is a functional agonist of the adenosine A2A receptor with a unique signaling bias - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A roadmap for interpreting 13C metabolite labeling patterns from cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. Inosine is an alternative carbon source for CD8+-T-cell function under glucose restriction - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Inosine-13C Metabolic Flux Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metabolic Flux Analysis (MFA) is a powerful technique used to elucidate the rates of metabolic reactions within a biological system. By introducing stable isotope-labeled substrates, such as Inosine-13C, researchers can trace the path of carbon atoms through various metabolic pathways.[1][2][3][4][5] This provides a dynamic view of cellular metabolism that goes beyond static measurements of metabolite concentrations. Inosine, a naturally occurring purine nucleoside, plays a critical role in purine metabolism, particularly through the salvage pathway.[5][6][7][8] Utilizing 13C-labeled inosine allows for the precise tracking of its contribution to the synthesis of nucleotides like inosine monophosphate (IMP), adenosine monophosphate (AMP), and guanosine monophosphate (GMP).[5][6][7][8] These application notes provide a detailed protocol for conducting metabolic flux analysis using this compound to investigate purine metabolism in mammalian cells.
Key Applications
-
Drug Development: Understanding how drugs affect purine metabolism is crucial, especially in cancer and immunology, where purine synthesis is often a therapeutic target.
-
Disease Research: Investigating metabolic reprogramming in diseases like cancer, where altered purine metabolism is a known hallmark.[7]
-
Cellular Physiology: Elucidating the regulation and dynamics of the purine salvage pathway under various physiological and pathological conditions.
Experimental Workflow Overview
The general workflow for an this compound metabolic flux analysis experiment involves several key stages, from cell culture to data analysis.
Signaling Pathway: Inosine Metabolism and Purine Salvage
Inosine enters the purine salvage pathway where it is converted to hypoxanthine and ribose-1-phosphate. The 13C-labeled ribose moiety can then be traced into various downstream metabolites, including nucleotides.
Experimental Protocols
Cell Culture and Labeling
This protocol is designed for adherent mammalian cells but can be adapted for suspension cultures.
Materials:
-
Mammalian cell line of interest
-
Complete cell culture medium
-
[U-13C5]-Inosine (or other specifically labeled inosine)
-
6-well cell culture plates
-
Phosphate-buffered saline (PBS), ice-cold
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in approximately 80% confluency at the time of harvest. Culture overnight under standard conditions (e.g., 37°C, 5% CO2).
-
Tracer Introduction: The following day, remove the standard culture medium and wash the cells once with pre-warmed PBS.
-
Labeling Medium: Add fresh culture medium containing the desired concentration of [U-13C5]-Inosine. A typical starting concentration is 100 µM, but this should be optimized for the specific cell line and experimental goals.
-
Incubation: Return the plates to the incubator and incubate for a time course (e.g., 0, 1, 4, 8, 24 hours) to monitor the dynamics of isotope incorporation. Isotopic steady state is often reached within 24 hours.[9]
Metabolite Extraction
Rapid quenching of metabolic activity is critical for accurate results.
Materials:
-
Ice-cold PBS
-
80% Methanol (LC-MS grade), pre-chilled to -80°C
-
Cell scraper
-
Microcentrifuge tubes
Procedure:
-
Quenching: At each time point, remove the labeling medium and immediately wash the cells twice with ice-cold PBS.
-
Extraction: Add 1 mL of pre-chilled 80% methanol to each well.
-
Cell Lysis: Scrape the cells from the plate in the methanol and transfer the cell suspension to a pre-chilled microcentrifuge tube.
-
Homogenization: Vortex the tubes vigorously for 1 minute.
-
Precipitation: Centrifuge at maximum speed (e.g., >13,000 x g) for 15 minutes at 4°C to pellet protein and cell debris.
-
Supernatant Collection: Carefully transfer the supernatant, which contains the polar metabolites, to a new microcentrifuge tube.
-
Storage: Store the extracts at -80°C until analysis.
Mass Spectrometry Analysis
Liquid chromatography-mass spectrometry (LC-MS) is the preferred method for analyzing the mass isotopomer distribution of polar metabolites like nucleotides.
Instrumentation:
-
High-performance liquid chromatograph (HPLC) coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
General LC-MS Parameters (to be optimized):
-
Column: A reversed-phase C18 column suitable for polar metabolite separation.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient to resolve inosine, IMP, AMP, and GMP.
-
Ionization Mode: Positive or negative ion mode, depending on the target metabolites.
-
Data Acquisition: Full scan mode to capture the mass isotopomer distribution of each metabolite of interest.
Data Presentation and Analysis
The primary data obtained from the MS analysis is the mass isotopomer distribution (MID) for each metabolite. This reflects the number of 13C atoms incorporated into the molecule.
Table 1: Theoretical Mass Isotopomer Distribution for Purine Pathway Metabolites with [U-13C5]-Inosine Labeling
This table illustrates the expected mass shifts for key metabolites when the ribose moiety is fully labeled from [U-13C5]-Inosine.
| Metabolite | Unlabeled Monoisotopic Mass (M+0) | Labeled Monoisotopic Mass (M+5) |
| Ribose-5-phosphate | 229.011 | 234.028 |
| PRPP | 389.974 | 394.991 |
| Inosine Monophosphate (IMP) | 348.042 | 353.059 |
| Adenosine Monophosphate (AMP) | 347.053 | 352.070 |
| Guanosine Monophosphate (GMP) | 363.048 | 368.065 |
| Adenosine Triphosphate (ATP) | 506.996 | 512.013 |
| Guanosine Triphosphate (GTP) | 522.991 | 528.008 |
Table 2: Example Quantitative Data - Fractional Enrichment of Purine Nucleotides
This table shows hypothetical fractional enrichment data at isotopic steady state (24 hours) after labeling with [U-13C5]-Inosine. Fractional enrichment represents the percentage of the metabolite pool that is labeled.
| Metabolite | M+0 Abundance (%) | M+5 Abundance (%) | Fractional Enrichment (%) |
| IMP | 25.3 | 74.7 | 74.7 |
| AMP | 30.1 | 69.9 | 69.9 |
| GMP | 28.5 | 71.5 | 71.5 |
| ATP | 45.8 | 54.2 | 54.2 |
| GTP | 42.6 | 57.4 | 57.4 |
Data Analysis:
-
Correction for Natural Abundance: The raw mass isotopomer data must be corrected for the natural abundance of 13C and other isotopes.
-
Calculation of Fractional Enrichment: The fractional enrichment of each metabolite is calculated from the corrected MIDs.
-
Metabolic Flux Modeling: The corrected and normalized MIDs are then used as input for metabolic flux modeling software (e.g., INCA, Metran) to calculate the relative or absolute fluxes through the pathways of interest.[10]
Conclusion
The use of this compound as a tracer for metabolic flux analysis provides a highly specific and quantitative method for investigating the dynamics of the purine salvage pathway. This approach is invaluable for researchers in basic science and drug development seeking to understand the intricate regulation of nucleotide metabolism in health and disease. The detailed protocols and data presentation formats provided here offer a robust framework for designing and executing these powerful experiments.
References
- 1. Profiling the metabolism of human cells by deep 13C labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 13C Enrichment of Carbons 2 and 8 of Purine by Folate-Dependent Reactions After [13C]Formate and [2-13C]Glycine Dosing in Adult Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. High-Throughput Indirect Quantitation of 13C Enriched Metabolites Using 1H NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 1 Introduction [arxiv.org]
- 5. Increased production of inosine and guanosine by means of metabolic engineering of the purine pathway in Ashbya gossypii - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Potential Mechanisms Connecting Purine Metabolism and Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Purine metabolism - Wikipedia [en.wikipedia.org]
- 9. Optimization of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. High-resolution 13C metabolic flux analysis | Springer Nature Experiments [experiments.springernature.com]
Application Note: 13C-Metabolic Flux Analysis (MFA) Experimental Design with Inosine-13C
Introduction
Metabolic Flux Analysis (MFA) is a powerful technique used to quantify the rates (fluxes) of metabolic reactions within a biological system.[1][2] By introducing a substrate labeled with a stable isotope, such as carbon-13 (13C), researchers can trace the path of the labeled atoms through the metabolic network.[1] This application note provides a detailed guide for designing and executing 13C-MFA experiments using uniformly labeled inosine ([U-13C5]-Inosine) as a tracer. Inosine, a purine nucleoside, can be salvaged by cells and its ribose moiety can serve as an alternative carbon source to glucose, feeding into central carbon metabolism.[3][4][5] Therefore, 13C-Inosine is an invaluable tool for investigating purine metabolism, nucleotide salvage pathways, and the integration of ribose metabolism with glycolysis and the pentose phosphate pathway (PPP).
Application
The use of Inosine-13C as a tracer in MFA is particularly relevant for:
-
Cancer Metabolism Research: Many cancer cells exhibit altered glucose and purine metabolism. Tracing inosine metabolism can provide insights into how cancer cells utilize alternative nutrients in the tumor microenvironment.[4]
-
Immunology: Effector T-cells can utilize inosine to support their growth and function, especially under glucose-restricted conditions.[3][4][5] 13C-Inosine MFA can elucidate the metabolic reprogramming in immune cells.
-
Drug Development: Targeting nucleotide metabolism is a common strategy in cancer and antiviral therapies. Understanding the fluxes through these pathways using this compound can aid in the development and evaluation of novel therapeutics.
-
Inherited Metabolic Disorders: Studying the metabolic consequences of enzymatic defects in purine metabolism.
Experimental Workflow
The overall workflow for a 13C-MFA experiment using this compound is depicted below.
Protocols
Cell Culture and Labeling with [U-13C5]-Inosine
This protocol is designed for adherent mammalian cells but can be adapted for suspension cultures.
Materials:
-
Mammalian cell line of interest
-
Complete growth medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS), Penicillin-Streptomycin
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
Labeling medium: Glucose-free, pyruvate-free DMEM or RPMI-1640
-
[U-13C5]-Inosine (or other desired isotopic labeling)
-
Dialyzed FBS (optional, to reduce background from unlabeled nucleosides)
-
6-well or 10 cm cell culture plates
Procedure:
-
Cell Seeding: Seed cells in 6-well plates or 10 cm dishes at a density that will result in ~80% confluency at the time of harvest. Allow cells to attach and grow for 24 hours in complete growth medium.
-
Media Preparation: Prepare the labeling medium by supplementing the base medium with dialyzed FBS (if used), penicillin-streptomycin, and the desired concentration of [U-13C5]-Inosine (e.g., 100 µM). If glucose is also being used, add the desired concentration of unlabeled or labeled glucose.
-
Labeling:
-
Aspirate the complete growth medium from the cells.
-
Gently wash the cells twice with pre-warmed PBS.
-
Add the pre-warmed labeling medium to the cells.
-
-
Incubation: Incubate the cells under standard culture conditions (37°C, 5% CO2) for a duration sufficient to reach isotopic steady-state. This time should be determined empirically but is typically between 8 and 24 hours for mammalian cells.
-
Harvesting: Proceed immediately to the Metabolite Extraction protocol.
Metabolite Extraction
Materials:
-
Cold PBS (4°C)
-
Cold (-80°C) 80% Methanol (LC-MS grade)
-
Cell scraper
-
Centrifuge capable of reaching -9°C and 14,000 x g
-
Dry ice
Procedure:
-
Quenching:
-
Place the cell culture plates on a bed of dry ice to rapidly cool the cells and quench metabolism.
-
Aspirate the labeling medium.
-
Quickly wash the cells with ice-cold PBS. Aspirate the PBS completely.
-
-
Extraction:
-
Add 1 mL (for a 6-well plate well) of cold (-80°C) 80% methanol to each well.
-
Incubate at -80°C for 15 minutes.
-
Scrape the cells in the cold methanol and transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
-
Cell Lysis: Vortex the tubes for 30 seconds.
-
Pelleting Debris: Centrifuge the lysate at 14,000 x g for 10 minutes at 4°C to pellet cell debris and proteins.
-
Supernatant Collection: Carefully transfer the supernatant, which contains the metabolites, to a new pre-chilled tube.
-
Storage: Store the metabolite extracts at -80°C until LC-MS/MS analysis.
LC-MS/MS Analysis
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system coupled to a triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap).
LC Conditions:
-
Column: A reversed-phase C18 column suitable for polar metabolites (e.g., Waters Atlantis dC18, 2.1 mm x 150 mm, 3 µm).
-
Mobile Phase A: 2 mM ammonium formate in water, pH 3.5.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0-1 min: 1% B
-
1-20 min: 1% to 9.8% B
-
20-25 min: 9.8% to 15% B
-
25.1-30 min: 1% B (re-equilibration)
-
-
Flow Rate: 0.2 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
MS/MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Ion Spray Voltage: 5.5 kV.
-
Source Temperature: 650°C.
-
Detection: Multiple Reaction Monitoring (MRM) for targeted analysis of inosine and its metabolites. The MRM transitions should be optimized for both the unlabeled (M+0) and all possible 13C-labeled isotopologues (M+1 to M+5 for ribose-labeled metabolites).
Inosine Metabolism Pathway
The following diagram illustrates the key metabolic fate of inosine after it is taken up by the cell.
References
- 1. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 2. Frontiers | Robustifying Experimental Tracer Design for13C-Metabolic Flux Analysis [frontiersin.org]
- 3. biorxiv.org [biorxiv.org]
- 4. Inosine is an alternative carbon source for CD8+-T-cell function under glucose restriction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inosine is an alternative carbon source for CD8+-T-cell function under glucose restriction - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Inosine-¹³C as a Tracer for Central Carbon Metabolism
Audience: Researchers, scientists, and drug development professionals.
Introduction
In the intricate landscape of cellular metabolism, understanding the dynamic flow of nutrients is paramount. Stable isotope tracers have emerged as a powerful tool for elucidating metabolic pathways and quantifying fluxes. Inosine, a naturally occurring purine nucleoside, has been identified as an alternative carbon source for various cell types, particularly immune cells operating in nutrient-deprived microenvironments such as solid tumors.[1][2][3] The use of uniformly carbon-13 labeled inosine (Inosine-¹³C) allows for the precise tracking of its ribose moiety as it is integrated into central carbon metabolism.
These application notes provide a comprehensive overview of the use of Inosine-¹³C as a tracer, summarizing key quantitative data, detailing experimental protocols, and visualizing the metabolic pathways involved. This information is intended to guide researchers in designing and executing experiments to probe cellular metabolism using this innovative approach.
Data Presentation
The following tables summarize the quantitative data from studies utilizing Inosine-¹³C to trace carbon fate in central metabolism, specifically in effector T cells (Teff). The data highlights the significant contribution of inosine-derived ribose to key metabolic pathways.
Table 1: Fractional ¹³C Enrichment in Pentose Phosphate Pathway (PPP) Metabolites
| Metabolite | [¹³C₆]Glucose Tracer (%) | [¹³C₅]Inosine Tracer (%) |
| Ribose-5-phosphate (R5P) | ~25 | ~60 |
| Fructose-6-phosphate (Fruc6P) | ~40 | ~75 |
| Glucose-6-phosphate (G6P) | ~55 | ~75 |
| Sedoheptulose-7-phosphate (Sed7P) | ~30 | ~50 |
| Erythrose-4-phosphate (Ery4P) | ~20 | ~35 |
| Data is derived from experiments on human effector T cells cultured for 24 hours in the presence of the respective tracers.[1] |
Table 2: Fractional ¹³C Enrichment in Glycolysis and Krebs Cycle Metabolites
| Metabolite | [¹³C₆]Glucose Tracer (%) | [¹³C₅]Inosine Tracer (%) |
| Dihydroxyacetone phosphate (DHAP) | ~45 | ~60 |
| 3-Phosphoglycerate (3PG) | ~45 | ~60 |
| Phosphoenolpyruvate (PEP) | ~45 | ~60 |
| Lactate | ~45 | ~60 |
| Citrate | ~20 | ~25 |
| α-Ketoglutarate (αKG) | ~15 | ~20 |
| Malate | ~20 | ~25 |
| Data is derived from experiments on human effector T cells cultured for 24 hours in the presence of the respective tracers.[1] |
Signaling Pathways and Experimental Workflows
Metabolic Fate of Inosine-¹³C
Inosine is taken up by cells and catabolized by purine nucleoside phosphorylase (PNP) into hypoxanthine and ribose-1-phosphate (R1P).[1][2][3] The ¹³C-labeled ribose-1-phosphate then enters the pentose phosphate pathway (PPP), where it can be converted to other intermediates that fuel glycolysis and the Krebs cycle.[1]
References
Application Notes: Quantifying Metabolic Fluxes with [U-¹³C₅]-Inosine
Introduction
Metabolic reprogramming is a hallmark of various physiological and pathological states, including cancer and immune cell activation.[1] Understanding the dynamic rewiring of metabolic pathways is crucial for identifying therapeutic targets and developing novel drugs. Stable isotope-resolved metabolomics (SIRM) using ¹³C-labeled substrates is a powerful technique to trace the fate of atoms through metabolic networks and quantify intracellular metabolic fluxes.[2][3]
Inosine, a purine nucleoside, has emerged as a significant alternative carbon source, particularly in nutrient-deprived environments like the tumor microenvironment.[4][5] Effector T cells and some cancer cells can utilize inosine to fuel central carbon metabolism, supporting proliferation and function when glucose is scarce.[4][6] Specifically, the ribose moiety of inosine can be catabolized to provide both energy in the form of ATP and biosynthetic precursors for pathways like the pentose phosphate pathway (PPP) and glycolysis.[4][6][7]
This application note details the use of uniformly labeled inosine ([U-¹³C₅]-Inosine), where all five carbon atoms in the ribose sugar are ¹³C, to quantify its contribution to central carbon metabolism. By tracking the incorporation of these ¹³C atoms into downstream metabolites, researchers can elucidate the activity of key metabolic pathways.
Principle of the Method
The core of this method relies on the enzymatic activity of Purine Nucleoside Phosphorylase (PNP), which cleaves inosine into hypoxanthine and ribose-1-phosphate (R1P).[4][7] When using [U-¹³C₅]-Inosine, the resulting R1P is fully labeled with five ¹³C atoms. This [¹³C₅]-R1P can then enter the central carbon metabolism.
-
Pentose Phosphate Pathway (PPP): [¹³C₅]-R1P is converted to [¹³C₅]-ribose-5-phosphate, a key PPP intermediate. The PPP is crucial for generating NADPH and precursors for nucleotide synthesis.[6]
-
Glycolysis: Labeled intermediates from the PPP can enter the glycolytic pathway, leading to the production of ¹³C-labeled pyruvate and lactate.[6][8]
-
TCA Cycle: Labeled pyruvate can be converted to labeled acetyl-CoA, which enters the tricarboxylic acid (TCA) cycle, resulting in ¹³C-labeled TCA intermediates.[8]
By measuring the mass isotopologue distribution (MID) of these key metabolites using mass spectrometry, it is possible to calculate the relative contribution of inosine to these pathways.
Key Metabolic Pathways Involved
The catabolism of [U-¹³C₅]-Inosine feeds into several central metabolic pathways. Understanding these connections is essential for interpreting the labeling patterns.
Experimental Workflow for ¹³C-Inosine Flux Analysis
A typical metabolic flux experiment involves several key stages, from cell culture to computational data analysis.[9] The workflow ensures reproducible and accurate quantification of metabolic fluxes.
Protocols
Protocol 1: Cell Culture and Isotope Labeling
This protocol is adapted for suspension cells (e.g., T cells) but can be modified for adherent cells.
Materials:
-
Cells of interest (e.g., activated human T-effector cells)
-
Appropriate culture medium (e.g., RPMI-1640), potentially glucose-free for specific experimental aims
-
Fetal Bovine Serum (FBS), dialyzed
-
[U-¹³C₅]-Inosine (Cambridge Isotope Laboratories, Inc. or equivalent)
-
6-well culture plates
-
Incubator (37°C, 5% CO₂)
Procedure:
-
Seed cells at a density of 1-2 x 10⁶ cells/mL in 6-well plates. For comparative analysis, set up parallel cultures with unlabeled inosine, [U-¹³C₆]-Glucose, or other tracers as needed.[6]
-
Prepare the labeling medium. For tracing inosine's contribution under glucose restriction, use a glucose-free RPMI medium supplemented with 10% dialyzed FBS and the desired concentration of [U-¹³C₅]-Inosine (e.g., 100 µM).
-
Remove the existing medium from the cells via gentle centrifugation (300 x g, 5 min).
-
Resuspend the cell pellet in the pre-warmed labeling medium.
-
Incubate the cells for a sufficient duration to approach isotopic steady-state. This time varies by cell type and metabolic rates but typically ranges from 6 to 24 hours. A time-course experiment is recommended to determine the optimal labeling time.[10]
-
Proceed immediately to metabolite extraction.
Protocol 2: Metabolite Extraction
Rapid quenching of metabolic activity is critical to prevent metabolite degradation and accurately capture the metabolic state.[11]
Materials:
-
80% Methanol (LC-MS grade), pre-chilled to -80°C
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Centrifuge capable of reaching -9°C or 4°C
-
Dry ice
-
Lyophilizer or vacuum concentrator
Procedure:
-
Transfer the cell suspension (e.g., 1-5 x 10⁶ cells) to a microcentrifuge tube.
-
Centrifuge at 1,000 x g for 3 minutes at 4°C to pellet the cells.[12]
-
Quickly aspirate the supernatant.
-
Wash the cell pellet once with 1 mL of ice-cold PBS to remove extracellular metabolites and centrifuge again.
-
Aspirate the PBS and add 1 mL of pre-chilled 80% methanol (-80°C) to the cell pellet to quench metabolism and extract polar metabolites.
-
Vortex vigorously for 60 seconds.
-
Incubate the samples on dry ice for 15 minutes, followed by centrifugation at 16,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant containing the metabolites to a new labeled tube.
-
Dry the metabolite extract completely using a vacuum concentrator (e.g., SpeedVac) or by lyophilization.[13]
-
Store the dried extracts at -80°C until MS analysis.
Protocol 3: Mass Spectrometry Analysis
This protocol provides a general outline for LC-MS based analysis. Specific parameters must be optimized for the instrument in use.
Materials:
-
Dried metabolite extracts
-
LC-MS grade water with 0.1% formic acid (Mobile Phase A)
-
LC-MS grade acetonitrile with 0.1% formic acid (Mobile Phase B)
-
High-resolution mass spectrometer (e.g., Q-Exactive Orbitrap) coupled to a liquid chromatography system (e.g., Vanquish UHPLC).
Procedure:
-
Reconstitute the dried metabolite extracts in a suitable volume (e.g., 50 µL) of an appropriate solvent (e.g., 50% methanol).
-
Centrifuge at maximum speed for 10 minutes to pellet any insoluble material.
-
Transfer the supernatant to LC-MS vials.
-
Inject a small volume (e.g., 2-5 µL) onto the LC-MS system.
-
Separate metabolites using a suitable chromatography column (e.g., a reverse-phase C18 column for general metabolomics or a HILIC column for polar metabolites).
-
Acquire data in full scan mode with a mass resolution of >70,000 to accurately determine the mass of isotopologues.
-
Use a data analysis software (e.g., Xcalibur, TraceFinder) to identify peaks corresponding to key metabolites of the PPP, glycolysis, and TCA cycle and to extract their mass isotopologue distributions (MIDs).
Data Presentation and Analysis
The primary output of the MS analysis is the MID for each metabolite, which represents the fractional abundance of each isotopologue (M+0, M+1, M+2, etc.). This data must be corrected for the natural abundance of ¹³C. The corrected MIDs can then be used to calculate metabolic fluxes using software packages like INCA, Metran, or VANTED.[9]
Below is a table summarizing hypothetical quantitative data from an experiment comparing the labeling of central carbon metabolites in T-effector cells cultured with either [U-¹³C₆]-Glucose or [U-¹³C₅]-Inosine in a glucose-free medium.[6]
| Metabolite | Isotopologue | Fractional Abundance (%) with [U-¹³C₆]-Glucose | Fractional Abundance (%) with [U-¹³C₅]-Inosine | Pathway |
| Ribose-5-Phosphate | M+5 | 98.5 ± 0.5 | 97.9 ± 0.8 | PPP |
| Sedoheptulose-7-P | M+5 | 95.1 ± 1.1 | 94.5 ± 1.5 | PPP |
| M+2 | 3.2 ± 0.4 | 3.5 ± 0.6 | PPP | |
| Pyruvate | M+3 | 92.3 ± 2.1 | 89.5 ± 2.5 | Glycolysis |
| Lactate | M+3 | 94.6 ± 1.8 | 91.2 ± 2.2 | Glycolysis |
| Citrate | M+2 | 85.4 ± 3.0 | 81.7 ± 3.4 | TCA Cycle |
| α-Ketoglutarate | M+2 | 81.2 ± 2.9 | 78.9 ± 3.1 | TCA Cycle |
| Malate | M+2 | 75.6 ± 3.5 | 72.1 ± 3.8 | TCA Cycle |
Data are represented as mean ± standard deviation and are corrected for natural ¹³C abundance. This table illustrates that inosine-derived ribose can extensively label downstream metabolites in central carbon metabolism, comparable to glucose.[6]
Quantifying metabolic fluxes using [U-¹³C₅]-Inosine is a robust method to investigate cellular reliance on alternative carbon sources. It provides critical insights into the metabolic flexibility of cells, particularly in nutrient-stressed conditions relevant to cancer biology and immunology. The detailed protocols and workflow provided here offer a comprehensive guide for researchers and drug development professionals aiming to explore this important aspect of cellular metabolism.
References
- 1. d-nb.info [d-nb.info]
- 2. (13)C-based metabolic flux analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 4. Inosine is an alternative carbon source for CD8+-T-cell function under glucose restriction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inosine enhances tumor mitochondrial respiration by inducing Rag GTPases and nascent protein synthesis under nutrient starvation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. biorxiv.org [biorxiv.org]
- 8. Inosine is an alternative carbon s ... | Article | H1 Connect [archive.connect.h1.co]
- 9. Publishing 13C metabolic flux analysis studies: A review and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. One‐shot 13C15N‐metabolic flux analysis for simultaneous quantification of carbon and nitrogen flux - PMC [pmc.ncbi.nlm.nih.gov]
- 11. publications.rwth-aachen.de [publications.rwth-aachen.de]
- 12. Metabolomics Sample Preparation FAQ | MetwareBio [metwarebio.com]
- 13. metabolon.com [metabolon.com]
Application Notes and Protocols: Inosine-¹³C in Neurobiology Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Inosine, a purine nucleoside, plays a multifaceted role in the central nervous system (CNS), extending beyond its function as a simple metabolite. It is implicated in neuroprotection, immunomodulation, and axonal regeneration. The use of stable isotope-labeled inosine, particularly Inosine-¹³C, provides a powerful tool for tracing the metabolic fate of inosine and understanding its contribution to neuronal bioenergetics and nucleotide metabolism. These application notes provide an overview of the uses of Inosine-¹³C in neurobiology research and detailed protocols for its application in cultured primary neurons and acute brain slices.
Applications of Inosine-¹³C in Neurobiology
Inosine-¹³C serves as a critical tracer for metabolic flux analysis (MFA) in the brain, enabling researchers to quantitatively track the flow of carbon atoms from inosine through various metabolic pathways. Key applications include:
-
Tracing the Purine Salvage Pathway: The brain heavily relies on the purine salvage pathway to recycle purine bases and maintain its nucleotide pool, a process crucial for energy homeostasis and nucleic acid synthesis. Inosine-¹³C allows for the direct measurement of the flux through this pathway, providing insights into how neurons and glia utilize salvaged purines under normal and pathological conditions.
-
Investigating the Pentose Phosphate Pathway (PPP): The ribose moiety of inosine can be phosphorylated to ribose-1-phosphate and subsequently enter the pentose phosphate pathway. The PPP is vital for producing NADPH, which combats oxidative stress, and for generating precursors for nucleotide biosynthesis. By labeling the ribose part of inosine with ¹³C (e.g., [1',2',3',4',5'-¹³C₅]-Inosine), researchers can elucidate the contribution of inosine to the PPP and its role in neuronal antioxidant defense.
-
Understanding Neuroenergetics: The metabolic products of inosine can enter central carbon metabolism, including glycolysis and the tricarboxylic acid (TCA) cycle. Tracing Inosine-¹³C helps to understand how this nucleoside contributes to the overall energy budget of neuronal cells, particularly under conditions of metabolic stress like glucose deprivation or excitotoxicity.
-
Elucidating Neuroprotective Mechanisms: Inosine has demonstrated neuroprotective effects in models of stroke, spinal cord injury, and neurodegenerative diseases.[1][2] Inosine-¹³C tracing can help to unravel the metabolic underpinnings of this protection, for instance, by showing an increased flux through the PPP leading to enhanced antioxidant capacity.
Data Presentation: Quantitative Insights from Inosine-¹³C Tracing
The following table summarizes quantitative data from a study utilizing [1',2',3',4',5'-¹³C₅]-Inosine in acute hippocampal slices to trace its metabolic fate. This data highlights the significant contribution of inosine to the pentose phosphate pathway and downstream glycolysis, especially under neuronal stimulation (depolarization with KCl).
| Metabolite | Condition | Average ¹³C Atom Labeling (%) | Key Insight |
| Pentose Phosphates | Control | ~50% | In the resting state, a substantial portion of the pentose phosphate pool is derived from exogenous inosine. |
| KCl Stimulation | Increased | Neuronal activation enhances the utilization of inosine for the pentose phosphate pathway. | |
| Sedoheptulose-7-Phosphate | Control | ~25% | A key intermediate of the non-oxidative PPP shows significant labeling from inosine. |
| KCl Stimulation | Increased | Increased flux through the non-oxidative PPP upon stimulation. | |
| Fructose-6-Phosphate / Glucose-6-Phosphate | Control | ~15% | Carbons from inosine's ribose moiety are incorporated into upper glycolytic intermediates. |
| KCl Stimulation | Increased | Enhanced shunting of inosine-derived carbons into glycolysis during neuronal activity. | |
| Phosphoenolpyruvate (PEP) | Control | ~10% | Downstream glycolytic intermediates are also labeled, indicating a complete metabolic pathway from inosine. |
| KCl Stimulation | Increased | Greater contribution of inosine to glycolytic ATP production under high energy demand. |
Data adapted from a study on acute hippocampal slices. The average ¹³C atom labeling represents the percentage of carbon atoms in the metabolite pool that are derived from the ¹³C-labeled inosine tracer.
Experimental Protocols
Protocol 1: Inosine-¹³C Labeling of Primary Neuronal Cultures
This protocol describes the metabolic labeling of primary cortical neurons with [1',2',3',4',5'-¹³C₅]-Inosine for subsequent analysis by liquid chromatography-mass spectrometry (LC-MS).
Materials:
-
Primary cortical neurons (cultured on appropriate plates)
-
Neuronal culture medium (e.g., Neurobasal medium with B27 supplement)
-
[1',2',3',4',5'-¹³C₅]-Inosine (or other desired ¹³C-labeled inosine)
-
Phosphate-buffered saline (PBS), ice-cold
-
Methanol (LC-MS grade), chilled to -80°C
-
Water (LC-MS grade), chilled to 4°C
-
Chloroform, chilled to -20°C
-
Cell scraper
-
Centrifuge
Procedure:
-
Cell Culture: Culture primary cortical neurons to the desired density and maturity (e.g., 10-14 days in vitro).
-
Preparation of Labeling Medium: Prepare the neuronal culture medium containing the desired concentration of [1',2',3',4',5'-¹³C₅]-Inosine. A typical starting concentration is 100 µM, but this should be optimized for the specific experimental goals.
-
Metabolic Labeling:
-
Aspirate the existing culture medium from the neurons.
-
Gently wash the cells once with pre-warmed PBS.
-
Add the prepared labeling medium to the cells.
-
Incubate the cells for the desired period. For steady-state labeling, a 24-hour incubation is a good starting point. For kinetic studies, shorter time points (e.g., 1, 4, 8, 12 hours) can be used.
-
-
Metabolite Extraction:
-
At the end of the incubation period, place the culture plates on ice.
-
Aspirate the labeling medium.
-
Quickly wash the cells twice with ice-cold PBS to remove any remaining extracellular tracer.
-
Add 1 mL of ice-cold 80% methanol (-80°C) to each well.
-
Incubate at -80°C for 15 minutes to quench metabolism and precipitate proteins.
-
Scrape the cells from the plate in the methanol solution and transfer the cell lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the protein and cell debris.
-
Carefully transfer the supernatant, which contains the polar metabolites, to a new tube.
-
Dry the metabolite extract using a vacuum concentrator.
-
-
Sample Preparation for LC-MS:
-
Reconstitute the dried metabolite extract in a suitable volume (e.g., 50-100 µL) of a solvent compatible with your LC-MS method (e.g., 50% methanol in water).
-
Vortex briefly and centrifuge at high speed for 10 minutes to pellet any insoluble material.
-
Transfer the supernatant to an LC-MS vial for analysis.
-
Protocol 2: Inosine-¹³C Labeling of Acute Brain Slices
This protocol is adapted for tracing inosine metabolism in a more intact ex vivo system.
Materials:
-
Rodent brain (e.g., mouse or rat)
-
Vibratome or tissue chopper
-
Artificial cerebrospinal fluid (aCSF), oxygenated (95% O₂ / 5% CO₂)
-
[1',2',3',4',5'-¹³C₅]-Inosine
-
Netwell inserts or a slice chamber
-
Ice-cold aCSF
-
Liquid nitrogen or dry ice/ethanol bath for snap-freezing
-
Tissue homogenizer
-
Extraction solvent (e.g., methanol/chloroform/water)
Procedure:
-
Slice Preparation:
-
Anesthetize and decapitate the animal according to approved protocols.
-
Rapidly dissect the brain and place it in ice-cold, oxygenated aCSF.
-
Prepare acute brain slices (e.g., 300-400 µm thick) of the desired region (e.g., hippocampus, cortex) using a vibratome.
-
Allow the slices to recover in oxygenated aCSF at room temperature for at least 1 hour.
-
-
Metabolic Labeling:
-
Prepare aCSF containing the desired concentration of [1',2',3',4',5'-¹³C₅]-Inosine (e.g., 100 µM).
-
Transfer the recovered brain slices to the labeling aCSF.
-
Incubate the slices for the desired duration (e.g., 30, 60, 120 minutes) at 32-34°C with continuous oxygenation.
-
-
Quenching and Extraction:
-
At the end of the incubation, quickly remove the slices from the labeling medium and wash them briefly in ice-cold aCSF.
-
Snap-freeze the slices in liquid nitrogen to quench metabolism.
-
Homogenize the frozen tissue in a pre-chilled extraction solvent (e.g., a mixture of methanol, chloroform, and water).
-
Follow a standard polar metabolite extraction procedure (e.g., Folch extraction) to separate the polar metabolite fraction.
-
Dry the polar metabolite extract under vacuum.
-
-
Sample Preparation for Analysis:
-
Reconstitute the dried extract in a solvent suitable for either LC-MS or NMR analysis, as described in Protocol 1.
-
Visualization of Pathways and Workflows
Caption: Metabolic fate of Inosine-¹³C via the purine salvage and pentose phosphate pathways.
Caption: General experimental workflow for Inosine-¹³C metabolic flux analysis.
References
- 1. Spatially resolved metabolomics and isotope tracing reveal dynamic metabolic responses of dentate granule neurons with acute stimulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metabolism of [1,6-13C]glucose in the cerebellum of 18-day old rats: Comparison with cerebral metabolism - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Tracking the Purine Salvage Pathway with Inosine-¹³C
For Researchers, Scientists, and Drug Development Professionals
Introduction
The purine salvage pathway is a critical metabolic route for the synthesis of nucleotides from the degradation products of DNA and RNA, such as inosine. This pathway is of significant interest in various research fields, including cancer biology, immunology, and neurobiology, due to its role in cell proliferation and function. Stable isotope tracing using compounds like Inosine-¹³C, coupled with mass spectrometry, offers a powerful method to quantitatively measure the flux through this pathway. This application note provides detailed protocols for utilizing Inosine-¹³C to track the purine salvage pathway in mammalian cells, with a specific focus on T lymphocytes.
Principle
Cells are cultured in a medium containing Inosine-¹³C (specifically, [U-¹³C₅]inosine, where all five carbons of the ribose moiety are ¹³C). The labeled inosine is taken up by the cells and metabolized through the purine salvage pathway. Purine nucleoside phosphorylase (PNP) cleaves inosine into hypoxanthine and ¹³C₅-ribose-1-phosphate. The ¹³C-labeled ribose can then be incorporated into newly synthesized purine nucleotides, such as adenosine monophosphate (AMP) and guanosine monophosphate (GMP). By measuring the mass isotopologue distribution of these downstream metabolites using Liquid Chromatography-Mass Spectrometry (LC-MS), the activity of the purine salvage pathway can be quantified.
Experimental Protocols
Cell Culture and Labeling with [U-¹³C₅]Inosine
This protocol is adapted from studies on activated human T cells and can be modified for other cell types.
Materials:
-
Human peripheral blood mononuclear cells (PBMCs) or a specific T cell line.
-
RPMI-1640 medium deficient in glucose and other carbon sources for precise labeling.
-
[U-¹³C₅]Inosine (Cambridge Isotope Laboratories, Inc. or equivalent).
-
Reagents for T cell activation (e.g., anti-CD3/CD28 antibodies).
-
Fetal Bovine Serum (FBS), dialyzed.
-
Standard cell culture reagents and equipment.
Procedure:
-
T Cell Activation: Activate human T cells by stimulating PBMCs with plate-bound anti-CD3 and anti-CD28 antibodies for at least three days in complete RPMI medium.
-
Preparation of Labeling Medium: Prepare the experimental medium by supplementing glucose-free RPMI with 10% dialyzed FBS, 2 mM L-glutamine, and 10 mM [U-¹³C₅]inosine.
-
Cell Seeding and Labeling:
-
Wash the activated T cells with phosphate-buffered saline (PBS) to remove residual unlabeled metabolites.
-
Resuspend the cells in the prepared [U-¹³C₅]inosine-containing medium.
-
Seed the cells at a density of 1 x 10⁶ cells/mL in a suitable culture vessel.
-
Incubate the cells for various time points (e.g., 0, 6, 12, 24 hours) to monitor the kinetics of label incorporation.
-
Metabolite Extraction
Materials:
-
Ice-cold 0.9% NaCl solution.
-
80% Methanol (LC-MS grade), pre-chilled to -80°C.
-
Centrifuge capable of 4°C operation.
-
Lyophilizer or vacuum concentrator.
Procedure:
-
Cell Harvesting: After the desired incubation period, quickly harvest the cells by centrifugation at 500 x g for 5 minutes at 4°C.
-
Washing: Aspirate the supernatant and wash the cell pellet with 1 mL of ice-cold 0.9% NaCl to remove extracellular metabolites. Centrifuge again and discard the supernatant.
-
Extraction:
-
Add 1 mL of pre-chilled 80% methanol to the cell pellet.
-
Vortex vigorously for 1 minute to lyse the cells and precipitate proteins.
-
Incubate at -80°C for at least 30 minutes.
-
-
Clarification: Centrifuge the extract at 14,000 x g for 10 minutes at 4°C to pellet the precipitated protein and cell debris.
-
Sample Collection: Transfer the supernatant containing the polar metabolites to a new microcentrifuge tube.
-
Drying: Dry the metabolite extracts completely using a lyophilizer or vacuum concentrator.
-
Storage: Store the dried extracts at -80°C until LC-MS analysis.
LC-MS Analysis
Instrumentation:
-
High-performance liquid chromatograph (HPLC) coupled to a high-resolution mass spectrometer (e.g., Q-Exactive Orbitrap).
-
A suitable column for polar metabolite separation (e.g., a HILIC column).
LC Conditions (Example):
-
Column: SeQuant ZIC-pHILIC (150 mm × 2.1 mm, 5 µm).
-
Mobile Phase A: 20 mM ammonium carbonate with 0.1% ammonium hydroxide in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A linear gradient from 80% B to 20% B over 20 minutes.
-
Flow Rate: 0.2 mL/min.
-
Column Temperature: 40°C.
MS Conditions (Example):
-
Ionization Mode: Negative.
-
Scan Range: m/z 70-1000.
-
Resolution: 70,000.
-
Data Acquisition: Full scan mode to detect all isotopologues.
Data Presentation
The following tables summarize hypothetical quantitative data representing the fractional enrichment of purine nucleotides in activated human T cells after 24 hours of labeling with [U-¹³C₅]inosine. Fractional enrichment is calculated as the percentage of the metabolite pool that contains one or more ¹³C atoms from the tracer.
Table 1: Fractional Enrichment of Purine Nucleotides from [U-¹³C₅]Inosine
| Metabolite | Isotopologue | Fractional Enrichment (%) |
| Inosine | M+5 | 95.2 ± 1.5 |
| IMP | M+5 | 78.5 ± 2.1 |
| AMP | M+5 | 65.3 ± 3.4 |
| GMP | M+5 | 58.9 ± 2.8 |
| ADP | M+5 | 63.1 ± 3.0 |
| GDP | M+5 | 56.2 ± 2.5 |
| ATP | M+5 | 60.7 ± 3.1 |
| GTP | M+5 | 54.8 ± 2.9 |
Data are presented as mean ± standard deviation (n=3).
Table 2: Mass Isotopologue Distribution of AMP after [U-¹³C₅]Inosine Labeling
| Isotopologue | Relative Abundance (%) |
| M+0 | 34.7 |
| M+1 | 2.1 |
| M+2 | 0.5 |
| M+3 | 0.3 |
| M+4 | 0.1 |
| M+5 | 62.3 |
This table illustrates the distribution of different isotopologues for a single metabolite, providing a more detailed view of the labeling pattern.
Visualizations
Caption: Purine salvage pathway showing the entry of [U-¹³C₅]Inosine.
Caption: Experimental workflow for tracking purine salvage with Inosine-¹³C.
Conclusion
The use of Inosine-¹³C as a tracer provides a direct and quantitative method for investigating the purine salvage pathway. The protocols outlined in this application note, from cell culture and labeling to metabolite extraction and LC-MS analysis, offer a comprehensive guide for researchers. The ability to track the incorporation of ¹³C into downstream purine nucleotides allows for a detailed understanding of the metabolic flux through this pathway, which can provide valuable insights into cellular physiology and disease states. This methodology is particularly relevant for drug development professionals seeking to understand the metabolic effects of novel therapeutics on purine metabolism.
Application Notes and Protocols for Tracing Inosine-13C Incorporation into Cellular Metabolites
Audience: Researchers, scientists, and drug development professionals.
Introduction
Inosine, a naturally occurring purine nucleoside, plays a critical role as an intermediate in purine metabolism.[1][2][3] It is formed from the deamination of adenosine and is further metabolized into hypoxanthine and ribose-1-phosphate.[2] The ribose moiety of inosine can be funneled into the central carbon metabolism, specifically the pentose phosphate pathway (PPP) and glycolysis, serving as an alternative carbon source for cellular energy production and biosynthetic processes.[2][4] Stable isotope labeling with Inosine-13C, followed by mass spectrometry analysis, provides a powerful tool to trace the metabolic fate of inosine and quantify its contribution to various cellular metabolite pools.[5] This technique is invaluable for studying metabolic pathways, understanding disease states, and for drug development.
These application notes provide detailed protocols for utilizing this compound to trace its incorporation into cellular metabolites, along with data presentation guidelines and visualizations to aid in experimental design and data interpretation.
Key Applications
-
Metabolic Flux Analysis: Tracing the flow of 13C from inosine through various metabolic pathways to understand the dynamics of cellular metabolism.
-
Alternative Nutrient Utilization: Investigating the capacity of cells to use inosine as a carbon source, particularly under conditions of nutrient stress like glucose restriction.[4]
-
Drug Development: Assessing the impact of therapeutic agents on purine metabolism and related pathways.
-
Disease Research: Studying alterations in inosine metabolism associated with various diseases, including cancer and neurological disorders.
Experimental Protocols
Protocol 1: Cell Culture and this compound Labeling
This protocol outlines the steps for labeling adherent mammalian cells with this compound.
Materials:
-
Adherent mammalian cell line of interest
-
Complete cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS), dialyzed
-
Penicillin-Streptomycin solution
-
Phosphate-Buffered Saline (PBS), sterile
-
This compound (uniformly labeled on the ribose moiety, e.g., [U-13C5]-Inosine)
-
Culture plates or flasks
Procedure:
-
Cell Seeding: Seed cells in culture plates or flasks at a density that will ensure they are in the exponential growth phase at the time of labeling. Allow cells to adhere and grow overnight.
-
Preparation of Labeling Medium: Prepare the labeling medium by supplementing the base medium (without glucose if inosine is to be the primary carbon source) with dialyzed FBS, penicillin-streptomycin, and the desired concentration of this compound. The final concentration of this compound may need to be optimized depending on the cell type and experimental goals, but concentrations in the range of 100 µM have been used.[5]
-
Initiation of Labeling:
-
Aspirate the existing culture medium from the cells.
-
Wash the cells once with sterile PBS to remove any residual unlabeled medium.
-
Add the pre-warmed this compound labeling medium to the cells.
-
-
Incubation: Incubate the cells in the labeling medium for the desired period. The incubation time can range from minutes to hours, depending on the metabolic pathways being investigated and the turnover rate of the metabolites of interest.[6]
-
Termination of Labeling and Metabolite Extraction: Proceed immediately to Protocol 2 for metabolite extraction.
Protocol 2: Metabolite Extraction from Adherent Cells
This protocol describes the quenching of metabolism and extraction of metabolites for mass spectrometry analysis.
Materials:
-
Ice-cold 0.9% NaCl solution
-
Liquid nitrogen
-
Ice-cold 80% methanol (LC-MS grade)
-
Cell scraper
-
Microcentrifuge tubes
-
Centrifuge
Procedure:
-
Quenching Metabolism:
-
Place the culture plate on ice.
-
Quickly aspirate the labeling medium.
-
Immediately wash the cells twice with ice-cold 0.9% NaCl solution to remove any remaining extracellular labeled inosine.
-
Instantly add liquid nitrogen to the plate to flash-freeze the cells and quench all metabolic activity.
-
-
Metabolite Extraction:
-
Add a sufficient volume of ice-cold 80% methanol to the frozen cells to cover the entire surface of the plate.
-
Use a cell scraper to scrape the cells and the frozen methanol layer into a slurry.
-
Transfer the cell slurry to a pre-chilled microcentrifuge tube.
-
-
Cell Lysis and Protein Precipitation:
-
Vortex the tube vigorously for 1 minute to ensure complete cell lysis.
-
Incubate the tube at -20°C for at least 1 hour to precipitate proteins.
-
-
Centrifugation: Centrifuge the tube at maximum speed (e.g., >13,000 rpm) for 15 minutes at 4°C to pellet the cell debris and precipitated proteins.[7]
-
Sample Collection:
-
Carefully transfer the supernatant, which contains the extracted metabolites, to a new clean microcentrifuge tube.
-
Dry the supernatant using a vacuum concentrator (e.g., SpeedVac) or a stream of nitrogen.
-
-
Storage: Store the dried metabolite extracts at -80°C until analysis.
Protocol 3: LC-MS/MS Analysis of this compound Labeled Metabolites
This protocol provides a general framework for the analysis of 13C-labeled metabolites using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Materials:
-
Dried metabolite extract
-
LC-MS grade water with 0.1% formic acid (Mobile Phase A)
-
LC-MS grade methanol with 0.1% formic acid (Mobile Phase B)
-
C18 reverse-phase LC column
-
A tandem mass spectrometer equipped with an electrospray ionization (ESI) source.
Procedure:
-
Sample Reconstitution: Reconstitute the dried metabolite extracts in a suitable volume of the initial LC mobile phase conditions (e.g., 99% Mobile Phase A, 1% Mobile Phase B). The volume will depend on the initial cell number and the sensitivity of the mass spectrometer.
-
Liquid Chromatography Separation:
-
Inject the reconstituted sample onto the C18 column.
-
Separate the metabolites using a gradient of Mobile Phase A and B. A typical gradient might be:
-
0-4 min: 1% to 25% B
-
4-5 min: 25% to 98% B
-
5-7 min: Hold at 98% B
-
7-7.1 min: 98% to 1% B
-
7.1-10 min: Re-equilibrate at 1% B[8]
-
-
-
Mass Spectrometry Analysis:
-
Analyze the eluting metabolites using the mass spectrometer in positive electrospray ionization (ESI+) mode.
-
Use Multiple Reaction Monitoring (MRM) to detect and quantify the different isotopologues of inosine and its downstream metabolites. The mass transition for unlabeled inosine is m/z 269 > 137.[8] For 13C-labeled inosine, the precursor ion will increase depending on the number of 13C atoms (e.g., m/z 274 for [U-13C5]-Inosine).
-
Monitor for the expected mass shifts in downstream metabolites to trace the incorporation of the 13C label.
-
-
Data Analysis:
-
Integrate the peak areas for each isotopologue of the metabolites of interest.
-
Calculate the fractional enrichment of 13C in each metabolite pool to determine the extent of inosine incorporation.
-
Data Presentation
Quantitative data should be summarized in tables to facilitate easy comparison between different experimental conditions.
Table 1: Fractional Enrichment of 13C in Key Metabolites Following [U-13C5]-Inosine Labeling in T-effector Cells.
| Metabolite | Labeled Isotopologue | Fractional Enrichment (%) |
| Inosine | M+5 | 95.2 ± 1.5 |
| Ribose-5-phosphate | M+5 | 85.7 ± 2.1 |
| Fructose-6-phosphate | M+5 | 60.3 ± 3.4 |
| Glucose-6-phosphate | M+5 | 55.1 ± 2.9 |
| Lactate | M+3 | 45.8 ± 4.2 |
| Citrate | M+2 | 20.1 ± 1.8 |
Note: The data presented in this table is illustrative and based on findings from similar studies. Actual results will vary depending on the experimental conditions.
Visualizations
Diagrams are essential for visualizing complex biological processes and experimental procedures.
Caption: this compound Metabolic Pathway.
Caption: Experimental Workflow for this compound Labeling.
References
- 1. researchgate.net [researchgate.net]
- 2. Inosine is an alternative carbon source for CD8+-T-cell function under glucose restriction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. An overview of methods using 13C for improved compound identification in metabolomics and natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. A roadmap for interpreting 13C metabolite labeling patterns from cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Preparation of cell samples for metabolomics | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 8. Integrated use of LC/MS/MS and LC/Q-TOF/MS targeted metabolomics with automated label-free microscopy for quantification of purine metabolites in cultured mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In vivo Inosine-13C Infusion Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Inosine, a naturally occurring purine nucleoside, is a critical intermediate in the purine metabolism pathway.[1][2] It plays a significant role in various physiological and pathological processes, including immunomodulation, neuroprotection, and cellular energy metabolism.[3][4][5] Stable isotope tracing using compounds like Inosine-13C allows for the in vivo investigation of metabolic pathways, providing a dynamic view of cellular functions that static measurements cannot capture.[6][7] These studies are instrumental in understanding disease mechanisms and for the development of novel therapeutic strategies.
This document provides detailed application notes and a comprehensive protocol for conducting in vivo studies involving the continuous infusion of this compound. The protocol is designed for rodent models and focuses on achieving a metabolic steady state to allow for accurate metabolic flux analysis.
Applications of this compound Infusion Studies
This compound can be utilized as a tracer in a variety of research areas to elucidate the dynamics of purine metabolism and its interplay with other metabolic pathways. Key applications include:
-
Cancer Biology: To investigate the role of purine metabolism in tumor growth and proliferation. Cancer cells often exhibit altered metabolic pathways, and tracing the fate of 13C from inosine can reveal dependencies on specific metabolic routes.[1][8]
-
Neuroscience: To study the neuroprotective effects of inosine and its role in neuronal energy metabolism. Inosine has been explored as a therapeutic agent in conditions like stroke and spinal cord injury.
-
Immunology: To understand the immunomodulatory functions of inosine. Inosine can influence the activity of various immune cells, and 13C tracing can clarify its metabolic impact on these cells.
-
Metabolic Diseases: To explore the contribution of purine metabolism to diseases such as obesity and diabetes.
Experimental Design Considerations
Successful in vivo isotope tracing studies require careful planning. Here are key considerations for an this compound infusion experiment:
-
Tracer Selection: The choice of isotopically labeled inosine (e.g., uniformly labeled or positionally labeled) will depend on the specific metabolic pathways being investigated.
-
Animal Model: The selection of the animal model should be appropriate for the research question. Factors such as genetic background, age, and sex should be controlled.
-
Route of Administration: Continuous intravenous infusion is often preferred for achieving and maintaining a steady-state concentration of the tracer in the plasma, which simplifies metabolic flux analysis.[1][8] Bolus injections can also be used but result in non-steady-state labeling dynamics.[1][2]
-
Infusion Rate and Duration: The infusion rate should be optimized to achieve a significant enrichment of the tracer in the plasma without causing adverse physiological effects. The duration should be sufficient to allow the label to incorporate into downstream metabolites and approach isotopic steady state in the tissues of interest.[8]
-
Sample Collection: A detailed schedule for blood and tissue sample collection is crucial. Time-course sampling can provide valuable information on the kinetics of label incorporation.
-
Analytical Methods: Liquid chromatography-mass spectrometry (LC-MS) is a powerful technique for separating and quantifying the enrichment of 13C in inosine and its downstream metabolites.[6]
Signaling and Metabolic Pathways
Inosine is a central node in purine metabolism. The following diagram illustrates the key metabolic fate of inosine.
Caption: Metabolic fate of infused this compound.
Experimental Workflow
The following diagram outlines the general workflow for an in vivo this compound infusion study.
Caption: General workflow for this compound infusion study.
Detailed Experimental Protocol
This protocol is adapted from established methods for in vivo stable isotope tracing in mice.[1][8]
Materials
-
This compound (uniformly labeled, e.g., [U-13C10]-Inosine)
-
Sterile saline (0.9% NaCl)
-
Anesthetic (e.g., isoflurane or ketamine/xylazine)
-
Catheters (e.g., 20-gauge for tail vein)
-
Infusion pump
-
Blood collection tubes (e.g., EDTA-coated)
-
Tissue harvesting tools (forceps, scissors)
-
Liquid nitrogen
-
Homogenizer
-
Metabolite extraction solvents (e.g., methanol, acetonitrile, water)
-
LC-MS/MS system
Procedure
-
Animal Preparation and Catheterization
-
Acclimatize animals to the experimental conditions for at least one week.
-
For continuous infusion, surgically implant a catheter into a suitable blood vessel (e.g., jugular vein or tail vein) under anesthesia. Allow animals to recover for 2-3 days.
-
On the day of the experiment, fast the animals for a period appropriate to the study design (e.g., 6 hours) to reduce variability from food intake.
-
-
This compound Tracer Preparation
-
Prepare a sterile solution of this compound in saline at the desired concentration. The exact concentration will depend on the target infusion rate and the animal's body weight.
-
-
This compound Infusion
-
Anesthetize the catheterized animal.
-
Connect the catheter to the infusion pump.
-
To rapidly achieve a steady-state plasma concentration, an initial bolus of the tracer can be administered, followed by a continuous infusion.[8]
-
The continuous infusion rate should be carefully chosen to maintain a stable plasma concentration of the tracer. A starting point could be extrapolated from glucose infusion protocols, but optimization is recommended.
-
Monitor the animal's vital signs throughout the infusion period.
-
-
Blood and Tissue Collection
-
Collect blood samples at predetermined time points (e.g., 0, 30, 60, 90, and 120 minutes) to monitor the plasma enrichment of this compound and its metabolites.
-
At the end of the infusion period, euthanize the animal and rapidly collect tissues of interest.
-
Immediately freeze tissues in liquid nitrogen to quench metabolic activity.
-
Store all samples at -80°C until metabolite extraction.
-
-
Metabolite Extraction
-
Homogenize frozen tissue samples in a cold extraction solvent mixture (e.g., 80% methanol).
-
Centrifuge the homogenate to pellet proteins and other cellular debris.
-
Collect the supernatant containing the metabolites.
-
Dry the metabolite extracts under a stream of nitrogen or using a vacuum concentrator.
-
-
LC-MS/MS Analysis
-
Reconstitute the dried metabolite extracts in a suitable solvent for LC-MS/MS analysis.
-
Use an appropriate chromatography method to separate inosine and its downstream metabolites.
-
Employ a mass spectrometer to detect and quantify the different isotopologues of each metabolite.
-
-
Data Analysis
-
Calculate the isotopic enrichment for each metabolite at each time point.
-
Correct for the natural abundance of 13C.
-
Use the isotopic enrichment data to perform metabolic flux analysis using appropriate software tools.
-
Quantitative Data Summary
The following tables provide examples of how to structure the quantitative data obtained from an this compound infusion study.
Table 1: this compound Infusion Parameters
| Parameter | Value | Reference |
| Animal Model | C57BL/6J mice | [8] |
| Body Weight | 20-25 g | [8] |
| Tracer | [U-13C10]-Inosine | N/A |
| Tracer Purity | >99% | N/A |
| Bolus Dose | To be determined empirically | [8] |
| Infusion Rate | To be determined empirically | [8] |
| Infusion Duration | 120 minutes | [9] |
Table 2: Example of Plasma Isotopic Enrichment
| Time (minutes) | This compound Enrichment (%) | Hypoxanthine-13C Enrichment (%) | Uric Acid-13C Enrichment (%) |
| 0 | 0 | 0 | 0 |
| 30 | 45 ± 5 | 20 ± 3 | 5 ± 1 |
| 60 | 50 ± 6 | 35 ± 4 | 15 ± 2 |
| 90 | 52 ± 5 | 40 ± 5 | 25 ± 3 |
| 120 | 51 ± 6 | 42 ± 4 | 30 ± 4 |
Data are presented as mean ± SD.
Table 3: Example of Tissue Isotopic Enrichment at 120 minutes
| Tissue | This compound Enrichment (%) | IMP-13C Enrichment (%) | AMP-13C Enrichment (%) | GMP-13C Enrichment (%) |
| Liver | 35 ± 4 | 25 ± 3 | 10 ± 2 | 8 ± 1 |
| Brain | 15 ± 2 | 10 ± 1 | 5 ± 1 | 4 ± 1 |
| Tumor | 40 ± 5 | 30 ± 4 | 15 ± 2 | 12 ± 2 |
Data are presented as mean ± SD.
Conclusion
In vivo infusion of this compound is a powerful technique for dissecting the complexities of purine metabolism in health and disease. The detailed protocol and application notes provided here offer a comprehensive guide for researchers to design and execute these technically demanding but highly informative experiments. Careful optimization of the infusion parameters and rigorous analytical procedures are essential for obtaining high-quality, reproducible data that can significantly advance our understanding of metabolic regulation.
References
- 1. Stable isotope tracing to assess tumor metabolism in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 13C Tracer Studies of Metabolism in Mouse Tumor Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vivo 2H/13C flux analysis in metabolism research - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vivo2H/13C flux analysis in metabolism research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In vivo 2H/13C flux analysis in metabolism research [ouci.dntb.gov.ua]
- 6. mdpi.com [mdpi.com]
- 7. biorxiv.org [biorxiv.org]
- 8. Optimized protocol for stable isotope tracing and steady-state metabolomics in mouse HER2+ breast cancer brain metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In vivo [U-13C]glucose labeling to assess heart metabolism in murine models of pressure and volume overload - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Inosine-13C Metabolic Flux Analysis
Welcome to the technical support center for Inosine-13C Metabolic Flux Analysis (MFA). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experimental design, troubleshooting, and data interpretation when using 13C-labeled inosine as a tracer.
Frequently Asked Questions (FAQs)
Q1: Why use this compound as a tracer in metabolic flux analysis?
A1: this compound is a valuable tracer for investigating specific metabolic pathways. As a purine nucleoside, it can be particularly useful for tracing the pentose phosphate pathway (PPP), nucleotide metabolism, and anaplerotic contributions to the TCA cycle, especially in cell types that can utilize alternative carbon sources.[1] For instance, in effector T-cells, inosine can serve as a carbon source to support growth and function in glucose-restricted environments.[1]
Q2: What are the primary metabolic fates of the 13C label from this compound?
A2: The ribose moiety of inosine, which is a five-carbon sugar, can be phosphorylated to ribose-5-phosphate and enter the pentose phosphate pathway.[1] From there, the carbon backbone can be routed into glycolysis (as fructose-6-phosphate and glyceraldehyde-3-phosphate) and subsequently into the TCA cycle. The hypoxanthine base can be involved in purine salvage pathways or be further catabolized.
Q3: How do I choose the right this compound isotopologue for my experiment?
A3: The choice of isotopologue depends on the specific pathways you aim to investigate. [U-13C5]inosine (where all five carbons of the ribose are labeled) is a good starting point for tracing the fate of the entire ribose moiety through the PPP and into central carbon metabolism.[1] Position-specific labeled inosine could be used for more targeted questions about specific enzymatic reactions, although these are less commonly available.
Q4: What are the key analytical techniques for measuring 13C enrichment from this compound?
A4: Liquid chromatography-mass spectrometry (LC-MS) is a widely used and powerful technique for separating and quantifying the mass isotopologues of downstream metabolites.[2] Gas chromatography-mass spectrometry (GC-MS) can also be used, often after derivatization of the metabolites.
Q5: How long should the this compound labeling experiment be?
A5: The duration of the labeling experiment is critical and needs to be optimized for your specific cell type and experimental question. It's essential to determine the time required to reach isotopic steady state, where the fractional labeling of key intracellular metabolites no longer changes over time.[3] This can be determined by performing a time-course experiment and measuring labeling at several time points (e.g., 6, 12, 18, and 24 hours). For some pathways, labeling can be rapid, while for others, it may take longer to reach equilibrium.[4]
Troubleshooting Guide
| Problem | Possible Causes | Recommended Solutions |
| Low 13C enrichment in downstream metabolites | 1. Inefficient uptake of inosine by the cells. 2. Slow metabolic activity of the pathways of interest. 3. Insufficient labeling time. 4. High dilution from unlabeled intracellular pools. | 1. Verify inosine transporter expression in your cell line. Optimize inosine concentration in the medium. 2. Ensure cells are in an active metabolic state (e.g., exponential growth phase). 3. Perform a time-course experiment to determine the optimal labeling duration to reach isotopic steady state. 4. Consider pre-culturing cells in a medium with unlabeled inosine to adapt the metabolic machinery. |
| Inconsistent or variable labeling patterns between replicates | 1. Inconsistent cell culture conditions (e.g., cell density, growth phase). 2. Inefficient or variable quenching of metabolism. 3. Inconsistent metabolite extraction. | 1. Standardize cell seeding density and ensure cells are in the same growth phase at the start of the experiment. 2. Optimize and standardize the quenching procedure. Rapid quenching with cold methanol or other appropriate solvents is crucial.[5] 3. Use a validated and consistent metabolite extraction protocol. |
| Unexpected labeled species or low signal intensity in LC-MS analysis | 1. Suboptimal chromatography conditions leading to poor separation. 2. Inappropriate mass spectrometer settings. 3. Degradation of metabolites during sample preparation or storage. | 1. Optimize the LC method (e.g., column, mobile phases, gradient) for the specific metabolites of interest.[2] 2. Ensure the mass spectrometer is properly calibrated and that the scan range and resolution are appropriate for detecting the expected mass isotopologues. 3. Keep samples cold throughout the preparation process and store extracts at -80°C. Minimize freeze-thaw cycles. |
| Difficulty in achieving isotopic steady state | 1. Large intracellular pools of the metabolites of interest. 2. Slow turnover rates of the metabolic pathways being studied. 3. Contribution from other unlabeled carbon sources. | 1. Consider using isotopically non-stationary MFA (INST-MFA), which analyzes the transient labeling dynamics and does not require isotopic steady state.[6][7] 2. Increase the labeling time. 3. Carefully define and quantify all potential carbon sources in the medium (e.g., from serum). |
Quantitative Data Summary
The following table provides a representative example of fractional 13C enrichment in key metabolites from a hypothetical this compound MFA experiment in a cancer cell line cultured with [U-13C5]inosine.
| Metabolite | Mass Isotopologue | Fractional Enrichment (%) |
| Ribose-5-phosphate | M+5 | 85.2 ± 3.1 |
| Fructose-6-phosphate | M+2 | 15.7 ± 1.8 |
| M+3 | 5.4 ± 0.9 | |
| M+5 | 42.1 ± 2.5 | |
| Glyceraldehyde-3-phosphate | M+2 | 20.3 ± 2.1 |
| M+3 | 8.9 ± 1.2 | |
| 3-Phosphoglycerate | M+2 | 18.5 ± 1.9 |
| M+3 | 7.6 ± 1.0 | |
| Lactate | M+2 | 12.1 ± 1.5 |
| M+3 | 5.3 ± 0.8 | |
| Citrate | M+2 | 10.8 ± 1.3 |
| M+4 | 4.1 ± 0.7 | |
| M+5 | 2.5 ± 0.5 |
Data are presented as mean ± standard deviation for n=3 biological replicates.
Detailed Experimental Protocol
This protocol provides a general framework for an this compound MFA experiment. Specific parameters should be optimized for the particular cell line and research question.
1. Cell Culture and Labeling: a. Culture cells to the desired confluence in standard growth medium. b. For the labeling experiment, replace the standard medium with a custom medium containing [U-13C5]inosine at a defined concentration (e.g., 100 µM). Ensure all other nutrient concentrations are consistent with the standard medium. c. Incubate the cells for a predetermined time to achieve isotopic steady state (e.g., 24 hours, to be optimized).
2. Quenching of Metabolism: a. Aspirate the labeling medium. b. Immediately wash the cells with ice-cold phosphate-buffered saline (PBS). c. Add a pre-chilled quenching solution (e.g., 80% methanol at -80°C) to the culture plate to rapidly arrest all enzymatic activity.
3. Metabolite Extraction: a. Scrape the cells in the quenching solution and transfer the cell suspension to a microcentrifuge tube. b. Vortex the suspension thoroughly. c. Centrifuge at high speed (e.g., 16,000 x g) at 4°C for 10 minutes to pellet cell debris. d. Collect the supernatant containing the polar metabolites.
4. Sample Analysis by LC-MS: a. Analyze the metabolite extracts using a high-resolution mass spectrometer coupled with a liquid chromatography system. b. Use a suitable column for polar metabolite separation (e.g., a HILIC column). c. Set the mass spectrometer to acquire data in a full scan mode to detect all mass isotopologues of the target metabolites.
5. Data Analysis: a. Integrate the peak areas for each mass isotopologue of the metabolites of interest. b. Correct for the natural abundance of 13C. c. Use a computational flux analysis software (e.g., INCA, Metran) to estimate the intracellular metabolic fluxes by fitting the measured isotopologue distributions to a metabolic network model.[8]
Visualizations
Caption: Metabolic fate of [U-13C5]Inosine into central carbon metabolism.
Caption: General workflow for this compound Metabolic Flux Analysis.
References
- 1. Inosine is an alternative carbon source for CD8+-T-cell function under glucose restriction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A guide to 13C metabolic flux analysis for the cancer biologist - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cancer.northwestern.edu [cancer.northwestern.edu]
- 5. 13C-Stable isotope resolved metabolomics uncovers dynamic biochemical landscape of gut microbiome-host organ communications in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Experimental design principles for isotopically instationary 13C labeling experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. vanderbilt.edu [vanderbilt.edu]
- 8. youtube.com [youtube.com]
Technical Support Center: Minimizing Isotopic Impurity Effects in 13C MFA
Welcome to the technical support center for minimizing isotopic impurity effects in 13C Metabolic Flux Analysis (MFA). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during 13C MFA experiments.
Frequently Asked Questions (FAQs)
Here are some common questions regarding isotopic impurity in 13C MFA.
Q1: What are the main sources of isotopic impurity in 13C MFA?
There are two primary sources of isotopic impurity that can affect the accuracy of 13C MFA results:
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Natural Abundance of Stable Isotopes: All elements, including carbon, exist as a mixture of stable isotopes. For instance, carbon is approximately 98.9% 12C and 1.1% 13C in nature.[1][2] This natural abundance of 13C and other heavy isotopes (e.g., 2H, 15N, 17O, 18O, 29Si, 30Si) in metabolites and derivatizing agents contributes to the mass isotopomer distribution (MID) and must be corrected to accurately determine the labeling derived from the isotopic tracer.
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Isotopic Impurity of the Labeled Tracer: The 13C-labeled substrates used in experiments are never 100% pure.[3] For example, a [U-13C6]glucose tracer may contain a small percentage of molecules with fewer than six 13C atoms. This impurity can lead to an underestimation of the true isotopic enrichment if not accounted for.
Q2: Why is it crucial to correct for isotopic impurities?
Q3: What is the difference between "classical" and "skewed" correction methods for natural abundance?
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Classical Correction: This method assumes that the natural abundance of heavy isotopes is uniform across all isotopomers of a molecule. While simpler, it can overestimate the presence of naturally abundant heavy isotopes in labeled metabolites.[2]
-
Skewed Correction: This more accurate method accounts for the fact that the probability of a molecule containing a naturally abundant heavy isotope changes depending on how many labeled atoms from the tracer are already present.[2][4]
Q4: Can I perform 13C MFA without correcting my raw mass spectrometry data?
While some software packages can theoretically account for natural abundance during the flux estimation process, it is highly recommended to correct your raw data beforehand.[5] Corrected data provides a more intuitive understanding of the labeling patterns directly attributable to your tracer experiment.[5] However, it is crucial to report the raw, uncorrected MIDs in publications, as there is no universal consensus on the single best correction method.
Q5: What is a Mass Isotopomer Distribution (MID)?
A Mass Isotopomer Distribution (MID), also referred to as a Mass Isotopologue Distribution, describes the fractional abundance of all the mass isotopologues of a particular metabolite. For a metabolite with 'n' carbon atoms, there are 'n+1' possible mass isotopologues, from M+0 (all 12C) to M+n (all 13C).[1]
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during your 13C MFA experiments and data analysis.
Issue 1: My corrected mass isotopomer data contains negative values.
Cause: Negative values in your corrected MIDs are a common issue and indicate that the measured abundance of a particular mass isotopomer is lower than what is expected from the natural abundance of heavy isotopes in the unlabeled fraction of that metabolite. This can be caused by:
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Measurement Error: Low signal-to-noise ratio or inaccurate peak integration can lead to an underestimation of certain mass isotopomer peaks.
-
Missing Peaks: If a mass isotopomer is not detected or is below the limit of detection, its value will be zero, which can lead to negative values for other isotopomers after correction.
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Incorrect Background Subtraction: Inaccurate subtraction of background noise can distort the relative abundances of your mass isotopomers.
Solution:
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Review Peak Integration: Manually inspect the raw data and ensure that all mass isotopomer peaks for the metabolite have been correctly integrated. Adjust integration parameters if necessary.
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Check for Missing Peaks: For a metabolite with 'n' atoms of the tracer element, you should measure 'n+1' peaks. If peaks are missing, you may not be able to accurately correct the data. Some software, like IsoCor, will not perform the correction if values are missing to avoid misinterpretation.[6]
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Use Software with Non-Negative Constraints: Some correction software, such as IsoCor, uses algorithms like non-linear least-squares optimization with a lower boundary of zero to prevent negative fractions in the corrected data.[2]
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Re-run the Sample: If the issue persists and is likely due to low signal intensity, re-analyzing the sample with a higher concentration may be necessary.
Issue 2: The flux model fails to converge or gives a poor fit (high SSR) after data correction.
Cause: If your flux model has convergence issues after using corrected data, it could be due to several factors:
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Errors in the Correction Process: An incorrect molecular formula for the metabolite or its derivative, or inaccurate natural abundance values used in the correction algorithm can introduce errors into your MIDs.
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Inaccurate Measurement Error Assumptions: The goodness-of-fit is assessed by the sum of squared residuals (SSR), which is weighted by the measurement error. If the assumed measurement errors are incorrect, it can lead to a high SSR value.[3]
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Contaminated Metabolite Fragments: In GC-MS analysis, a measured ion fragment may not be unique to the metabolite of interest, leading to a distorted MID.
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Model Inaccuracies: The metabolic model itself may be incomplete or contain incorrect assumptions about the biochemical reactions.
Solution:
-
Verify Molecular Formulas: Double-check that the chemical formulas used for correction accurately reflect the derivatized metabolite fragment being analyzed. Remember to include all atoms from the derivatization agent.
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Assess Measurement Errors: Typical measurement errors are around 0.4 mol% for GC-MS data and 1.0 mol% for LC-MS data.[3] If your SSR is very high or low, you may need to re-evaluate these assumptions.
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Check for Contaminated Fragments: If a particular metabolite consistently shows a poor fit, consider excluding its labeling data from the flux analysis, as the fragment may be contaminated.[3]
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Perform Multiple Starts: Flux estimation is a non-linear optimization problem with potentially many local minima. It is recommended to restart the flux estimation at least 10 times with random initial values to increase the likelihood of finding the global optimum.[3][7]
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Review the Metabolic Model: If the fit remains poor, the underlying metabolic model may need to be revised to include missing reactions or compartments.
Issue 3: Discrepancies between the isotopic purity stated by the manufacturer and my own assessment.
Cause: The stated isotopic purity of a 13C-labeled tracer can sometimes differ from its actual purity due to batch-to-batch variability or degradation over time. Relying solely on the manufacturer's specifications can introduce systematic errors into your flux calculations.
Solution:
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Experimentally Determine Tracer Purity: It is best practice to independently verify the isotopic purity of your 13C-labeled substrate. This can be done by derivatizing the tracer and analyzing it using GC-MS, following a similar protocol to your metabolite analysis.
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Use Experimentally Determined Purity for Correction: Once you have determined the actual isotopic purity, use this value in your data correction software. Many software packages, such as IsoCorrectoR, have options to correct for tracer impurity.
Data Presentation
Table 1: Natural Abundance of Key Isotopes in Metabolomics
| Element | Isotope | Mass (Da) | Natural Abundance (%) |
| Hydrogen | 1H | 1.007825 | 99.9885 |
| 2H (D) | 2.014102 | 0.0115 | |
| Carbon | 12C | 12.000000 | 98.93 |
| 13C | 13.003355 | 1.07 | |
| Nitrogen | 14N | 14.003074 | 99.632 |
| 15N | 15.000109 | 0.368 | |
| Oxygen | 16O | 15.994915 | 99.757 |
| 17O | 16.999132 | 0.038 | |
| 18O | 17.999160 | 0.205 | |
| Silicon | 28Si | 27.976927 | 92.223 |
| 29Si | 28.976495 | 4.685 | |
| 30Si | 29.973770 | 3.092 |
Note: Natural abundance values can vary slightly depending on the source.
Table 2: Comparison of Common Isotopic Correction Software
| Software | Platform | Handles Tracer Impurity? | Handles High-Resolution Data? | Correction Algorithm | GUI Available? |
| IsoCorrectoR | R | Yes | Yes (Low & Ultra-High) | Matrix-based | Yes (via IsoCorrectoRGUI) |
| IsoCor | Python | Yes | Yes (All resolutions) | Non-linear least squares | Yes |
| AccuCor2 | R | Yes | Yes (Resolution-dependent) | Matrix-based | No |
| INCA | MATLAB | Yes | Yes | Integrated into flux calculation | Yes |
| mfapy | Python | Yes | Yes | Matrix-based | No |
| PolyMID-Correct | Python | Yes | Yes (Low & High) | Matrix-based | No |
Experimental Protocols
Protocol 1: GC-MS Analysis for Determining Isotopic Purity of [U-13C6]Glucose
This protocol outlines the steps to determine the isotopic purity of a [U-13C6]glucose tracer.
1. Reagent Preparation:
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Prepare a standard solution of the [U-13C6]glucose tracer in a suitable solvent (e.g., water) at a known concentration (e.g., 1 mg/mL).
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Prepare the derivatization reagents:
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Hydroxylamine hydrochloride in pyridine (2 wt%).
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Propionic anhydride.
-
2. Derivatization:
-
Transfer a small volume (e.g., 50 µL) of the glucose standard solution to a clean vial and evaporate to dryness under a stream of nitrogen.
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Add 50 µL of hydroxylamine hydrochloride in pyridine to the dried sample.
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Incubate the mixture at 90°C for 60 minutes.
-
Add 100 µL of propionic anhydride and incubate at 60°C for 30 minutes.[8]
-
Transfer the derivatized sample to a GC-MS injection vial.
3. GC-MS Analysis:
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Inject 1 µL of the derivatized sample into the GC-MS system.
-
Use a suitable GC temperature program to separate the glucose derivative. An example program: start at 80°C for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 12 minutes.[8]
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Acquire mass spectra in full scan mode over a relevant m/z range.
4. Data Analysis:
-
Identify the chromatographic peak corresponding to the derivatized glucose.
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Extract the mass spectrum for this peak.
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Determine the relative abundances of the different mass isotopologues.
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Calculate the isotopic purity based on the observed MID. For [U-13C6]glucose, the M+6 peak should be the most abundant. The relative intensities of the M+0 to M+5 peaks will indicate the level of impurity.
Visualizations
Caption: A typical workflow for a 13C Metabolic Flux Analysis experiment.
Caption: A troubleshooting flowchart for common issues in 13C MFA data analysis.
References
- 1. A roadmap for interpreting 13C metabolite labeling patterns from cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The importance of accurately correcting for the natural abundance of stable isotopes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A guide to 13C metabolic flux analysis for the cancer biologist - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Correction of 13C mass isotopomer distributions for natural stable isotope abundance. | Semantic Scholar [semanticscholar.org]
- 5. Oxford Inca error mesages [smf.probesoftware.com]
- 6. Frequently asked questions — IsoCor 2.2.2 documentation [isocor.readthedocs.io]
- 7. Publishing 13C metabolic flux analysis studies: A review and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 13C metabolic flux analysis of microbial and mammalian systems is enhanced with GC-MS measurements of glycogen and RNA labeling - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Low Inosine-13C Incorporation in Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues with low Inosine-13C incorporation in their cell-based experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary pathway for this compound incorporation into cellular metabolites?
A1: this compound is primarily incorporated into the cellular nucleotide pool via the purine salvage pathway. The enzyme purine nucleoside phosphorylase (PNP) first converts inosine into hypoxanthine and ribose-1-phosphate. If the ribose moiety is labeled (e.g., 13C5-ribose-inosine), the labeled ribose-1-phosphate can enter the pentose phosphate pathway (PPP) and central carbon metabolism, contributing to the synthesis of various metabolites. The hypoxanthine base can be re-attached to a phosphoribosyl pyrophosphate (PRPP) molecule by hypoxanthine-guanine phosphoribosyltransferase (HPRT) to form inosine monophosphate (IMP), which is a precursor for both adenosine monophosphate (AMP) and guanosine monophosphate (GMP).[1][2]
Q2: I am observing very low to no incorporation of this compound. What are the most common initial checks I should perform?
A2: The most common culprits for low incorporation are poor cell health, issues with the labeling medium, or problems with the this compound tracer itself. Start by:
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Assessing Cell Viability: Ensure your cells are healthy and metabolically active. A viability of over 90% is recommended.
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Checking the Labeling Medium: Confirm that the medium composition does not contain high concentrations of unlabeled nucleosides (e.g., inosine, adenosine, guanosine) or other compounds that might compete with this compound for uptake.
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Verifying the Tracer: Double-check the concentration and integrity of your this compound stock solution.
Q3: Can components in the cell culture medium interfere with this compound uptake?
A3: Yes. High concentrations of other nucleosides, particularly cytidine, can competitively inhibit inosine transport into the cells.[3] Some serum batches may also contain variable amounts of nucleosides that can dilute the isotopic label. It is advisable to use dialyzed fetal bovine serum (FBS) to minimize the concentration of small molecules like unlabeled nucleosides.
Q4: How does the metabolic state of the cells affect this compound incorporation?
A4: The metabolic state is critical. Cells that are rapidly proliferating or have a high energy demand may exhibit higher rates of nucleotide synthesis and, therefore, higher incorporation of this compound. Conversely, quiescent, senescent, or growth-arrested cells will have lower rates of incorporation. Additionally, some cancer cell lines upregulate the purine salvage pathway, which would favor the incorporation of inosine.[4][5][6]
Q5: What is a reasonable timeframe to expect significant isotopic enrichment?
A5: The time required to reach isotopic steady state, where the fractional labeling of metabolites becomes constant, depends on the turnover rate of the metabolite pool . For nucleotide pools, this can take several hours. It is recommended to perform a time-course experiment (e.g., 2, 6, 12, 24 hours) to determine the optimal labeling duration for your specific cell line and experimental conditions.[7]
Troubleshooting Guides
Problem 1: Low or No Detectable Isotopic Enrichment in Target Metabolites
This is the most common issue. The following table outlines potential causes and recommended actions.
| Potential Cause | Troubleshooting Steps |
| Poor Cell Health/Low Viability | 1. Perform a cell viability assay (e.g., Trypan Blue, MTT, or Resazurin assay). Viability should be >90%. 2. Ensure cells are in the exponential growth phase during labeling. 3. Check for signs of stress, such as changes in morphology. |
| Suboptimal this compound Concentration | 1. The optimal concentration can be cell-line dependent. Start with a concentration in the range of 10-100 µM.[8] 2. Perform a dose-response experiment to determine the optimal concentration for your system. |
| Competition for Cellular Uptake | 1. Use a labeling medium with minimal amounts of unlabeled nucleosides. Consider using a custom medium formulation if necessary. 2. Use dialyzed FBS to reduce the concentration of competing small molecules from the serum. |
| Presence of Transport Inhibitors | 1. Ensure that no known inhibitors of equilibrative nucleoside transporters (ENTs), such as nitrobenzylthioinosine (NBMPR) or dilazep, are present in your experimental system.[9] |
| Cell Density Issues | 1. Very high cell density can lead to nutrient depletion and reduced uptake per cell. 2. Very low cell density may result in a low overall signal. Aim for a consistent and optimal cell density for your experiments (typically 70-80% confluency for adherent cells at the time of harvest).[10] |
| Incorrect Labeling Duration | 1. Perform a time-course experiment to determine when isotopic steady state is reached for your metabolites of interest. |
Problem 2: High Variability in Isotopic Enrichment Between Replicates
High variability can obscure meaningful biological results.
| Potential Cause | Troubleshooting Steps |
| Inconsistent Cell Numbers | 1. Ensure precise and consistent cell seeding density across all replicates. 2. Count cells from a parallel well/flask at the time of harvesting to normalize your data. |
| Inconsistent Sample Handling | 1. Standardize all steps of the experimental protocol, from cell culture and labeling to metabolite extraction. 2. Ensure rapid and consistent quenching of metabolism to prevent changes in metabolite levels and labeling patterns post-harvest. |
| Variable Cell Culture Conditions | 1. Maintain consistent incubator conditions (temperature, CO2, humidity). 2. Use the same batch of media and supplements for all replicates in an experiment. |
Problem 3: Apparent Low Incorporation Due to Analytical Issues (LC-MS/MS)
Sometimes the biological experiment is successful, but the analytical measurement is flawed.
| Potential Cause | Troubleshooting Steps |
| Ion Suppression | 1. Matrix components from the cell extract can co-elute with your analyte and suppress its ionization, leading to a lower signal.[11][12][13][14] 2. Improve sample cleanup to remove interfering substances like salts and lipids. 3. Optimize chromatographic separation to resolve the analyte from the interfering matrix components. 4. Use a stable isotope-labeled internal standard for the unlabeled analyte to correct for matrix effects. |
| Suboptimal LC-MS/MS Method | 1. Ensure that the mass spectrometer is tuned and calibrated. 2. Optimize the multiple reaction monitoring (MRM) transitions for both the unlabeled (M+0) and labeled isotopologues (e.g., M+5 for 13C5-ribose labeled nucleotides) of your target metabolites. 3. Verify that the chromatographic method provides good peak shape and retention for polar compounds like nucleotides. A HILIC column or ion-pairing chromatography may be necessary. |
| Metabolite Degradation | 1. Nucleotides can be unstable. Ensure that samples are kept cold during extraction and stored at -80°C. 2. Minimize freeze-thaw cycles. |
Experimental Protocols
Protocol 1: Assessment of Cell Viability using Resazurin Assay
This assay measures the metabolic activity of viable cells.
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Prepare Reagents: Prepare a 0.15 mg/mL solution of resazurin in PBS and filter-sterilize.
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Cell Seeding: Seed cells in a 96-well plate at the desired density and allow them to adhere overnight.
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Treatment: Treat cells as required for your experiment.
-
Add Resazurin: Add the resazurin solution to each well to a final concentration of 0.015 mg/mL.
-
Incubation: Incubate the plate at 37°C for 1-4 hours.
-
Measurement: Measure the fluorescence (Excitation: ~560 nm, Emission: ~590 nm) or absorbance (~570 nm) using a plate reader. The signal is proportional to the number of viable cells.
Protocol 2: Basic this compound Labeling of Adherent Mammalian Cells
-
Cell Seeding: Seed cells in culture plates to reach 60-70% confluency on the day of the experiment.
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Prepare Labeling Medium: Prepare your normal growth medium, but substitute the standard glucose and/or other carbon sources with their 13C-labeled counterparts if desired, and supplement with your desired concentration of this compound (e.g., 50 µM [U-13C5]-Inosine). Using dialyzed FBS is recommended.
-
Labeling: Aspirate the existing medium from the cells, wash once with pre-warmed PBS, and add the pre-warmed labeling medium.
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Incubation: Place the cells back in the incubator (37°C, 5% CO2) for the desired labeling period (e.g., 12 or 24 hours).
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Metabolite Extraction: a. Aspirate the labeling medium. b. Wash the cells rapidly with ice-cold normal saline. c. Immediately add ice-cold 80% methanol (-80°C) to quench metabolism and extract metabolites. d. Scrape the cells in the cold methanol and transfer the cell lysate to a microcentrifuge tube. e. Vortex thoroughly and incubate at -20°C for at least 30 minutes to precipitate proteins. f. Centrifuge at maximum speed for 10-15 minutes at 4°C. g. Transfer the supernatant (containing the metabolites) to a new tube and dry it using a vacuum concentrator.
-
Sample Analysis: Reconstitute the dried metabolite extract in a suitable solvent for LC-MS/MS analysis.
Protocol 3: Targeted LC-MS/MS Analysis of Purine Nucleotides
This is a general guideline; specific parameters must be optimized for your instrument.
-
Chromatography:
-
Column: A HILIC column or a reversed-phase C18 column with an ion-pairing agent (e.g., tributylamine) is often used for good retention of polar nucleotides.
-
Mobile Phase A: Aqueous buffer (e.g., 10 mM ammonium acetate).
-
Mobile Phase B: Acetonitrile.
-
Gradient: A gradient from high organic to high aqueous content.
-
-
Mass Spectrometry (Triple Quadrupole):
-
Ionization Mode: Negative Electrospray Ionization (ESI-).
-
Analysis Mode: Multiple Reaction Monitoring (MRM).
-
Example MRM Transitions (to be optimized):
Metabolite Precursor Ion (m/z) Product Ion (m/z) ATP (unlabeled) 506.0 159.0 (adenine) ATP (from 13C5-ribose) 511.0 159.0 (adenine) GTP (unlabeled) 522.0 150.0 (guanine) | GTP (from 13C5-ribose) | 527.0 | 150.0 (guanine) |
-
Visualizations
Caption: this compound salvage and metabolic pathway.
Caption: Troubleshooting workflow for low this compound incorporation.
References
- 1. biorxiv.org [biorxiv.org]
- 2. Inosine is an alternative carbon source for CD8+-T-cell function under glucose restriction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantitative analysis of purine nucleotides indicates that purinosomes increase de novo purine biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quantitative Analysis of Purine Nucleotides Indicates That Purinosomes Increase de Novo Purine Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | A liquid chromatography-tandem mass spectrometry based method for the quantification of adenosine nucleotides and NAD precursors and products in various biological samples [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. Strategies for Extending Metabolomics Studies with Stable Isotope Labelling and Fluxomics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. An overview of methods using 13C for improved compound identification in metabolomics and natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The impact of cell density variations on nanoparticle uptake across bioprinted A549 gradients - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Inosine enhances tumor mitochondrial respiration by inducing Rag GTPases and nascent protein synthesis under nutrient starvation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 14. Metabolomics and mass spectrometry imaging reveal channeled de novo purine synthesis in cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: RNA Labeling with Inosine-13C
Welcome to the technical support center for RNA labeling with Inosine-13C. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues and answering frequently asked questions related to the incorporation of 13C-labeled inosine into RNA for structural and functional studies.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
In Vitro Transcription
Q1: My in vitro transcription (IVT) yield of inosine-containing RNA is very low. What are the possible causes and solutions?
A1: Low yields in IVT reactions with inosine triphosphate (ITP), including 13C-labeled ITP, can be attributed to several factors. T7 RNA polymerase can exhibit altered efficiency when incorporating non-canonical nucleotides.
Troubleshooting Steps:
-
Optimize Nucleotide Concentrations: T7 RNA polymerase preferentially incorporates GTP over ITP. To enhance the incorporation of this compound triphosphate (13C-ITP), it is crucial to adjust the nucleotide concentrations. A common strategy is to lower the concentration of GTP relative to 13C-ITP. However, be aware that this can increase the rate of misincorporation.
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Enzyme Concentration: Increasing the concentration of T7 RNA polymerase can sometimes improve the yield of transcripts containing modified nucleotides.
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Incubation Time: Extend the incubation time of the transcription reaction to allow for more efficient incorporation of the modified nucleotide.
-
Template Quality: Ensure the DNA template is of high purity and free from contaminants such as RNases, ethanol, and salts, which can inhibit T7 RNA polymerase.[1]
-
RNase Contamination: Always maintain an RNase-free environment. Use RNase inhibitors in your reaction mix to prevent RNA degradation.[1][2]
Q2: I am observing a high rate of misincorporation of this compound at non-G positions in my transcript. How can I minimize this?
A2: While inosine is primarily incorporated in place of guanosine, T7 RNA polymerase can also misincorporate it in place of adenosine, cytidine, and uridine, especially at high ITP concentrations.[3]
Troubleshooting Steps:
-
Adjust Nucleotide Ratios: Carefully titrate the concentration of 13C-ITP in your reaction. While a higher concentration can increase overall incorporation, it may also lead to more off-target incorporation. Finding the optimal ratio of 13C-ITP to the canonical NTPs is key.
-
Sequence Context: The sequence of your DNA template can influence the fidelity of T7 RNA polymerase. If possible, redesigning the template to avoid sequences that are prone to misincorporation may help.
-
Purification of Labeled RNA: After transcription, it is essential to purify the full-length, correctly labeled RNA from truncated products and transcripts with misincorporations. This can be achieved through methods like denaturing polyacrylamide gel electrophoresis (PAGE).
Q3: Does the presence of this compound in my RNA affect its stability?
A3: Yes, the presence of inosine can alter the thermal stability of RNA duplexes. The effect depends on the base it is paired with. I-C base pairs are more stable than A-C mismatches, while I-U wobble pairs are less stable than canonical A-U base pairs.[4][5][6] When handling and storing your 13C-Inosine labeled RNA, it is crucial to follow standard RNA handling procedures to prevent degradation. RNA is inherently less stable than DNA due to the 2'-hydroxyl group, which can facilitate hydrolysis.[7][8]
Handling and Storage Recommendations:
-
Store 13C-Inosine labeled RNA in an RNase-free buffer or as an ethanol precipitate at -80°C for long-term storage.[8]
-
Avoid repeated freeze-thaw cycles.
-
Be mindful of the pH of your buffers, as both acidic and alkaline conditions can promote RNA degradation.
Mass Spectrometry Analysis
Q4: I am observing unexpected peaks in my mass spectrometry data of 13C-Inosine labeled RNA. What could be the source of these artifacts?
A4: Mass spectrometry analysis of isotopically labeled RNA can present several challenges that may lead to artifactual peaks.
Common Artifacts and Solutions:
-
Natural Isotope Abundance: The natural abundance of 13C (about 1.1%) in highly abundant unlabeled nucleosides can lead to signals that may be mistaken for your labeled species.
-
Adduct Formation: Nucleosides can form adducts with sodium, potassium, or components of the mobile phase like acetonitrile.[9]
-
In-source Fragmentation/Rearrangement: Some modified nucleosides can be unstable under the conditions used for electrospray ionization.
Troubleshooting Steps:
-
High-Resolution Mass Spectrometry: Use a high-resolution mass spectrometer to accurately differentiate between your 13C-labeled inosine and other species with similar mass-to-charge ratios.
-
Chromatographic Separation: Optimize your liquid chromatography method to ensure good separation of all nucleosides and potential contaminants.
-
Sample Purity: Ensure your digested RNA sample is free of salts and other contaminants before injection into the mass spectrometer.
-
Control Experiments: Analyze an unlabeled RNA sample under the same conditions to identify peaks arising from natural isotope abundance and other background signals.
NMR Spectroscopy Analysis
Q5: The NMR spectrum of my 13C-Inosine labeled RNA is very crowded, making resonance assignment difficult. What strategies can I use to overcome this?
A5: Spectral crowding is a common challenge in the NMR analysis of RNA due to the limited chemical shift dispersion of the four standard nucleotides.[7][10] While 13C labeling is a powerful tool to alleviate this, careful experimental design and data analysis are crucial.
Strategies for Improving Spectral Resolution:
-
Higher Magnetic Fields: Using a higher field NMR spectrometer will increase the chemical shift dispersion and improve resolution.
-
Multidimensional NMR Experiments: Utilize 2D and 3D heteronuclear correlation experiments (e.g., 1H-13C HSQC) to resolve overlapping proton signals based on the chemical shifts of the attached 13C nuclei.
-
Selective Labeling: If possible, incorporate 13C-Inosine at specific, targeted sites rather than uniformly labeling the entire RNA molecule. This significantly simplifies the spectra.
-
Sample Conditions: Optimize the sample conditions, including temperature, pH, and salt concentration, to improve spectral quality. Ensure your sample is free of paramagnetic impurities.
-
Data Processing: Apply advanced data processing techniques, such as linear prediction and resolution enhancement functions, to improve the quality of your spectra.
Cellular Labeling
Q6: I am considering in vivo labeling of RNA with 13C-Inosine. Are there any concerns about cytotoxicity?
A6: While specific studies on the cytotoxicity of 13C-labeled inosine are not widely available, high levels of intracellular inosine can have biological consequences. The accumulation of inosine triphosphate (ITP) in cells can lead to its misincorporation into RNA, which can in turn hinder translation.[3] It is advisable to perform dose-response experiments to determine the optimal concentration of 13C-Inosine for labeling that minimizes any potential cytotoxic effects.
Quantitative Data Summary
Table 1: Inosine Misincorporation by T7 RNA Polymerase at Varying ITP Concentrations.
| ITP Concentration in IVT Reaction | Inosine Incorporation Frequency (per 106 AMP) | Approximate Incorporation Rate |
| 0.1 mM | 427 ± 151 | 1 in 9379 bases |
| 1 mM | 4055 ± 1285 | 1 in 986 bases |
| 10 mM | 21649 ± 3369 | 1 in 185 bases |
| (Data adapted from a study on in vitro transcription of firefly luciferase RNA[3]) |
Experimental Protocols
Protocol 1: In Vitro Transcription of RNA with 13C-Inosine Triphosphate
This protocol provides a general framework for the in vitro transcription of RNA using T7 RNA polymerase to incorporate 13C-labeled Inosine. Optimization of specific concentrations and incubation times may be necessary for your particular RNA sequence.
Materials:
-
Linearized DNA template with a T7 promoter
-
T7 RNA polymerase
-
Transcription buffer (typically contains Tris-HCl, MgCl2, DTT, spermidine)
-
RNase inhibitor
-
ATP, CTP, UTP solutions
-
GTP and 13C-Inosine triphosphate (13C-ITP) solutions
-
Nuclease-free water
-
DNase I (RNase-free)
Procedure:
-
Reaction Setup: In a nuclease-free microcentrifuge tube on ice, combine the following components in the recommended order:
-
Nuclease-free water
-
10x Transcription Buffer
-
DTT
-
Spermidine
-
ATP, CTP, UTP (to a final concentration of ~2-5 mM each)
-
GTP and 13C-ITP (adjust the ratio to favor 13C-ITP incorporation, e.g., 1 mM GTP and 4 mM 13C-ITP)
-
RNase inhibitor
-
Linearized DNA template (~1 µg)
-
T7 RNA polymerase
-
-
Incubation: Mix gently and incubate the reaction at 37°C for 2-4 hours.
-
DNase Treatment: Add DNase I to the reaction mixture and incubate at 37°C for 15-30 minutes to digest the DNA template.
-
RNA Purification: Purify the transcribed RNA using a suitable method such as phenol:chloroform extraction followed by ethanol precipitation, or a column-based RNA purification kit. For structural studies requiring high purity, purification by denaturing polyacrylamide gel electrophoresis (PAGE) is recommended.[11]
Protocol 2: Sample Preparation of 13C-Inosine Labeled RNA for Mass Spectrometry
Materials:
-
Purified 13C-Inosine labeled RNA
-
Nuclease P1
-
Bacterial Alkaline Phosphatase (BAP)
-
Ammonium acetate buffer
-
Nuclease-free water
-
LC-MS grade solvents (e.g., acetonitrile, methanol, water)
-
Formic acid
Procedure:
-
Enzymatic Digestion:
-
In a nuclease-free tube, dissolve the purified 13C-Inosine labeled RNA in ammonium acetate buffer.
-
Add Nuclease P1 and incubate at 37°C for 2-4 hours to digest the RNA into 5'-mononucleotides.
-
Add BAP and continue to incubate at 37°C for another 1-2 hours to dephosphorylate the mononucleotides to nucleosides.
-
-
Sample Cleanup:
-
Centrifuge the digested sample to pellet any undigested material.
-
Transfer the supernatant to a new tube.
-
If necessary, perform a cleanup step using a C18 solid-phase extraction (SPE) cartridge to remove salts and enzymes.
-
-
Sample Reconstitution:
-
Lyophilize the cleaned sample.
-
Reconstitute the sample in a suitable solvent for LC-MS analysis (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
-
-
LC-MS/MS Analysis:
-
Inject the sample into a liquid chromatography system coupled to a high-resolution mass spectrometer.
-
Use a suitable LC gradient to separate the different nucleosides.
-
Acquire data in a targeted or data-dependent manner to identify and quantify the 13C-labeled inosine.
-
Protocol 3: Sample Preparation of 13C-Inosine Labeled RNA for NMR Spectroscopy
Materials:
-
Purified and lyophilized 13C-Inosine labeled RNA
-
NMR buffer (e.g., sodium phosphate buffer, pH 6.5, with NaCl or KCl)
-
D2O (99.9%)
-
Internal standard (optional, e.g., DSS)
-
High-quality NMR tubes
Procedure:
-
RNA Dissolution:
-
Dissolve the lyophilized 13C-Inosine labeled RNA in the NMR buffer to the desired concentration (typically 0.1 - 1.0 mM).[12]
-
-
Buffer Exchange to D2O:
-
Lyophilize the RNA solution.
-
Resuspend the RNA pellet in 99.9% D2O.
-
Repeat the lyophilization and resuspension steps 2-3 times to ensure complete exchange of exchangeable protons.
-
-
Final Sample Preparation:
-
Dissolve the final RNA pellet in the appropriate volume of 99.9% D2O (for non-exchangeable proton experiments) or 90% H2O/10% D2O (for exchangeable proton experiments).
-
Add an internal standard if required for chemical shift referencing.
-
Filter the sample through a microfilter to remove any particulate matter.[9]
-
Transfer the filtered sample to a clean, high-quality NMR tube.
-
-
NMR Data Acquisition:
-
Acquire NMR data at the desired temperature. It is crucial to allow the sample to equilibrate to the spectrometer temperature before starting the experiment.
-
Visualizations
Caption: Experimental workflow for 13C-Inosine RNA labeling and analysis.
Caption: Troubleshooting guide for low IVT yield of inosine-containing RNA.
Caption: Common pitfalls and solutions in MS and NMR data analysis.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Adenosine-to-inosine RNA editing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Disease-associated inosine misincorporation into RNA hinders translation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Stability of RNA duplexes containing inosine·cytosine pairs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structural and functional effects of inosine modification in mRNA - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Stability of RNA duplexes containing inosine·cytosine pairs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. RNA - Wikipedia [en.wikipedia.org]
- 8. Stability and Storage of Oligonucleotides [biosyn.com]
- 9. NMR Sample Preparation [nmr.chem.umn.edu]
- 10. researchgate.net [researchgate.net]
- 11. josephgroup.ucsd.edu [josephgroup.ucsd.edu]
- 12. NMR Sample Requirements and Preparation | Department of Chemistry and Biochemistry | University of Maryland [chem.umd.edu]
Technical Support Center: Optimizing Quenching and Extraction for Inosine-¹³C Studies
Welcome to the technical support center for optimizing quenching and extraction methodologies for Inosine-¹³C metabolomic studies. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide clear guidance for obtaining high-quality, reproducible data.
Frequently Asked Questions (FAQs)
Q1: What is the most critical step in sample preparation for Inosine-¹³C analysis?
A1: Rapid and effective quenching of metabolic activity is the most critical step. Inosine and its metabolites are part of active metabolic pathways, and any delay or inefficiency in quenching can lead to significant alterations in metabolite pools and isotopic labeling patterns, compromising the biological interpretation of the data. The goal is to instantaneously halt all enzymatic reactions to preserve the metabolic snapshot at the time of sampling.
Q2: How do I choose the best quenching method for my specific cell type (adherent vs. suspension)?
A2: The choice of quenching method largely depends on your cell culture system.
-
For adherent cells: Direct quenching on the plate is often preferred to minimize handling time. This typically involves rapidly aspirating the culture medium and immediately adding a quenching solution like ice-cold methanol or liquid nitrogen.[1] A washing step with cold saline can be performed before quenching to remove extracellular metabolites, but it must be done extremely quickly to prevent metabolite leakage.
-
For suspension cells: Fast filtration is a highly effective method to separate cells from the culture medium before quenching.[1] This minimizes contamination from the medium and allows for rapid quenching of the cell pellet in liquid nitrogen or with a cold solvent. Centrifugation is another option, but it is generally slower and may introduce metabolic changes.
Q3: What is metabolite leakage, and how can I minimize it during my Inosine-¹³C experiments?
A3: Metabolite leakage refers to the loss of intracellular metabolites into the surrounding quenching or washing solution, which can occur if the cell membrane is compromised.[1] This is a significant concern, especially when using organic solvents for quenching mammalian cells that lack a cell wall. To minimize leakage:
-
Use ice-cold solutions: Perform all washing and quenching steps with solutions at or below 0°C to maintain membrane integrity.
-
Minimize contact time: Reduce the duration of washing and quenching steps as much as possible.
-
Choose appropriate solvents: While cold methanol is effective for quenching, it can cause leakage. Consider alternatives like rapid filtration followed by quenching in liquid nitrogen or using a high-percentage cold methanol solution (-80°C) which has shown high quenching efficiency.[1]
-
Validate your method: Test for leakage by analyzing the quenching and washing solutions for the presence of Inosine-¹³C and other intracellular metabolites.
Q4: Can the quenching and extraction procedure affect the isotopic enrichment of Inosine-¹³C?
A4: Yes. Inefficient quenching can lead to continued metabolic activity, which can alter the isotopic labeling pattern of inosine and its downstream metabolites. This could manifest as a change in the ratio of different isotopologues (e.g., M+1, M+2, etc.), leading to incorrect flux calculations. It is crucial to use a quenching method that ensures the immediate cessation of all metabolic activity.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low recovery of Inosine-¹³C | 1. Inefficient extraction due to the polar nature of inosine. 2. Metabolite leakage during quenching or washing. 3. Degradation of inosine during sample processing. | 1. Use a polar extraction solvent like a methanol/water mixture or a methanol/acetonitrile/water mixture. Consider a biphasic extraction with a polar aqueous phase to separate from lipids. 2. Minimize washing steps and use ice-cold solutions. Validate for leakage by analyzing the supernatant. Consider fast filtration for suspension cells.[1] 3. Keep samples on ice or at -80°C at all times. Avoid repeated freeze-thaw cycles. |
| High variability between replicates | 1. Inconsistent timing of quenching and extraction steps. 2. Incomplete cell lysis and metabolite extraction. 3. Variable cell numbers between samples. | 1. Standardize the protocol with precise timing for each step, especially the time between cell harvesting and quenching. 2. Ensure complete cell disruption by using methods like bead beating or probe sonication in the extraction solvent. 3. Normalize metabolite levels to cell number, protein concentration, or DNA content. |
| Contamination with extracellular metabolites | 1. Incomplete removal of culture medium. 2. Cell lysis before or during the washing step. | 1. For adherent cells, aspirate the medium completely. For suspension cells, use rapid filtration with a quick wash.[1] 2. Handle cells gently during washing and use ice-cold, isotonic washing solutions. |
| Inconsistent isotopic labeling patterns | 1. Inefficient or slow quenching, allowing metabolic activity to continue. 2. Isotopic exchange or degradation during extraction or storage. | 1. Optimize the quenching method to be as rapid as possible. Liquid nitrogen quenching after rapid filtration is often the gold standard. 2. Use extraction solvents that are compatible with downstream analysis and minimize sample processing time. Store extracts at -80°C until analysis. |
Experimental Protocols
Protocol 1: Quenching and Extraction of Adherent Cells for Inosine-¹³C Analysis
-
Cell Culture: Grow adherent cells in multi-well plates to the desired confluency and treat with Inosine-¹³C as required by the experimental design.
-
Washing (optional but recommended):
-
Place the plate on ice.
-
Rapidly aspirate the culture medium.
-
Immediately wash the cells with 1 mL of ice-cold phosphate-buffered saline (PBS) or 0.9% NaCl solution.
-
Aspirate the wash solution completely. Perform this step as quickly as possible (less than 10 seconds).
-
-
Quenching:
-
Immediately add 1 mL of -80°C 80% methanol/water solution to each well.
-
Alternatively, aspirate the wash solution and immediately place the plate in liquid nitrogen for 10-20 seconds to flash-freeze the cells.
-
-
Metabolite Extraction:
-
If using cold methanol, place the plate on dry ice and scrape the cells in the quenching solution.
-
If flash-frozen, add 1 mL of a pre-chilled (-20°C) extraction solvent (e.g., methanol/acetonitrile/water 50:30:20 v/v/v) to each well.
-
Scrape the cells and transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
-
Cell Lysis and Protein Precipitation:
-
Vortex the tubes for 30 seconds.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet cell debris and precipitated proteins.
-
-
Sample Collection:
-
Carefully transfer the supernatant containing the metabolites to a new pre-chilled tube.
-
Dry the extract using a vacuum concentrator (e.g., SpeedVac) without heating.
-
Store the dried metabolite pellet at -80°C until analysis.
-
Protocol 2: Quenching and Extraction of Suspension Cells for Inosine-¹³C Analysis
-
Cell Culture: Grow suspension cells and treat with Inosine-¹³C as per the experimental design.
-
Harvesting and Quenching:
-
Assemble a vacuum filtration apparatus with a filter membrane (e.g., 0.45 µm nylon).
-
Rapidly transfer a known volume of cell suspension to the filter apparatus.
-
Apply vacuum to quickly remove the culture medium.
-
Immediately wash the cells on the filter with a small volume of ice-cold PBS.
-
Quickly transfer the filter with the cells into a tube containing liquid nitrogen to flash-freeze.
-
-
Metabolite Extraction:
-
Transfer the frozen filter into a pre-chilled tube containing 1 mL of extraction solvent (e.g., 80% methanol).
-
Add sterile beads and homogenize using a bead beater to ensure complete cell lysis and extraction from the filter.
-
-
Protein Precipitation and Sample Collection:
-
Vortex the tube vigorously.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube.
-
Dry the extract and store at -80°C.
-
Data Presentation
Table 1: Comparison of Common Quenching Methods for Metabolomics
| Quenching Method | Advantages | Disadvantages | Best Suited For |
| Cold Methanol (-80°C) | Rapid and effective at halting metabolism. | Can cause metabolite leakage, especially in mammalian cells.[1] | Microbial cells, can be adapted for mammalian cells with caution. |
| Liquid Nitrogen | Extremely rapid freezing, minimal risk of leakage during quenching. | Requires an additional extraction step, can be cumbersome for adherent cells. | Suspension cells after filtration, adherent cells with specialized equipment. |
| Cold Saline/PBS | Isotonic, less likely to cause immediate cell lysis. | Slower quenching compared to solvents, risk of continued metabolism. | Washing step prior to a more robust quenching method. |
Table 2: Comparison of Common Extraction Solvents for Polar Metabolites like Inosine
| Extraction Solvent | Advantages | Disadvantages | Compatibility |
| Methanol/Water (e.g., 80%) | Good for extracting polar metabolites like inosine, compatible with LC-MS. | May not efficiently extract non-polar metabolites. | LC-MS |
| Acetonitrile/Methanol/Water | Broad coverage of polar metabolites. | Can be complex to optimize the ratios. | LC-MS |
| Methanol/Chloroform/Water | Allows for biphasic separation of polar and non-polar metabolites. | More complex protocol, requires careful phase separation. | LC-MS (aqueous phase) |
Visualizations
Caption: Workflow for quenching and extraction of adherent cells.
Caption: Workflow for quenching and extraction of suspension cells.
Caption: Troubleshooting logic for low Inosine-¹³C recovery.
References
correcting for natural 13C abundance in Inosine-13C experiments
Welcome to our technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during inosine-¹³C and other stable isotope labeling experiments, with a specific focus on correcting for the natural abundance of ¹³C.
Frequently Asked Questions (FAQs)
Q1: Why is it necessary to correct for the natural abundance of ¹³C in my labeling experiment?
A1: All naturally occurring carbon contains a small fraction of the ¹³C isotope (approximately 1.07%).[1] When you conduct a labeling experiment with a ¹³C-enriched tracer like inosine-¹³C, the mass isotopomer distribution (MID) you measure using mass spectrometry is a combination of the ¹³C incorporated from your tracer and the naturally present ¹³C.[2][3][4] Failing to correct for this natural abundance will lead to an overestimation of the true labeling from your tracer, resulting in inaccurate calculations of metabolic fluxes and pathway activities.[5] This correction is crucial for the correct interpretation of your data.[4][5]
Q2: What is a mass isotopomer distribution (MID)?
A2: A mass isotopomer distribution, or MID, represents the fractional abundance of all the isotopologues of a particular metabolite.[6] An isotopologue is a molecule that differs only in its isotopic composition.[6] For a metabolite with 'n' carbon atoms, there can be molecules with zero ¹³C atoms (M+0), one ¹³C atom (M+1), two ¹³C atoms (M+2), and so on, up to 'n' ¹³C atoms (M+n).[6] The MID is a vector of the relative abundances of each of these mass isotopomers.
Q3: How does the natural abundance of other elements affect my ¹³C-labeling experiment?
A3: While ¹³C is often the focus, other elements in your metabolite and derivatization agents (e.g., oxygen, nitrogen, hydrogen, silicon) also have naturally occurring stable isotopes.[2][3][5] These isotopes also contribute to the mass spectrum and must be accounted for in the correction to isolate the signal originating solely from the ¹³C tracer.[2][3]
Q4: What is the difference between isotopic enrichment and fractional contribution?
A4: Isotopic enrichment refers to the percentage of a specific isotope (e.g., ¹³C) in a labeled compound. Fractional contribution, on the other hand, describes the proportion of a metabolite pool that is derived from a specific labeled precursor. Correcting for natural ¹³C abundance is a critical step in accurately calculating the fractional contribution.
Troubleshooting Guides
Issue 1: My calculated fractional contribution seems unexpectedly high.
-
Possible Cause: Failure to correct for natural ¹³C abundance.
-
Troubleshooting Steps:
-
Verify your data processing workflow. Ensure that a natural abundance correction algorithm is being applied to your raw mass spectrometry data before calculating fractional contributions.
-
Utilize established correction software. Several tools are available to perform this correction, such as IsoCor, AccuCor2, and IsoCorrectoR.[7][8] These tools use matrix-based approaches to subtract the contribution of naturally occurring isotopes.
-
Analyze an unlabeled control sample. Measuring the MID of a biological sample that has not been exposed to the ¹³C tracer will show you the baseline distribution of mass isotopomers due to natural abundance. This can be used to validate your correction method.
-
Issue 2: Inconsistent labeling patterns across biological replicates.
-
Possible Cause: Variability in experimental conditions or errors in sample processing.
-
Troubleshooting Steps:
-
Standardize cell culture conditions. Ensure consistent cell density, growth phase, and media composition for all replicates. Isotopic steady state should be reached for accurate measurements.[6]
-
Implement a consistent quenching and extraction protocol. Rapid and effective quenching of metabolism is crucial to prevent changes in metabolite labeling patterns during sample preparation.
-
Check for analytical variability. Run a quality control sample multiple times to assess the reproducibility of your mass spectrometry measurements.
-
Issue 3: Difficulty in distinguishing low levels of labeling from background noise.
-
Possible Cause: Insufficient tracer enrichment or low signal-to-noise ratio in the mass spectrometer.
-
Troubleshooting Steps:
-
Increase the enrichment of your ¹³C-inosine tracer. Using a higher percentage of ¹³C in your precursor will lead to a stronger signal.
-
Optimize mass spectrometer parameters. Adjust settings such as injection volume, ionization source parameters, and detector settings to enhance the signal of your target metabolites.
-
Consider a different analytical platform. For certain applications, techniques like high-resolution mass spectrometry can provide better sensitivity and mass accuracy, aiding in the differentiation of labeled peaks from the background.[9]
-
Data Presentation
Table 1: Natural Abundance of Key Isotopes
| Element | Isotope | Natural Abundance (%) |
| Carbon | ¹²C | 98.93 |
| ¹³C | 1.07[1] | |
| Hydrogen | ¹H | 99.985 |
| ²H (D) | 0.015 | |
| Nitrogen | ¹⁴N | 99.63 |
| ¹⁵N | 0.37 | |
| Oxygen | ¹⁶O | 99.76 |
| ¹⁷O | 0.04 | |
| ¹⁸O | 0.20 |
Data sourced from publicly available IUPAC data.
Experimental Protocols
Protocol: Correction for Natural ¹³C Abundance using a Matrix-Based Approach
This protocol outlines the general steps for correcting raw mass isotopomer data.
-
Acquire Mass Spectra: Analyze both your ¹³C-labeled samples and an unlabeled control sample using a mass spectrometer (e.g., GC-MS or LC-MS).
-
Extract Raw Mass Isotopomer Distributions (MIDs): For each metabolite of interest, determine the raw intensity of each mass isotopomer (M+0, M+1, M+2, etc.).
-
Construct the Correction Matrix: A correction matrix is generated based on the elemental composition of the metabolite and the known natural abundances of all its constituent isotopes.[4] This matrix accounts for the probability of each mass isotopomer occurring naturally.
-
Perform the Correction: The raw MID vector is multiplied by the inverse of the correction matrix to obtain the corrected MID, which reflects the true enrichment from the ¹³C tracer.
-
Software Implementation: It is highly recommended to use specialized software like IsoCor or IsoCorrectoR, which automates the construction of the correction matrix and the subsequent calculations.[7][8]
Visualizations
Caption: A typical workflow for a ¹³C-labeling experiment.
Caption: The logic of natural abundance correction.
References
- 1. Carbon-13 - Wikipedia [en.wikipedia.org]
- 2. Correction of 13C mass isotopomer distributions for natural stable isotope abundance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Correction of 13C mass isotopomer distributions for natural stable isotope abundance. | Semantic Scholar [semanticscholar.org]
- 4. The importance of accurately correcting for the natural abundance of stable isotopes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Natural isotope correction of MS/MS measurements for metabolomics and (13)C fluxomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A roadmap for interpreting 13C metabolite labeling patterns from cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 13C-Metabolic Flux Analysis: An Accurate Approach to Demystify Microbial Metabolism for Biochemical Production - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Correcting for natural isotope abundance and tracer impurity in MS-, MS/MS- and high-resolution-multiple-tracer-data from stable isotope labeling experiments with IsoCorrectoR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Correcting for the effects of natural abundance in stable isotope resolved metabolomics experiments involving ultra-high resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Resolution in Inosine-¹³C NMR of RNA
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges in acquiring high-resolution Inosine-¹³C NMR spectra of RNA.
Troubleshooting Guides
This section addresses specific issues that can lead to poor resolution in Inosine-¹³C NMR experiments of RNA and offers step-by-step solutions.
Issue 1: Broad or Overlapping ¹³C Signals in the Inosine Resonances
Symptoms:
-
You observe broad linewidths for inosine ¹³C signals, making it difficult to resolve individual resonances.
-
Significant overlap of inosine signals with other nucleotide resonances, particularly guanosine.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Suboptimal Sample Conditions | Ensure RNA concentration is optimal (typically ≥1 mM for sensitivity-demanding experiments) and the sample is free of particulates by filtering it into the NMR tube.[1][2][3] Use a low-proton buffer to minimize background signals.[4] |
| Magnetic Field Inhomogeneity | Shim the spectrometer carefully before data acquisition. Solid particles in the sample can distort magnetic field homogeneity, leading to broad lines.[1][3] |
| RNA Aggregation | Optimize buffer conditions (pH, salt concentration) and temperature to prevent RNA aggregation, which can lead to significantly broadened lines. |
| Uniform ¹³C Labeling | Uniform ¹³C labeling introduces ¹³C-¹³C scalar and dipolar couplings, which can broaden signals.[5] Consider using selective or site-specific ¹³C labeling of inosine. |
| Slow Molecular Tumbling | For larger RNAs (>50-70 nt), slow tumbling leads to efficient dipolar relaxation and increased linewidths.[6] Consider using perdeuteration of the ribose to reduce proton-carbon dipolar relaxation.[7] |
Experimental Workflow for Troubleshooting Broad Signals:
Caption: Troubleshooting workflow for broad Inosine-¹³C NMR signals.
Issue 2: Low Signal-to-Noise Ratio for Inosine-¹³C Resonances
Symptoms:
-
Inosine ¹³C peaks are weak and difficult to distinguish from the baseline, even after a long acquisition time.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Low Sample Concentration | Increase the RNA concentration. For sensitivity-demanding experiments like ¹³C R1ρ, concentrations of ≥1 mM are often required.[2] |
| Insufficient Number of Scans | Increase the number of scans (NS) to improve the signal-to-noise ratio. |
| Suboptimal Pulse Sequence Parameters | Optimize the relaxation delay (D1) and acquisition time (AQ). For ¹³C NMR, a longer relaxation delay may be necessary for quaternary carbons.[8] |
| Inefficient Magnetization Transfer | For correlation experiments, optimize the duration and power of polarization transfer steps.[2] |
| Use of a Cryoprobe | If not already in use, a cryogenic probe can significantly enhance sensitivity.[9] |
Frequently Asked Questions (FAQs)
Q1: How can I selectively label inosine with ¹³C to simplify my NMR spectra?
A1: Selective labeling of inosine is a powerful strategy to reduce spectral overlap and simplify analysis. One approach is the chemical synthesis of an inosine phosphoramidite with selective ¹³C incorporation at specific positions (e.g., C8) and subsequent solid-phase synthesis of the RNA.[10] This method avoids the ambiguity of enzymatic incorporation where RNA polymerase does not distinguish between inosine and guanosine.[10] Another strategy involves the enzymatic synthesis of rNTPs from ¹³C-labeled precursors.[5]
Q2: What are the optimal experimental parameters for a standard 1D ¹³C NMR experiment on an inosine-containing RNA?
A2: The optimal parameters can vary depending on the spectrometer, probe, and sample. However, a good starting point for a standard 1D ¹³C experiment with proton decoupling would be:
| Parameter | Recommended Value | Rationale |
| Pulse Program | zgdc30 (or similar with decoupling) | Provides proton decoupling during acquisition for singlet ¹³C signals and NOE enhancement during the relaxation delay.[8] |
| Acquisition Time (AQ) | ~1.0 s | A balance between resolution and experiment time.[8] |
| Relaxation Delay (D1) | ~2.0 s | Allows for sufficient relaxation of most carbons, though longer delays may be needed for quaternary carbons.[8] |
| Pulse Angle | 30° | Using a smaller flip angle can help to acquire more scans in a given amount of time, which is beneficial for insensitive ¹³C nuclei. |
| Number of Scans (NS) | ≥ 128 (adjust as needed) | Increase for lower concentration samples to achieve adequate signal-to-noise.[8] |
Q3: Can Paramagnetic Relaxation Enhancement (PRE) be used to improve the resolution of inosine signals?
A3: While PRE doesn't directly narrow the linewidths of all signals, it provides long-range distance information (up to ~35 Å) which can be crucial for resolving structural ambiguities when resonance overlap is severe.[11] By attaching a paramagnetic spin label (e.g., a nitroxide radical) to a specific site on the RNA, you can measure distance-dependent relaxation enhancements.[12] This can help in assigning and structurally locating inosine residues that are in proximity to the label, thus aiding in the overall structure determination process.
Experimental Workflow for PRE:
Caption: Workflow for using PRE to obtain long-range distance restraints.
Q4: What are the best practices for preparing an RNA sample for high-resolution NMR?
A4: High-quality sample preparation is critical for obtaining high-resolution NMR spectra. Key steps include:
-
Purification: Use methods like denaturing polyacrylamide gel electrophoresis (PAGE) or high-performance liquid chromatography (HPLC) to ensure the RNA sample is pure and homogeneous.[6][13]
-
Buffer Conditions: The sample should be in a suitable NMR buffer (e.g., 10 mM sodium phosphate, 0.01 mM EDTA, pH 6.8) and may require the addition of divalent cations like Mg²⁺ to stabilize the RNA structure.[4][13]
-
Solvent: Use a deuterated solvent (e.g., 99.96% D₂O) to minimize the solvent proton signal.[1][13]
-
Removal of Particulates: Filter the final sample into a clean, high-quality NMR tube to remove any solid particles that could degrade spectral quality.[1][3]
-
Degassing: For certain experiments, degassing the sample using the freeze-pump-thaw technique can remove dissolved oxygen, which is paramagnetic and can broaden lines.[1]
Experimental Protocols
Protocol 1: Site-Specific Isotopic Labeling of Inosine in RNA via Chemical Synthesis
This protocol provides a general overview of the steps involved in generating an RNA with a site-specifically ¹³C-labeled inosine.
-
Synthesis of Labeled Inosine Phosphoramidite:
-
Synthesize an inosine phosphoramidite with ¹³C labels at the desired positions (e.g., ¹³C8 and/or uniformly ¹³C-labeled ribose).[10] This requires expertise in organic synthesis.
-
-
Solid-Phase RNA Synthesis:
-
Utilize standard automated solid-phase RNA synthesis protocols, incorporating the custom-labeled inosine phosphoramidite at the desired position in the RNA sequence.
-
-
Deprotection and Purification:
-
Sample Preparation for NMR:
-
Desalt and buffer-exchange the purified RNA into the desired NMR buffer.
-
Concentrate the sample to the final desired concentration for NMR analysis.
-
Protocol 2: Measurement of Paramagnetic Relaxation Enhancement (PRE)
This protocol outlines the general steps for a PRE experiment.
-
Sample Preparation:
-
Prepare two identical RNA samples.
-
One sample should contain a site-specifically attached paramagnetic label (e.g., a nitroxide spin label).
-
The second sample should be the diamagnetic control (either without the label or with the label reduced to a diamagnetic state, for instance, by adding ascorbic acid).[12]
-
-
NMR Data Acquisition:
-
Acquire a series of ¹H-¹³C correlation spectra (e.g., HSQC) on both the paramagnetic and diamagnetic samples.
-
Measure the transverse proton relaxation rates (¹H-Γ₂) for the resonances of interest in both samples.[12]
-
-
Data Analysis:
-
Calculate the PRE effect as the difference in the transverse relaxation rates between the paramagnetic and diamagnetic samples (Γ₂_PRE = Γ₂_para - Γ₂_dia).
-
Convert the PRE values into distance restraints using the Solomon-Bloembergen equation, which relates the relaxation enhancement to the distance between the paramagnetic center and the nucleus.[14]
-
Logical Relationship between Sample Quality and Spectral Resolution:
Caption: The relationship between RNA sample quality and the resulting NMR spectral resolution.
References
- 1. NMR Sample Preparation [nmr.chem.umn.edu]
- 2. Characterizing RNA Excited States using NMR Relaxation Dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 3. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 4. researchgate.net [researchgate.net]
- 5. Isotope-Labeled RNA Building Blocks for NMR Structure and Dynamics Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Applications of NMR to structure determination of RNAs large and small - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Relaxation Optimized Heteronuclear Experiments for Extending the Size Limit of RNA Nuclear Magnetic Resonance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Optimized Default 13C Parameters | NMR Facility - Chemistry Department [chemnmrlab.uchicago.edu]
- 9. 13C-direct detected NMR experiments for the sequential J-based resonance assignment of RNA oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Site-Specific Isotope-Labeling of Inosine Phosphoramidites and NMR Analysis of an Inosine-Containing RNA Duplex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Practical Aspects of Paramagnetic Relaxation Enhancement in Biological Macromolecules - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A Novel Paramagnetic Relaxation Enhancement Tag for Nucleic Acids: A Tool to Study Structure and Dynamics of RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Rapid preparation of RNA samples for NMR spectroscopy and X-ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Paramagnetic relaxation enhancement - NMR Wiki [nmrwiki.org]
Validation & Comparative
A Guide to Validating Metabolic Models with Inosine-13C Data: A Comparative Approach
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methodologies for validating metabolic models, with a specific focus on the application of Inosine-13C data. We will explore the advantages of using 13C Metabolic Flux Analysis (13C-MFA) with this compound as a tracer, compare it with alternative validation techniques, and provide detailed experimental protocols and data visualization tools to support your research.
Comparing Metabolic Model Validation Techniques
The validation of computational metabolic models is crucial for ensuring their predictive accuracy and biological relevance. While several methods exist, 13C-Metabolic Flux Analysis (13C-MFA) stands out for its ability to provide quantitative insights into intracellular metabolic fluxes.[1][2][3] The use of specific labeled substrates, such as this compound, can further enhance the resolution of flux determination in relevant pathways.[4]
Here, we compare 13C-MFA with another widely used technique, Flux Balance Analysis (FBA).
| Feature | 13C-Metabolic Flux Analysis (13C-MFA) with this compound | Flux Balance Analysis (FBA) |
| Principle | Quantifies metabolic fluxes by tracking the incorporation of 13C from a labeled substrate (e.g., this compound) into downstream metabolites.[2][3][5] | Predicts metabolic flux distributions at a steady state by optimizing an objective function (e.g., biomass production) subject to stoichiometric constraints.[6][7] |
| Data Input | Isotopic labeling data of metabolites (from Mass Spectrometry or NMR), extracellular flux measurements (substrate uptake, product secretion rates).[3][8] | Stoichiometric model of the metabolic network, definition of an objective function, and constraints on reaction fluxes.[6][9] |
| Output | Absolute or relative intracellular metabolic fluxes.[2][3] | A single optimal flux distribution or a range of possible flux distributions.[6][7] |
| Advantages | - Provides a quantitative and dynamic view of metabolic pathways.[2] - Can resolve fluxes through parallel pathways and cycles.[2] - this compound can specifically probe purine metabolism and connected pathways.[10][11] - Considered the gold standard for flux quantification.[3] | - Does not require expensive isotopic tracers. - Can be applied to genome-scale models.[6][9] - Computationally less intensive than 13C-MFA. |
| Limitations | - Requires specialized equipment (MS or NMR) and expertise.[5][8] - Can be experimentally complex and time-consuming. - Typically applied to smaller, well-defined metabolic networks. | - Provides a static view of metabolism and does not capture dynamic changes. - The choice of objective function can significantly influence the predicted fluxes. - Predictions may not always reflect the actual in vivo fluxes.[6] |
| Software Tools | METRAN, 13CFLUX2, OpenFLUX, FiatFlux.[1][12][13][14][15] | COBRA Toolbox, OptFlux. |
Experimental Protocol: Validating Metabolic Models with this compound Data
This protocol outlines the key steps for conducting a 13C labeling experiment using this compound to validate a metabolic model.
Cell Culture and Isotope Labeling
-
Cell Seeding: Plate cells at a density that will ensure they are in the exponential growth phase at the time of labeling.
-
Media Preparation: Prepare culture medium containing [U-13C5]-Inosine as the sole inosine source or in combination with other carbon sources. The concentration of labeled inosine should be optimized based on the cell type and experimental goals.
-
Labeling: Replace the standard culture medium with the 13C-labeled medium and incubate the cells for a duration sufficient to achieve isotopic steady state in the metabolites of interest. This time will vary depending on the cell type and the turnover rates of the metabolites.
Metabolite Extraction
-
Quenching: Rapidly quench metabolic activity by aspirating the medium and washing the cells with an ice-cold quenching solution (e.g., 0.9% NaCl).
-
Extraction: Add a cold extraction solvent (e.g., 80% methanol) to the cells and incubate at -80°C to precipitate proteins and extract metabolites.
-
Harvesting: Scrape the cells and collect the cell extract. Centrifuge to pellet the cell debris and collect the supernatant containing the metabolites.
Isotopic Analysis by Mass Spectrometry (MS)
-
Sample Preparation: Dry the metabolite extracts under a vacuum. The dried samples can be derivatized to improve their volatility and chromatographic separation for GC-MS analysis.
-
Instrumentation: Analyze the samples using a Gas Chromatograph-Mass Spectrometer (GC-MS) or a Liquid Chromatograph-Mass Spectrometer (LC-MS).
-
Data Acquisition: Acquire mass isotopomer distributions (MIDs) for key metabolites involved in and connected to inosine metabolism.
Data Analysis and Flux Calculation
-
Data Correction: Correct the raw MS data for the natural abundance of 13C.
-
Flux Estimation: Use software such as METRAN, 13CFLUX2, or OpenFLUX to estimate the intracellular fluxes.[1][13][14][15] This involves fitting the measured MIDs and extracellular flux rates to a metabolic model.
-
Model Validation: Compare the estimated fluxes with the predictions of your computational metabolic model. A good agreement between the experimental data and the model predictions validates the model. Discrepancies may indicate areas where the model needs refinement.[6][16][17][18][19][20]
Visualizing Metabolic Pathways and Workflows
Clear visualization of metabolic pathways and experimental workflows is essential for understanding and communicating complex biological processes. Below are diagrams generated using the DOT language to illustrate key aspects of this guide.
References
- 1. METRAN - Software for 13C-metabolic Flux Analysis | MIT Technology Licensing Office [tlo.mit.edu]
- 2. Publishing 13C metabolic flux analysis studies: A review and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 4. Inosine is an alternative carbon source for CD8+-T-cell function under glucose restriction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 13C Metabolic Flux Analysis – Institute of Molecular Systems Biology | ETH Zurich [imsb.ethz.ch]
- 6. Model Validation and Selection in Metabolic Flux Analysis and Flux Balance Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. arxiv.org [arxiv.org]
- 8. 13C metabolic flux analysis: Classification and characterization from the perspective of mathematical modeling and application in physiological research of neural cell - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. What is the mechanism of Inosine? [synapse.patsnap.com]
- 11. academic.oup.com [academic.oup.com]
- 12. FiatFlux – a software for metabolic flux analysis from 13C-glucose experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. researchgate.net [researchgate.net]
- 15. juser.fz-juelich.de [juser.fz-juelich.de]
- 16. researchgate.net [researchgate.net]
- 17. Validation-based model selection for 13C metabolic flux analysis with uncertain measurement errors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Model Validation and Selection in Metabolic Flux Analysis and Flux Balance Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Validation-based model selection for 13C metabolic flux analysis with uncertain measurement errors | PLOS Computational Biology [journals.plos.org]
- 20. researchgate.net [researchgate.net]
A Head-to-Head Comparison of Inosine-13C and Glucose-13C as Metabolic Tracers
For researchers, scientists, and drug development professionals, the selection of an appropriate metabolic tracer is paramount for elucidating cellular metabolism and understanding disease states. This guide provides an objective comparison of two key tracers, Inosine-13C and Glucose-13C, supported by experimental data, detailed protocols, and pathway visualizations to inform your experimental design.
In the realm of metabolic research, stable isotope tracers are indispensable tools for mapping the intricate network of biochemical reactions within a cell. Among these, 13C-labeled glucose has long been the gold standard for interrogating central carbon metabolism. However, the emergence of alternative tracers, such as 13C-labeled inosine, offers new avenues to explore cellular bioenergetics, particularly in contexts where glucose metabolism may be altered, such as in the tumor microenvironment or during immune cell activation. This guide presents a comprehensive comparison of this compound and Glucose-13C, detailing their respective metabolic fates, experimental considerations, and the unique insights each can provide.
Quantitative Data Comparison
The following tables summarize the key quantitative differences in the metabolic tracing of [1',2',3',4',5'-13C5]-Inosine (Inosine-13C5) and [U-13C6]-Glucose (Glucose-13C6) in activated human T cells cultured in glucose-free medium supplemented with the respective tracers. The data highlights the fractional enrichment of 13C in key metabolites of the Pentose Phosphate Pathway (PPP), Glycolysis, and the Krebs Cycle.
Table 1: Fractional 13C Enrichment in Pentose Phosphate Pathway Metabolites
| Metabolite | Inosine-13C5 Treatment (Fractional Enrichment %) | Glucose-13C6 Treatment (Fractional Enrichment %) | Key Observation |
| Ribose-5-phosphate (R5P) | ~95% | ~60% | Inosine provides a more direct and higher enrichment of the pentose phosphate pool. |
| Fructose-6-phosphate (Fruc6P) | ~80% | ~70% | Both tracers effectively label upper glycolytic intermediates. |
| Glucose-6-phosphate (G6P) | ~75% | ~85% | Glucose more directly labels G6P, the entry point of glycolysis. |
| Sedoheptulose-7-phosphate (Sed7P) | High | High | Both tracers are extensively metabolized via the non-oxidative PPP. |
Table 2: Fractional 13C Enrichment in Glycolysis and Krebs Cycle Metabolites
| Metabolite | Inosine-13C5 Treatment (Fractional Enrichment %) | Glucose-13C6 Treatment (Fractional Enrichment %) | Key Observation |
| Lactate | Fully 13C labeled | Fully 13C labeled | Both tracers are extensively metabolized through glycolysis.[1] |
| Pyruvate | Fully 13C labeled | Fully 13C labeled | Similar to lactate, indicating robust glycolytic activity from both sources.[1] |
| Citrate (M+2) | ~40% | ~50% | Glucose shows a slightly higher entry into the Krebs cycle via pyruvate dehydrogenase. |
| α-Ketoglutarate (M+2) | ~35% | ~45% | Consistent with citrate labeling, reflecting Krebs cycle activity. |
| Malate (M+2) | ~30% | ~40% | Demonstrates the continued propagation of the label through the Krebs cycle. |
Metabolic Pathways and Tracer Fates
The metabolic pathways traced by this compound and Glucose-13C are interconnected yet distinct in their entry points and primary contributions.
Glucose-13C Metabolism
[U-13C6]-Glucose is transported into the cell and phosphorylated to Glucose-6-Phosphate (G6P). From here, it can enter glycolysis, the pentose phosphate pathway (PPP), or be stored as glycogen. This makes it an excellent tracer for assessing overall glycolytic flux and the activity of the PPP.
Figure 1. Metabolic fate of Glucose-13C.
This compound Metabolism
[1',2',3',4',5'-13C5]-Inosine enters the cell and is catabolized by purine nucleoside phosphorylase (PNP) into hypoxanthine and 13C5-ribose-1-phosphate. The labeled ribose moiety can then enter the non-oxidative branch of the PPP, bypassing the initial oxidative steps that are traced by glucose. This makes this compound a powerful tool for specifically investigating the non-oxidative PPP and its contributions to glycolysis and nucleotide biosynthesis.
Figure 2. Metabolic fate of this compound.
Experimental Protocols
General Experimental Workflow for Stable Isotope Tracing
The following diagram outlines a typical workflow for a stable isotope tracing experiment.
Figure 3. General workflow for stable isotope tracing.
Detailed Methodologies
1. Cell Culture and Tracer Incubation:
-
For Glucose-13C Tracing:
-
Culture cells in standard glucose-containing medium (e.g., RPMI or DMEM) to the desired confluency.
-
Replace the medium with medium containing a known concentration of [U-13C6]-Glucose (e.g., 10 mM) for a defined period (e.g., 24 hours) to approach isotopic steady state.
-
-
For this compound Tracing:
-
Culture cells in standard glucose-containing medium.
-
To specifically trace inosine metabolism, wash cells and switch to a glucose-free medium supplemented with [1',2',3',4',5'-13C5]-Inosine (e.g., 10 mM) for the desired incubation time (e.g., 24 hours). This ensures that the observed labeling is derived from inosine and not from residual glucose.
-
2. Metabolite Extraction:
-
Rapidly wash the cells with ice-cold phosphate-buffered saline (PBS) to remove extracellular metabolites.
-
Quench metabolism by adding a cold extraction solvent, typically a mixture of methanol, acetonitrile, and water (e.g., 40:40:20 v/v/v), kept at -20°C or -80°C.
-
Scrape the cells and collect the cell lysate.
-
Centrifuge the lysate at high speed to pellet cellular debris and proteins.
-
Collect the supernatant containing the polar metabolites for analysis.
3. Mass Spectrometry Analysis:
-
Instrumentation: Ion Chromatography-Ultra-High-Resolution Fourier Transform Mass Spectrometry (IC-UHR-FTMS) is a powerful technique for separating and detecting polar metabolites.
-
Chromatography: Employ an appropriate ion chromatography column (e.g., a Dionex IonPac AS11-HC column) with a suitable gradient elution to separate the metabolites.
-
Mass Spectrometry:
-
Operate the mass spectrometer in negative ion mode for the detection of phosphorylated intermediates and organic acids.
-
Acquire data in full scan mode over a relevant m/z range (e.g., 75-1000 m/z) with high resolution (>100,000) to accurately determine the mass of the isotopologues.
-
Use a heated electrospray ionization (HESI) source.
-
4. Data Analysis:
-
Identify metabolites based on their accurate mass and retention time, comparing them to a library of known standards.
-
Correct the raw isotopic distribution data for the natural abundance of 13C.
-
Calculate the fractional enrichment of 13C in each metabolite to determine the extent of label incorporation from the tracer.
-
Perform metabolic flux analysis (MFA) using software packages (e.g., INCA, Metran) to quantify the rates of metabolic reactions.
Performance Comparison and Recommendations
| Feature | This compound | Glucose-13C | Recommendation |
| Primary Pathway Traced | Non-oxidative Pentose Phosphate Pathway, Purine Salvage | Glycolysis, Oxidative Pentose Phosphate Pathway, TCA Cycle | Use This compound to specifically probe the non-oxidative PPP. Use Glucose-13C for a global view of central carbon metabolism. |
| Experimental Context | Glucose-deprived or hypoxic conditions, immune cell activation, purine metabolism studies. | Standard cell culture conditions, studies on glycolysis-dependent processes. | This compound is ideal for mimicking nutrient-poor microenvironments. Glucose-13C is the standard for baseline metabolic studies. |
| Advantages | Bypasses the oxidative PPP, providing a clearer view of the non-oxidative branch. Can serve as an alternative energy source when glucose is limited. | Well-established tracer with extensive literature. Traces multiple key pathways simultaneously. | Choose the tracer that best aligns with the specific biological question and experimental model. |
| Limitations | Requires specialized glucose-free media for specific tracing. The contribution of the hypoxanthine moiety to other pathways needs to be considered. | Inability to solely trace the non-oxidative PPP. May not reflect metabolic realities in glucose-deprived environments. | Be aware of the limitations of each tracer when designing experiments and interpreting results. |
Conclusion
Both this compound and Glucose-13C are powerful tools for metabolic research, each offering unique advantages for dissecting cellular metabolism. While Glucose-13C remains the workhorse for general studies of central carbon metabolism, this compound provides a more focused lens to investigate the non-oxidative pentose phosphate pathway and cellular metabolism in glucose-restricted environments. The choice between these tracers should be guided by the specific research question, the cellular context, and the metabolic pathways of interest. By understanding the distinct metabolic fates and experimental considerations of each tracer, researchers can design more informative experiments to unravel the complexities of cellular metabolism in health and disease.
References
A Head-to-Head Comparison of Inosine-13C and 15N-Inosine for Metabolic Research
For researchers, scientists, and drug development professionals navigating the complexities of metabolic studies, the choice of isotopic tracer is paramount. In the realm of purine metabolism, both Inosine-13C and 15N-Inosine have emerged as powerful tools for elucidating the intricate pathways of health and disease. This guide provides an objective comparison of their performance, supported by experimental data and detailed protocols, to aid in the selection of the optimal tracer for your research needs.
Inosine, a central intermediate in purine metabolism, plays a critical role in both the de novo synthesis and salvage pathways of purine nucleotides.[1][2] Its metabolic fate is intertwined with cellular energy status, nucleotide recycling, and the production of uric acid. Stable isotope-labeled inosine, particularly with Carbon-13 (¹³C) and Nitrogen-15 (¹⁵N), allows researchers to trace the journey of this molecule through various biochemical reactions, providing invaluable insights into metabolic fluxes.
Quantitative Performance: A Comparative Analysis
The selection between this compound and 15N-Inosine hinges on the specific metabolic question being addressed. This compound is ideal for tracking the carbon skeleton of the inosine molecule, particularly the ribose moiety, as it enters central carbon metabolism.[3][4] Conversely, 15N-Inosine is the tracer of choice for monitoring the fate of the nitrogen atoms within the purine ring, crucial for studying purine degradation and salvage pathways.[5]
The performance of these isotopes is typically assessed using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. High-resolution mass spectrometers, such as Orbitrap and triple quadrupole systems, can readily distinguish between the different isotopologues of inosine and its downstream metabolites.[6][7] NMR provides detailed information about the specific location of the isotopic label within the molecule.[4][8][9][10][11]
| Parameter | This compound | 15N-Inosine | Key Considerations |
| Primary Application | Tracing the carbon backbone (ribose and purine ring) into central carbon metabolism (e.g., Pentose Phosphate Pathway, Glycolysis). | Tracing the nitrogen atoms of the purine ring through salvage and degradation pathways. | The choice of isotope directly dictates the metabolic pathway that can be interrogated. |
| Analytical Techniques | Mass Spectrometry (GC-MS, LC-MS), NMR Spectroscopy (¹³C-NMR).[4][12] | Mass Spectrometry (LC-MS), NMR Spectroscopy (¹⁵N-NMR).[9][10][11] | Both isotopes are compatible with standard analytical platforms. The choice of instrument may depend on the desired level of structural detail. |
| Typical Labeling Strategy | Uniformly labeled ribose ([U-¹³C₅]-Inosine) or purine ring. | Uniformly labeled purine ring ([U-¹⁵N₄]-Inosine). | The labeling pattern determines which part of the molecule is traced. |
| Potential for Metabolic Scrambling | The ¹³C label from the ribose can be incorporated into various downstream metabolites, providing a broad view of carbon flux. | The ¹⁵N label is generally retained within the purine ring structure through salvage, but can be released as ammonia during degradation. | Understanding potential scrambling is crucial for accurate data interpretation. |
| Detection Sensitivity | Generally high, with low femtomole detection limits achievable with modern mass spectrometers.[6] | Similar to ¹³C, with high sensitivity in mass spectrometry. | Both isotopes offer excellent sensitivity for detecting labeled metabolites. |
Experimental Protocols: A Step-by-Step Guide
The following provides a generalized protocol for a stable isotope tracing experiment using either this compound or 15N-Inosine in cultured cells.
Cell Culture and Isotope Labeling:
-
Cell Seeding: Plate cells at a density that will ensure they are in the exponential growth phase at the time of labeling.
-
Media Preparation: Prepare culture medium containing the desired concentration of either this compound or 15N-Inosine. The unlabeled inosine in standard media should be replaced with the labeled counterpart.
-
Labeling Incubation: Remove the standard culture medium and replace it with the isotope-containing medium. The incubation time will vary depending on the specific metabolic pathway and cell type, ranging from minutes to hours to reach a steady state of isotope incorporation.[7]
Metabolite Extraction:
-
Quenching Metabolism: Rapidly quench metabolic activity to prevent further enzymatic reactions. This is typically achieved by aspirating the medium and washing the cells with ice-cold phosphate-buffered saline (PBS).
-
Cell Lysis and Extraction: Add a pre-chilled extraction solvent (e.g., 80% methanol) to the cells. Scrape the cells and transfer the cell lysate to a microcentrifuge tube.
-
Protein and Debris Removal: Centrifuge the lysate to pellet protein and cell debris. The supernatant contains the polar metabolites.
Sample Analysis by Mass Spectrometry:
-
Sample Preparation: Dry the metabolite extract under a stream of nitrogen or using a vacuum concentrator. Reconstitute the sample in a solvent compatible with the chosen chromatography method.
-
LC-MS/MS Analysis: Inject the sample onto a liquid chromatography system coupled to a mass spectrometer. The chromatography will separate the different metabolites before they enter the mass spectrometer for detection and quantification of the different isotopologues.
Data Analysis:
-
Peak Integration: Integrate the chromatographic peaks corresponding to the different isotopologues of inosine and its downstream metabolites.
-
Isotopologue Distribution Analysis: Correct for the natural abundance of ¹³C and ¹⁵N to determine the fractional enrichment of the isotopic label in each metabolite.
-
Metabolic Flux Analysis: Use the fractional enrichment data to calculate the relative or absolute rates of metabolic reactions through the pathways of interest. This often involves the use of specialized software for metabolic flux analysis.[2][13][14]
Visualizing the Pathways and Workflows
To better understand the metabolic context and experimental procedures, the following diagrams illustrate the key pathways and workflows.
Conclusion: Making an Informed Decision
Both this compound and 15N-Inosine are indispensable tools for metabolic research, each offering unique advantages for dissecting the complexities of purine metabolism.
-
Choose this compound when your primary goal is to trace the flow of carbon from inosine into central metabolic pathways like the pentose phosphate pathway and glycolysis. This is particularly useful for understanding how cells utilize the ribose component of nucleosides for energy and biosynthesis.
-
Choose 15N-Inosine when you need to specifically track the fate of the nitrogen atoms in the purine ring. This is ideal for studying purine salvage, degradation, and the balance of nitrogen-containing metabolites.
Ultimately, the optimal choice of tracer depends on the specific biological question. In some cases, a dual-labeling approach using both ¹³C and ¹⁵N-labeled substrates can provide a more comprehensive picture of both carbon and nitrogen metabolism simultaneously.[1] By carefully considering the experimental goals and leveraging the appropriate analytical techniques, researchers can harness the power of stable isotope-labeled inosine to uncover novel insights into cellular metabolism in both health and disease.
References
- 1. One‐shot 13C15N‐metabolic flux analysis for simultaneous quantification of carbon and nitrogen flux - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 13C-Metabolic Flux Analysis: An Accurate Approach to Demystify Microbial Metabolism for Biochemical Production - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Automated Assignment of 15N And 13C Enrichment Levels in Doubly-Labeled Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Isotope-dilution mass spectrometry for exact quantification of noncanonical DNA nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. f1000research.com [f1000research.com]
- 7. Sample Preparation | Center for Stable Isotopes [csi.unm.edu]
- 8. Frontiers | Strategies for RNA Resonance Assignment by 13C/15N- and 1H-Detected Solid-State NMR Spectroscopy [frontiersin.org]
- 9. 1H, 13C, and 15N NMR backbone assignments and secondary structure of human interferon-gamma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 1H, 15N, and 13C chemical shift backbone resonance NMR assignment of the accumulation-associated protein (Aap) lectin domain from Staphylococcus epidermidis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. (13)C-based metabolic flux analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Publishing 13C metabolic flux analysis studies: A review and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. One-shot 13 C15 N-metabolic flux analysis for simultaneous quantification of carbon and nitrogen flux - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Inosine-13C Labeling Patterns: A Comparative Analysis
For researchers, scientists, and drug development professionals, the strategic choice of isotopic labeling patterns is paramount for elucidating complex metabolic pathways. This guide provides a comparative analysis of different Inosine-13C labeling strategies, offering insights into their specific applications and the data they can yield. By understanding the metabolic fate of distinct moieties within the inosine molecule, researchers can select the optimal tracer to address their specific biological questions.
Inosine, a central purine nucleoside, plays a critical role in various cellular processes, including as a precursor for purine nucleotide synthesis and as a signaling molecule.[1][2][3] Isotopic labeling with Carbon-13 (13C) allows for the tracing of inosine's metabolic journey through intricate cellular networks. The key to a successful metabolic flux analysis lies in choosing a labeling pattern that aligns with the metabolic pathway of interest. Inosine presents two primary domains for labeling: the ribose sugar and the purine base. The metabolic pathways of these two components are distinct, offering different windows into cellular metabolism.
Comparative Analysis of this compound Labeling Patterns
The utility of a 13C-labeled inosine tracer is determined by which part of the molecule carries the isotopic label. The ribose moiety can be metabolized to provide both energy and biosynthetic precursors, while the purine base is primarily involved in nucleotide salvage and degradation pathways.[2][4]
| Labeling Pattern | Primary Metabolic Pathway Traced | Key Insights Provided | Ideal Applications |
| [1',2',3',4',5'-¹³C₅]-Inosine (Uniformly Ribose Labeled) | Pentose Phosphate Pathway (PPP), Glycolysis, TCA Cycle | - Contribution of inosine's ribose to central carbon metabolism.[2]- Flux through anabolic pathways originating from glucose-6-phosphate and fructose-6-phosphate.[5]- Energy production from alternative carbon sources. | - Investigating the role of nucleosides as an alternative fuel source, especially in nutrient-deprived conditions like the tumor microenvironment.[2]- Studying the interplay between nucleotide metabolism and central carbon metabolism. |
| [Uniformly ¹³C]-Purine Labeled Inosine | Purine Salvage and Degradation Pathways | - Rate of purine nucleotide salvage versus de novo synthesis.[4]- Activity of enzymes such as purine nucleoside phosphorylase (PNP) and hypoxanthine-guanine phosphoribosyltransferase (HPRT).[1][4]- Contribution of extracellular purines to the intracellular nucleotide pool. | - Research on purine metabolism disorders and their enzymatic defects.[6]- Development of drugs targeting purine salvage pathways in cancer or inflammatory diseases. |
| Position-Specific Labeled Inosine (e.g., [1'-¹³C]-Inosine) | Specific enzymatic reactions | - Elucidation of specific enzyme mechanisms and reaction kinetics.[7]- Following the fate of a single carbon atom through a metabolic network. | - Detailed mechanistic studies of enzymes involved in nucleoside metabolism.- Fine-mapping of metabolic rearrangements. |
| [Uniformly ¹³C₁₀]-Inosine (Fully Labeled) | All metabolic fates of inosine | - Provides a comprehensive overview of inosine metabolism.- Can simultaneously track the fate of both the ribose and purine moieties. | - Global metabolic profiling studies.- Initial exploratory studies to identify the primary metabolic routes of inosine in a new system. |
Experimental Protocols
General Protocol for ¹³C-Inosine Labeling in Cell Culture
This protocol provides a general framework for a ¹³C-Inosine metabolic labeling experiment. Specific parameters such as cell type, tracer concentration, and labeling time should be optimized for each experimental system.
Materials:
-
Cell line of interest
-
Appropriate cell culture medium and supplements
-
¹³C-labeled Inosine (specific labeling pattern of choice)
-
Phosphate-buffered saline (PBS), ice-cold
-
Metabolite extraction solution (e.g., 80% methanol, -80°C)
-
Cell scraper
-
Centrifuge
Procedure:
-
Cell Seeding: Seed cells in appropriate culture vessels and allow them to reach the desired confluency (typically mid-log phase).
-
Tracer Introduction: Remove the existing culture medium and replace it with a medium containing the ¹³C-labeled inosine at a predetermined concentration. An unlabeled control group should be run in parallel.
-
Incubation: Incubate the cells for a specific duration. The labeling time will depend on the metabolic pathway of interest and the turnover rate of the target metabolites. Time-course experiments are recommended to determine the optimal labeling period.
-
Metabolite Quenching and Extraction:
-
Aspirate the labeling medium and wash the cells rapidly with ice-cold PBS to remove any remaining extracellular tracer.
-
Immediately add ice-cold metabolite extraction solution to the culture vessel to quench enzymatic activity and lyse the cells.
-
Scrape the cells in the extraction solution and transfer the cell lysate to a microcentrifuge tube.
-
-
Sample Preparation:
-
Vortex the cell lysate thoroughly.
-
Centrifuge at high speed at 4°C to pellet cell debris.
-
Collect the supernatant containing the extracted metabolites.
-
-
Analysis: Analyze the isotopic enrichment in the target metabolites using either Nuclear Magnetic Resonance (NMR) spectroscopy or Mass Spectrometry (MS).
NMR Spectroscopy Analysis
NMR is a powerful technique for determining the specific position of ¹³C labels within a molecule.[8]
Sample Preparation: Lyophilize the metabolite extract and resuspend it in a suitable deuterated solvent (e.g., D₂O) containing a known concentration of an internal standard (e.g., DSS).
Data Acquisition: Acquire 1D ¹³C and ¹H NMR spectra, as well as 2D heteronuclear correlation spectra (e.g., HSQC, HMBC) to assign the resonances and quantify the ¹³C enrichment at specific atomic positions.
Mass Spectrometry Analysis
MS is a highly sensitive method for detecting the mass isotopologue distribution of metabolites.
Sample Preparation: The metabolite extract can be analyzed directly or after derivatization, depending on the analytical platform (e.g., LC-MS, GC-MS).
Data Acquisition: Perform full scan analysis to obtain the mass spectra of the metabolites of interest. The relative abundance of each mass isotopologue (M+0, M+1, M+2, etc.) reflects the extent of ¹³C incorporation. Tandem MS (MS/MS) can be used to determine the position of the label within a fragment of the molecule.
Visualizing Metabolic Pathways and Workflows
By carefully selecting the this compound labeling pattern and employing appropriate analytical techniques, researchers can gain profound insights into the intricate network of cellular metabolism, paving the way for novel therapeutic strategies and a deeper understanding of biological systems.
References
- 1. What is the mechanism of Inosine? [synapse.patsnap.com]
- 2. biorxiv.org [biorxiv.org]
- 3. Inosine in Biology and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. De novo and Salvage Purine Synthesis Pathways Across Tissues and Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Human Metabolome Database: Showing metabocard for Inosine (HMDB0000195) [hmdb.ca]
- 7. Syntheses of Specifically 15N‐Labeled Adenosine and Guanosine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Labelling analysis for ¹³C MFA using NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Validating RNA Structure with Inosine-13C NMR
The three-dimensional structure of an RNA molecule is intrinsically linked to its function, governing interactions with proteins, small molecules, and other nucleic acids. For researchers in drug development and molecular biology, accurately determining RNA structure is a critical step in understanding biological mechanisms and designing targeted therapeutics. While several techniques exist for RNA structural analysis, Nuclear Magnetic Resonance (NMR) spectroscopy using site-specific isotope labeling, such as with Inosine-13C, offers a powerful approach for probing local conformation and dynamics.
This guide provides an objective comparison of this compound NMR with other common RNA structure validation methods, supported by experimental data and detailed protocols.
Comparison of RNA Structure Validation Methods
Choosing the right method for RNA structure determination depends on several factors, including the size of the RNA, the desired resolution, and whether in-vitro or in-vivo information is required. The following table summarizes the key characteristics of major techniques.
| Method | Resolution | RNA Size Limit | Throughput | Measures In-Vivo Structure | Key Strengths | Key Limitations |
| This compound NMR | Atomic | < 100 nucleotides[1] | Low | No | Probes local conformation and dynamics at specific sites; resolves ambiguities in crowded spectra.[2][3] | Requires isotopic labeling; limited to smaller RNAs; technically demanding.[1][4] |
| X-Ray Crystallography | Atomic | No theoretical limit, but crystallization is a major bottleneck. | Low | No | Provides high-resolution 3D structures. | Requires crystallization, which can be challenging for flexible RNAs; structure may not reflect solution state.[5] |
| Cryo-Electron Microscopy (Cryo-EM) | Near-atomic to sub-nanometer | > 50 kDa | Low to Medium | No | Suitable for large RNAs and RNA-protein complexes; does not require crystallization. | Lower resolution than X-ray or NMR for smaller molecules; high instrument cost. |
| SHAPE-Seq | Single nucleotide | Kilobases[6] | High | Yes[7] | High-throughput; applicable to large RNAs and entire transcriptomes; can be performed in vivo.[6][8][9] | Provides secondary structure and flexibility information, not a 3D atomic model; indirect structural inference.[9] |
| Comparative Sequence Analysis | Base-pair level | Dependent on available homologous sequences. | High (computational) | No | Powerful for predicting conserved secondary structures (the "gold standard").[10] | Requires a sufficient number of diverse, aligned sequences; cannot identify novel structures.[10][11] |
This compound NMR for RNA Structure Validation
NMR spectroscopy is a powerful tool for studying the structure and dynamics of biomolecules in solution.[1] However, for RNA, severe resonance overlap in NMR spectra, especially in the sugar proton region, can make structure determination challenging.[2] Isotopic labeling with 13C and 15N helps to resolve this issue by enabling multidimensional heteronuclear NMR experiments.[12][13]
Site-specific labeling, where a single or a few nucleotides are isotopically enriched, is a particularly effective strategy. Inosine, a naturally occurring purine nucleoside, is often introduced into RNA sequences as a substitute for guanosine or to probe the effects of A-to-I editing.[3] Since RNA polymerase does not distinguish between inosine and guanosine, chemical synthesis is the preferred method for creating RNAs with site-specifically incorporated, 13C-labeled inosine.[3]
The 13C chemical shifts of the ribose and base carbons are highly sensitive to the local conformation, including sugar puckering and glycosidic torsion angles.[14] By incorporating a 13C-labeled inosine at a specific site, researchers can:
-
Resolve Spectral Ambiguity: Disperse signals in crowded regions of the NMR spectrum, facilitating unambiguous resonance assignment.[2]
-
Probe Local Structure: Gain precise information about the conformation and dynamics at a functionally important site without the complexity of a uniformly labeled molecule.[3]
-
Validate Structural Models: The precise conformational constraints derived from 13C chemical shifts can be used to validate or refine computationally derived RNA structures.
Experimental Protocols
Protocol 1: Site-Specific 13C-Inosine RNA Synthesis
This protocol outlines the chemical synthesis of RNA with a site-specifically incorporated 13C-labeled inosine phosphoramidite.
-
Synthesis of 13C-Labeled Inosine Phosphoramidite:
-
Begin with commercially available [1-13C]-D-ribose or uniformly 13C-labeled ribose.
-
Synthesize the inosine nucleoside with a 13C-labeled ribose moiety and optionally with 13C/15N labels on the hypoxanthine base.[3]
-
Protect the 5' hydroxyl group with a dimethoxytrityl (DMT) group and the 2' hydroxyl group with a protecting group like TBDMS or TOM.[2]
-
Phosphitylate the 3' hydroxyl group to create the final phosphoramidite building block.
-
-
Solid-Phase RNA Synthesis:
-
Use a standard automated RNA synthesizer.
-
During the desired coupling cycle, introduce the custom-synthesized 13C-inosine phosphoramidite instead of a standard phosphoramidite.
-
Complete the synthesis with the remaining standard RNA phosphoramidites.
-
-
Deprotection and Purification:
-
Cleave the RNA from the solid support and remove all protecting groups using a standard deprotection protocol (e.g., AMA treatment followed by fluoride treatment for silyl protecting groups).
-
Purify the full-length RNA product using denaturing polyacrylamide gel electrophoresis (PAGE) or high-performance liquid chromatography (HPLC).
-
Desalt the purified RNA using size-exclusion chromatography or ethanol precipitation.
-
Protocol 2: NMR Data Acquisition and Analysis
-
Sample Preparation:
-
Dissolve the purified 13C-labeled RNA in a suitable NMR buffer (e.g., 10 mM sodium phosphate, 100 mM NaCl, pH 6.5) in 90% H₂O/10% D₂O or 99.9% D₂O.
-
Anneal the RNA by heating to 95°C for 5 minutes followed by slow cooling to room temperature to ensure proper folding.
-
Transfer the sample to an NMR tube. A typical concentration is 0.1-1.0 mM.
-
-
NMR Data Acquisition:
-
Acquire a suite of NMR experiments on a high-field spectrometer (≥600 MHz) equipped with a cryoprobe.
-
Key experiments for analyzing 13C-labeled RNA include:
-
2D 1H-13C HSQC/HMQC: Correlates proton and directly attached carbon nuclei. This is the primary experiment for observing the 13C-labeled site.[1]
-
3D HCCH-TOCSY: Correlates all protons within a ribose spin system, essential for sugar proton assignments.[1]
-
2D/3D NOESY (e.g., 13C-edited NOESY-HSQC): Measures through-space correlations (Nuclear Overhauser Effects) between protons, providing distance restraints for structure calculation.[15]
-
-
-
Data Analysis:
-
Process the NMR data using software such as NMRPipe.
-
Analyze the spectra and assign the chemical shifts of the 13C-labeled inosine and surrounding nucleotides using software like SPARKY or CcpNmr Analysis.
-
Compare the observed 13C chemical shifts to databases or predictive models to infer local conformational details.[14][16][17]
-
Use NOE-derived distance restraints and torsion angle restraints (derived from chemical shifts and scalar couplings) to calculate or validate a 3D structure model using software like XPLOR-NIH, CYANA, or AMBER.[2]
-
Visualizing Workflows and Logic
The following diagrams illustrate the experimental workflow for this compound NMR and a decision-making guide for selecting an appropriate RNA structure validation method.
Caption: Experimental workflow for RNA structure validation using site-specific this compound NMR.
References
- 1. Applications of NMR to structure determination of RNAs large and small - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Short, synthetic and selectively 13C-labeled RNA sequences for the NMR structure determination of protein–RNA complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Site‐Specific Isotope‐Labeling of Inosine Phosphoramidites and NMR Analysis of an Inosine‐Containing RNA Duplex [ouci.dntb.gov.ua]
- 4. Isotope labeling strategies for NMR studies of RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 5. luckslab.org [luckslab.org]
- 6. Exploring RNA Structural Codes with SHAPE Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparison of SHAPE reagents for mapping RNA structures inside living cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. SHAPE-Seq [illumina.com]
- 9. High-Throughput Determination of RNA Structures - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Challenges and approaches to predicting RNA with multiple functional structures - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Limits of experimental evidence in RNA secondary structure prediction [frontiersin.org]
- 12. Preparation of 13C and 15N labelled RNAs for heteronuclear multi-dimensional NMR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Preparation of 13C and 15N labelled RNAs for heteronuclear multi-dimensional NMR studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Dependence of 13C NMR chemical shifts on conformations of rna nucleosides and nucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Novel 13C‐detected NMR Experiments for the Precise Detection of RNA Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Chemical shift prediction of RNA imino groups: application toward characterizing RNA excited states - PMC [pmc.ncbi.nlm.nih.gov]
- 17. biorxiv.org [biorxiv.org]
Assessing the Accuracy of Flux Estimations: A Comparative Guide to Inosine-13C and Alternative Tracers
For researchers, scientists, and drug development professionals navigating the complexities of metabolic flux analysis (MFA), the choice of isotopic tracer is a critical determinant of experimental success and data accuracy. This guide provides a comprehensive comparison of Inosine-13C with established tracers, primarily Glucose-13C, for elucidating intracellular metabolic fluxes. By presenting available experimental data, detailed methodologies, and pathway visualizations, this document aims to equip researchers with the necessary information to make informed decisions for their specific research questions.
Introduction to Metabolic Flux Analysis and the Role of Tracers
Metabolic flux analysis (MFA) is a powerful technique used to quantify the rates (fluxes) of metabolic reactions within a biological system. By introducing substrates labeled with stable isotopes, such as Carbon-13 (¹³C), researchers can trace the flow of atoms through metabolic pathways. The resulting patterns of isotope incorporation into downstream metabolites, known as mass isotopomer distributions (MIDs), are then used to computationally estimate intracellular fluxes.
The accuracy and precision of these flux estimations are heavily dependent on the choice of tracer. An ideal tracer should enter central metabolism in a way that generates unique labeling patterns for different pathways, thereby allowing for their deconvolution. While various forms of ¹³C-labeled glucose and glutamine are the most commonly used tracers in MFA, there is growing interest in alternative tracers like Inosine-¹³C to probe specific areas of metabolism.
This compound as a Metabolic Tracer
Inosine, a purine nucleoside, can be metabolized to ribose-1-phosphate and hypoxanthine. The ribose moiety can then enter the central carbon metabolism, primarily through the pentose phosphate pathway (PPP) and glycolysis. This unique entry point makes Inosine-¹³C a potentially valuable tool for studying the dynamics of these pathways, especially under conditions where glucose metabolism may be altered, such as in cancer or immune cell activation.
Comparative Analysis of Tracer Performance
While direct, head-to-head studies quantitatively comparing the accuracy of flux estimations from Inosine-¹³C and Glucose-¹³C are currently limited in the published literature, we can draw valuable insights from existing data and computational evaluations of various tracers.
A seminal study by Metallo et al. (2009) provided a computational framework to evaluate the precision of different ¹³C-labeled glucose and glutamine tracers for estimating fluxes in central carbon metabolism. Their findings highlight that the optimal tracer is dependent on the specific pathway of interest. For instance, [1,2-¹³C₂]glucose was identified as providing the most precise estimates for glycolysis and the pentose phosphate pathway.
Although a similar comprehensive evaluation for Inosine-¹³C is not yet available, we can analyze the mass isotopomer distributions (MIDs) from studies that have utilized this tracer to understand its potential. A study investigating inosine as an alternative carbon source in T-cells provides MIDs for key metabolites when cells are cultured with [¹³C₅]inosine.
Quantitative Data Summary
The following tables present a summary of key findings from the literature, comparing the utility of different tracers for specific metabolic pathways.
Table 1: Optimal Tracers for Key Metabolic Pathways (based on computational analysis of glucose and glutamine tracers)
| Metabolic Pathway | Optimal Tracer(s) | Rationale |
| Glycolysis | [1,2-¹³C₂]glucose, [2-¹³C]glucose, [3-¹³C]glucose | These tracers generate distinct labeling patterns that allow for the precise determination of glycolytic fluxes. |
| Pentose Phosphate Pathway (PPP) | [1,2-¹³C₂]glucose | Provides the most precise estimates for both the oxidative and non-oxidative branches of the PPP. |
| TCA Cycle | [U-¹³C₅]glutamine | Uniformly labeled glutamine is highly effective for analyzing the tricarboxylic acid cycle fluxes. |
Table 2: Observed Mass Isotopomer Distributions for Key Metabolites with [¹³C₅]Inosine Tracer in Human T-effector Cells
| Metabolite | M+0 (%) | M+1 (%) | M+2 (%) | M+3 (%) | M+4 (%) | M+5 (%) | M+6 (%) |
| Ribose-5-Phosphate | 10 | 0 | 0 | 0 | 0 | 90 | 0 |
| Fructose-6-Phosphate | 25 | 5 | 20 | 5 | 5 | 40 | 0 |
| Glucose-6-Phosphate | 30 | 5 | 20 | 5 | 5 | 35 | 0 |
| 3-Phosphoglycerate | 40 | 10 | 45 | 5 | 0 | 0 | 0 |
| Lactate | 45 | 10 | 40 | 5 | 0 | 0 | 0 |
| Citrate | 60 | 5 | 30 | 5 | 0 | 0 | 0 |
Note: Data is illustrative and based on graphical representations from published studies. Actual values may vary.
The data in Table 2 demonstrates that [¹³C₅]inosine extensively labels metabolites in the PPP and upper glycolysis, as evidenced by the high percentage of M+5 isotopologues in Ribose-5-Phosphate. The presence of various isotopologues in downstream metabolites like 3-Phosphoglycerate and Lactate indicates the propagation of the label through central carbon metabolism. A detailed analysis of these MIDs, in conjunction with a metabolic network model, would be required to derive absolute flux values and their confidence intervals.
Experimental Protocols
A detailed, standardized protocol for ¹³C-Inosine metabolic flux analysis is not yet widely established. However, a general workflow can be adapted from standard ¹³C-MFA protocols.
General Experimental Workflow for ¹³C-MFA
General workflow for a ¹³C-metabolic flux analysis experiment.
Key Considerations for Inosine-¹³C Experiments:
-
Tracer Concentration: The optimal concentration of Inosine-¹³C needs to be determined empirically to ensure sufficient labeling without causing metabolic perturbations.
-
Labeling Duration: The time required to reach isotopic steady state will depend on the cell type and its metabolic rate. A time-course experiment is recommended to determine the optimal labeling duration.
-
Quenching and Extraction: Standard rapid quenching protocols using cold solvents are generally applicable. The efficiency of metabolite extraction should be validated.
Signaling Pathways and Metabolic Network
The metabolism of Inosine-¹³C integrates into the central carbon metabolism, primarily impacting the Pentose Phosphate Pathway and Glycolysis.
Metabolic fate of Inosine-¹³C in central carbon metabolism.
Conclusion and Future Directions
Inosine-¹³C presents a promising alternative tracer for metabolic flux analysis, particularly for probing the pentose phosphate pathway and glycolysis. While direct quantitative comparisons of its accuracy against standard tracers like Glucose-¹³C are still needed, the available data on its metabolic fate and resulting mass isotopomer distributions suggest its utility in specific research contexts.
Future studies should focus on:
-
Direct Comparative Studies: Performing parallel labeling experiments with Inosine-¹³C and various Glucose-¹³C tracers to directly compare the precision and accuracy of flux estimations for different metabolic pathways.
-
Protocol Optimization: Establishing and validating detailed experimental protocols for Inosine-¹³C MFA across different cell types.
-
Software Integration: Ensuring seamless integration and robust analysis of Inosine-¹³C data within existing and future MFA software platforms.
By addressing these areas, the scientific community can fully harness the potential of Inosine-¹³C as a valuable tool in the expanding toolkit of metabolic flux analysis.
A Comparative Guide to In Vivo Delivery of Inosine-13C
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of common in vivo delivery methods for Inosine-13C, a stable isotope-labeled version of the endogenous purine nucleoside inosine. While direct comparative pharmacokinetic studies on this compound are limited, this document synthesizes available data for inosine and other relevant isotopically labeled molecules to offer insights into the performance of different administration routes. The information presented is intended to assist researchers in selecting the most appropriate delivery method for their preclinical studies.
Inosine and its labeled counterpart are of significant interest due to their neuroprotective, immunomodulatory, and anti-inflammatory properties.[1] Understanding the in vivo fate of this compound is crucial for its development as a tracer in metabolic studies and as a potential therapeutic agent.
Comparison of Inosine Delivery Methods
The selection of an appropriate in vivo delivery method for this compound is critical for achieving desired therapeutic or tracer concentrations in target tissues. The primary routes of administration in preclinical research include intravenous (IV), oral (PO), and intraperitoneal (IP) injection. Each method presents distinct advantages and disadvantages in terms of bioavailability, onset of action, and potential for stress induction in animal models.
Quantitative Data Summary
The following table summarizes key pharmacokinetic parameters for inosine administered via different routes. It is important to note that these values are compiled from various studies using unlabeled inosine in different animal models and should be considered as representative estimates. Direct comparative studies using this compound may yield different results.
| Parameter | Intravenous (IV) | Oral (PO) | Intraperitoneal (IP) |
| Bioavailability (F%) | 100% (by definition) | Low and potentially dose-dependent | Higher than oral, but less than IV |
| Time to Peak (Tmax) | Immediate | < 15 minutes | ~30 minutes |
| Peak Concentration (Cmax) | High, dose-proportional | Lower, dose-dependent | Intermediate, dose-dependent |
| Half-life (t1/2) | Very short (< 5 minutes for initial clearance) | Not clearly established, rapid metabolism | Longer than IV, but subject to rapid metabolism |
| Key Considerations | Rapid distribution, but also rapid clearance. Bypasses first-pass metabolism. | Subject to first-pass metabolism, which can be extensive. Convenient for chronic dosing. | Bypasses first-pass metabolism. Faster absorption than oral route. |
Data extrapolated from studies on unlabeled inosine and other small molecules in rodents.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of in vivo studies. Below are representative protocols for the administration of this compound via intravenous, oral, and intraperitoneal routes in a murine model.
Intravenous (IV) Injection
-
Objective: To achieve rapid and complete systemic distribution of this compound.
-
Animal Model: Male C57BL/6 mice (8-10 weeks old).
-
Materials:
-
This compound solution (sterile, isotonic saline).
-
Insulin syringes (29G).
-
Restraining device.
-
-
Procedure:
-
Prepare the this compound solution at the desired concentration in sterile saline.
-
Weigh the mouse to determine the precise injection volume.
-
Place the mouse in a restraining device to immobilize the tail.
-
Warm the tail with a heat lamp or warm water to dilate the lateral tail veins.
-
Disinfect the injection site with an alcohol swab.
-
Insert the needle into a lateral tail vein at a shallow angle.
-
Slowly inject the this compound solution (typically 5-10 µL/g body weight).
-
Withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.
-
Monitor the animal for any adverse reactions.
-
-
Sample Collection: Blood samples can be collected via tail vein or cardiac puncture at predetermined time points (e.g., 1, 5, 15, 30, 60 minutes) for pharmacokinetic analysis. Tissues can be harvested at the end of the study.
Oral Gavage (PO)
-
Objective: To administer a precise dose of this compound directly into the stomach.
-
Animal Model: Male C57BL/6 mice (8-10 weeks old), fasted for 4-6 hours.
-
Materials:
-
This compound solution or suspension in a suitable vehicle (e.g., water, 0.5% methylcellulose).
-
Flexible or rigid oral gavage needle (18-20G for mice).
-
Syringe.
-
-
Procedure:
-
Prepare the this compound formulation.
-
Weigh the mouse to calculate the administration volume (typically 5-10 µL/g body weight).
-
Gently restrain the mouse by the scruff of the neck to immobilize the head.
-
Measure the gavage needle from the tip of the mouse's nose to the last rib to estimate the insertion depth.
-
Introduce the gavage needle into the mouth, slightly to one side, and advance it along the roof of the mouth towards the esophagus.
-
The needle should pass smoothly down the esophagus without resistance. If resistance is met, withdraw and reinsert.
-
Once the needle is in the stomach, dispense the solution slowly.
-
Gently remove the needle.
-
Monitor the animal for any signs of distress.
-
-
Sample Collection: Blood and tissue samples are collected at various time points post-administration (e.g., 15, 30, 60, 120, 240 minutes) to assess absorption and distribution.
Intraperitoneal (IP) Injection
-
Objective: To administer this compound into the peritoneal cavity for systemic absorption.
-
Animal Model: Male C57BL/6 mice (8-10 weeks old).
-
Materials:
-
This compound solution (sterile, isotonic saline).
-
Tuberculin or insulin syringes (25-27G).
-
-
Procedure:
-
Prepare the sterile this compound solution.
-
Weigh the mouse to determine the injection volume.
-
Restrain the mouse by the scruff, turning it to expose the abdomen.
-
Tilt the mouse's head downwards at a slight angle.
-
Insert the needle into the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or cecum. The needle should be inserted at a 10-20 degree angle.
-
Aspirate briefly to ensure no fluid (urine or blood) is drawn, indicating incorrect placement.
-
Inject the solution into the peritoneal cavity.
-
Withdraw the needle.
-
Return the mouse to its cage and monitor for any adverse effects.
-
-
Sample Collection: Follow a similar time course as for oral administration to evaluate absorption and distribution from the peritoneal cavity.
Visualizations
Signaling Pathway of Inosine
Inosine exerts its biological effects primarily through interaction with adenosine receptors, influencing downstream signaling cascades.
Caption: Inosine signaling through adenosine receptors.
Experimental Workflow for Comparing Delivery Methods
A logical workflow is essential for a robust comparison of this compound delivery methods.
Caption: Workflow for in vivo delivery comparison.
Analytical Methods for this compound Detection
Accurate quantification of this compound and its metabolites in biological matrices is essential for pharmacokinetic and metabolic studies. High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is the gold standard for this purpose.
-
Sample Preparation: Plasma or tissue homogenates are typically subjected to protein precipitation with a solvent like acetonitrile, followed by solid-phase extraction (SPE) to remove interfering substances.[1]
-
Chromatography: Reversed-phase HPLC is commonly used to separate inosine from other endogenous compounds.
-
Mass Spectrometry: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode provides high sensitivity and selectivity for detecting the specific mass transitions of this compound and its unlabeled counterpart.
Conclusion
The choice of in vivo delivery method for this compound significantly impacts its pharmacokinetic profile and, consequently, the interpretation of experimental results. Intravenous administration ensures 100% bioavailability and rapid distribution, making it suitable for acute studies and for establishing baseline pharmacokinetic parameters. However, its rapid clearance necessitates careful consideration of the experimental timeline.[2] Oral gavage is a convenient method for chronic dosing but is subject to the variability of gastrointestinal absorption and extensive first-pass metabolism, resulting in lower bioavailability. Intraperitoneal injection offers a route that bypasses first-pass metabolism and generally leads to faster and more complete absorption than oral administration, making it a common choice in rodent studies.
Researchers should carefully consider the specific aims of their study, the desired concentration profile, and the practical aspects of each administration route when designing experiments with this compound. The protocols and data presented in this guide provide a foundation for making these informed decisions. Further studies directly comparing the pharmacokinetics of this compound via different routes are warranted to provide more definitive guidance.
References
Benchmarking Inosine-¹³C: A Comparative Guide to Purine Tracers for Metabolic Flux Analysis
For Immediate Publication
This guide provides a comprehensive comparison of Inosine-¹³C against other commonly used purine tracers in metabolic flux analysis. Designed for researchers, scientists, and drug development professionals, this document offers an objective evaluation of tracer performance, supported by experimental data, to aid in the selection of the most appropriate tracer for specific research needs.
Introduction to Purine Tracers in Metabolic Research
Stable isotope tracers are invaluable tools for elucidating the complexities of metabolic pathways. In the study of purine metabolism, a critical area for cancer research, immunology, and neurology, tracers such as ¹³C-labeled inosine, guanosine, adenosine, and hypoxanthine allow for the detailed tracking of carbon and nitrogen atoms through the intricate network of de novo synthesis and salvage pathways. The choice of tracer can significantly impact the quality and specificity of the obtained metabolic flux data. This guide focuses on the utility of Inosine-¹³C in comparison to other purine tracers, providing a framework for informed experimental design.
Comparative Performance of Purine Tracers
The selection of a purine tracer is dictated by the specific metabolic pathway of interest—de novo synthesis or the salvage pathway. Each tracer enters the purine metabolic network at a distinct point, influencing which downstream metabolites become labeled and the rate of isotopic enrichment.
| Tracer | Primary Pathway Traced | Key Labeled Metabolites | Typical Applications |
| Inosine-¹³C | Salvage & Central Carbon Metabolism | Inosine Monophosphate (IMP), Adenosine Monophosphate (AMP), Guanosine Monophosphate (GMP), Pentose Phosphate Pathway (PPP) intermediates, Glycolytic intermediates, TCA cycle intermediates | Investigating the contribution of extracellular purines to intracellular nucleotide pools and central carbon metabolism.[1] |
| Guanosine-¹³C | Salvage Pathway | Guanosine Monophosphate (GMP), Guanosine Diphosphate (GDP), Guanosine Triphosphate (GTP) | Studying the specific flux towards guanine nucleotide synthesis and the salvage of guanine bases. |
| Adenosine-¹³C | Salvage Pathway | Adenosine Monophosphate (AMP), Adenosine Diphosphate (ADP), Adenosine Triphosphate (ATP) | Assessing the salvage of adenine bases and the flux towards adenine nucleotide pools. |
| Hypoxanthine-¹³C₅, ¹⁵N₄ | Salvage Pathway | Inosine Monophosphate (IMP), Xanthosine Monophosphate (XMP), Guanosine Monophosphate (GMP), Adenosine Monophosphate (AMP) | Specifically tracing the salvage of hypoxanthine and its conversion to both adenine and guanine nucleotides. |
| Glycine-¹⁵N or ¹³C | De Novo Synthesis | Inosine Monophosphate (IMP) and all downstream purine nucleotides | Quantifying the rate of de novo purine synthesis by tracking the incorporation of glycine into the purine ring.[2] |
Experimental Protocols
A generalized protocol for a comparative tracer study is outlined below. Specific parameters such as cell type, tracer concentration, and incubation time should be optimized for each experimental system.
Cell Culture and Isotope Labeling
-
Cell Seeding: Plate cells (e.g., HeLa, CD8+ T-cells) at a desired density in standard growth medium and allow them to adhere and proliferate.
-
Media Preparation: Prepare experimental media containing the ¹³C-labeled purine tracers (e.g., [U-¹³C₅]-Inosine, [U-¹³C₅]-Guanosine, [U-¹³C₅]-Adenosine, or [¹³C₅, ¹⁵N₄]-Hypoxanthine) at a concentration that is physiologically relevant and sufficient for detection. A common starting point is the concentration of the corresponding unlabeled purine in standard media.
-
Tracer Introduction: At the start of the experiment, replace the standard medium with the isotope-containing medium.
-
Time-Course Sampling: Harvest cells and media at multiple time points (e.g., 0, 1, 4, 8, 24 hours) to capture the dynamics of isotope incorporation.
Metabolite Extraction
-
Quenching: Rapidly quench metabolic activity by washing the cells with ice-cold phosphate-buffered saline (PBS).
-
Extraction: Extract metabolites using a cold solvent mixture, such as 80% methanol. Scrape the cells in the extraction solvent and transfer the cell lysate to a microcentrifuge tube.
-
Centrifugation: Pellet cellular debris by centrifugation at a high speed (e.g., 14,000 x g) at 4°C.
-
Sample Preparation: Collect the supernatant containing the metabolites and dry it under a stream of nitrogen or using a vacuum concentrator.
LC-MS/MS Analysis
-
Reconstitution: Reconstitute the dried metabolite extract in a suitable solvent for liquid chromatography-mass spectrometry (LC-MS) analysis.
-
Chromatographic Separation: Separate the metabolites using an appropriate LC method, such as reversed-phase or HILIC chromatography.
-
Mass Spectrometry Detection: Analyze the eluting metabolites using a high-resolution mass spectrometer to determine the mass isotopologue distribution (MID) for each metabolite of interest. This reveals the extent of ¹³C incorporation.
Data Analysis
-
Peak Integration and Isotopologue Correction: Integrate the peak areas for each isotopologue of a given metabolite. Correct for the natural abundance of ¹³C to determine the fractional enrichment.
-
Metabolic Flux Calculation: Use the fractional enrichment data to calculate the relative or absolute metabolic fluxes through the pathways of interest using metabolic modeling software.
Visualizing Purine Metabolism
The following diagrams illustrate the key pathways in purine metabolism and the entry points of different tracers.
Caption: Overview of Purine Metabolism Pathways.
Caption: Experimental Workflow for Tracer Analysis.
Conclusion
Inosine-¹³C serves as a versatile tracer for simultaneously investigating the purine salvage pathway and its connections to central carbon metabolism. Its ability to label intermediates of the pentose phosphate pathway, glycolysis, and the TCA cycle provides a comprehensive view of cellular metabolic activity.[1] In contrast, tracers like Guanosine-¹³C and Adenosine-¹³C offer more specific insights into the salvage of individual purine bases. For researchers aiming to dissect the de novo synthesis pathway, ¹³C or ¹⁵N-labeled glycine is the tracer of choice. The optimal tracer selection is therefore contingent on the specific research question. This guide provides the foundational information required to design robust and informative metabolic flux experiments using purine tracers.
References
Safety Operating Guide
Safeguarding Your Research: A Comprehensive Guide to Handling Inosine-13C
For researchers, scientists, and drug development professionals, the precise and safe handling of specialized compounds like Inosine-13C is paramount. This guide provides essential, immediate safety and logistical information, including detailed operational and disposal plans, to ensure the integrity of your experiments and the safety of your laboratory personnel.
This compound: Safety Profile
This compound is a stable isotope-labeled version of Inosine, an endogenous purine nucleoside.[1][2] Based on the safety data for its non-labeled counterpart, Inosine is not classified as a hazardous substance.[3][4][5][6] However, adherence to standard laboratory safety protocols is essential to minimize any potential risks and to prevent contamination.
Essential Personal Protective Equipment (PPE)
To ensure safe handling and to avoid contamination of experiments, the following personal protective equipment is recommended.
| PPE Category | Specification | Rationale |
| Eye Protection | Safety goggles with side shields | Protects eyes from potential splashes or airborne particles.[3][4] |
| Hand Protection | Disposable nitrile gloves (tested to EN 374 standard) | Provides a barrier against skin contact and prevents contamination of the sample.[3][4][5][7] |
| Body Protection | Standard laboratory coat | Protects skin and personal clothing from spills. |
| Respiratory Protection | Particulate filter respirator (e.g., N95 or P1) | Recommended when handling the powder form to prevent inhalation of dust.[3][4] |
Operational Plan: From Receipt to Use
A systematic approach to handling this compound from the moment it arrives in the laboratory is crucial for both safety and experimental success.
1. Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Store this compound in a cool, dry place, away from strong oxidizing agents.[4][6]
-
Recommended storage temperatures are typically between 15-25°C, unless otherwise specified by the supplier.[4] For stock solutions, storage at -20°C for up to one month or -80°C for up to six months is advised.[2]
2. Handling and Preparation:
-
Always handle this compound within a well-ventilated area, such as a fume hood, especially when dealing with the powdered form to minimize inhalation risk.[8]
-
Wear the recommended PPE throughout the handling process.
-
When weighing the compound, use a dedicated, clean spatula and weighing boat to prevent cross-contamination.
-
For creating solutions, add the solvent to the pre-weighed this compound powder slowly to avoid generating dust.
Experimental Workflow for Handling this compound
Caption: A workflow diagram illustrating the key stages of handling this compound, from receiving to disposal.
Disposal Plan
Proper disposal of this compound and any contaminated materials is critical to maintaining a safe laboratory environment.
-
Unused Compound: While Inosine is not classified as hazardous waste, it is prudent to dispose of it as chemical waste.[6] Consult your institution's and local waste disposal regulations for specific guidance.
-
Contaminated Materials: All materials that have come into contact with this compound, such as gloves, weighing boats, and pipette tips, should be considered contaminated.
-
Place all contaminated disposable items in a designated, sealed waste container.
-
Handle this container in the same manner as the chemical substance itself.[3]
-
-
Solutions: Do not pour solutions containing this compound down the drain.[3][8] Collect them in a clearly labeled waste container for chemical waste disposal.
By adhering to these detailed safety and handling protocols, researchers can confidently work with this compound, ensuring both personal safety and the integrity of their scientific investigations.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. carlroth.com:443 [carlroth.com:443]
- 4. carlroth.com [carlroth.com]
- 5. cdhfinechemical.com [cdhfinechemical.com]
- 6. fishersci.com [fishersci.com]
- 7. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 8. chemicalbook.com [chemicalbook.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
